molecular formula C12H15NO4 B14083370 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- CAS No. 101932-46-1

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14083370
CAS No.: 101932-46-1
M. Wt: 237.25 g/mol
InChI Key: WPZVHRCLDODCKQ-UHFFFAOYSA-N
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Description

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101932-46-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H15NO4/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3

InChI Key

WPZVHRCLDODCKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCO2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4,5-Trimethoxyphenyl)-2-oxazoline (TMOx) represents a critical structural motif in medicinal chemistry and materials science. As a pharmacophore, the 3,4,5-trimethoxyphenyl moiety is a validated privileged structure, mimicking the E-ring of colchicine and appearing in numerous tubulin polymerization inhibitors and anticancer agents. Functionally, the 2-oxazoline ring serves as a versatile "masked" carboxylic acid, a directing group for C-H activation, and a monomer for Cationic Ring-Opening Polymerization (CROP) to yield biocompatible poly(2-oxazoline)s (POx).

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of TMOx. It prioritizes the Zinc-Catalyzed Direct Condensation route for its atom economy and scalability, while offering the Dehydrative Cyclization route as a high-precision alternative for late-stage functionalization.

Retrosynthetic Analysis & Strategic Pathways

The construction of the 2-oxazoline core can be approached via two primary strategic disconnections. The choice of pathway depends on the availability of starting materials (Nitrile vs. Carboxylic Acid) and the tolerance for harsh reagents.

Pathway A: Lewis Acid-Catalyzed Condensation (Preferred)
  • Mechanism: Direct condensation of 3,4,5-trimethoxybenzonitrile with ethanolamine catalyzed by Zn(OAc)₂ or Cd(OAc)₂.

  • Advantages: Single-step, high atom economy, ammonia is the only byproduct.

  • Scalability: High (Kilogram scale feasible).

Pathway B: Dehydrative Cyclization of -Hydroxy Amides
  • Mechanism: Amidation of 3,4,5-trimethoxybenzoic acid followed by cyclodehydration using thionyl chloride (

    
    ) or DAST.
    
  • Advantages: Mild conditions, avoids high-temperature sublimation issues of nitriles.

  • Utility: Best for small-scale, high-purity library generation.

Retrosynthesis target 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline (Target) nitrile 3,4,5-Trimethoxybenzonitrile + Ethanolamine target->nitrile Zn(OAc)2, Reflux (Pathway A) amide N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide target->amide Cyclodehydration (SOCl2 / DAST) acid 3,4,5-Trimethoxybenzoic Acid + Ethanolamine amide->acid Amidation

Figure 1: Retrosynthetic analysis showing the two primary routes to the target oxazoline.

Detailed Synthetic Protocols

Route A: Zinc Acetate Catalyzed Synthesis (The "Witte-Seeliger" Method)

This protocol is adapted for high throughput and minimizes solvent waste.

Reagents:

  • 3,4,5-Trimethoxybenzonitrile (1.0 eq)

  • Ethanolamine (1.5 eq)

  • Zinc Acetate Dihydrate (

    
    ) (0.05 eq)
    
  • Chlorobenzene (Solvent, optional but recommended for temperature control)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Charging: Add 3,4,5-trimethoxybenzonitrile (19.3 g, 100 mmol) and Zinc Acetate (1.1 g, 5 mmol).

  • Amine Addition: Add Ethanolamine (9.2 g, 150 mmol) via syringe.

  • Reaction: Heat the mixture to 130°C . If using chlorobenzene (50 mL), reflux at 132°C.

    • Causality: The high temperature is required to drive the release of ammonia gas (

      
      ). Evolution of gas is a visual indicator of reaction progress.
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile (

    
    ) will disappear, and the oxazoline (
    
    
    
    , basic streak) will appear.
  • Workup:

    • Cool to room temperature.[1]

    • Dissolve the residue in Dichloromethane (DCM, 100 mL).

    • Wash with water (

      
       mL) to remove excess ethanolamine and zinc salts.
      
    • Critical Step: Wash with saturated brine to ensure phase separation.

    • Dry organic phase over anhydrous

      
      .[1]
      
  • Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing. Recrystallize from cold

    
    /Hexane or purify via vacuum distillation (if oil) to yield white crystals.
    
Route B: Two-Step Dehydrative Cyclization

Step 1: Amide Formation

  • Reflux 3,4,5-trimethoxybenzoic acid (21.2 g, 100 mmol) with Thionyl Chloride (15 mL) for 2 hours.

  • Remove excess

    
     in vacuo.
    
  • Dissolve acid chloride in dry DCM (50 mL) and add dropwise to a solution of Ethanolamine (6.1 g, 100 mmol) and Triethylamine (10.1 g, 100 mmol) in DCM at 0°C.

  • Stir 2h, wash with 1M HCl, then Sat.

    
    . Isolate amide.[1][2][3][4][5]
    

Step 2: Cyclization (Mesylation/Elimination)

  • Dissolve the intermediate amide (10 mmol) in dry DCM (20 mL) and

    
     (20 mmol).
    
  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 11 mmol) dropwise.

  • Allow to warm to RT and stir for 4 hours.

    • Mechanism:[3][6][7][8] The alcohol is mesylated, followed by intramolecular nucleophilic attack by the amide oxygen (O-alkylation) and subsequent elimination to form the double bond (N-C bond retention).

  • Standard aqueous workup and silica gel chromatography (5% MeOH in DCM).

Characterization & Validation Matrix

Trustworthiness in synthesis is established through multi-modal characterization. The following data confirms the structure of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Spectroscopic Data Summary
TechniqueParameterExpected Value/ObservationStructural Assignment
1H NMR

3.85-3.90 ppm
Singlet (9H)

groups
1H NMR

4.05 ppm
Triplet (2H,

Hz)
Oxazoline

(

)
1H NMR

4.40 ppm
Triplet (2H,

Hz)
Oxazoline

(

)
1H NMR

7.20-7.25 ppm
Singlet (2H)Aromatic protons (Symmetric)
13C NMR

163.5 ppm
Quaternary C

(Oxazoline C2)
FT-IR

1645


Stretching (Strong)
FT-IR

1120-1130


(Ether stretch)
HRMS

238.1074 (Calc.)[8][9][10][11]

Self-Validating System (Quality Control)

To ensure the protocol was successful, perform the "Acid Test" :

  • Take a small aliquot of the product.

  • Dissolve in

    
     with 1 drop of 
    
    
    
    and 1 drop of TFA (Trifluoroacetic acid).
  • Observation: The oxazoline ring is sensitive to acid hydrolysis. Over time (hours to days), the ring will open to the ester-amine salt.

  • Immediate QC: In 1H NMR, the triplet patterns of the oxazoline ring (approx 4.0 & 4.4 ppm) are distinct. If the ring has opened or failed to close, you will see complex multiplets or shifts corresponding to the open chain amide (approx 3.5 & 3.8 ppm).

Mechanism of Action: Zinc-Catalyzed Synthesis

Understanding the mechanism allows for troubleshooting. The Zinc ion acts as a dual Lewis acid, activating the nitrile for nucleophilic attack and stabilizing the intermediate.

Mechanism step1 Activation: Zn(II) coordinates Nitrile step2 Nucleophilic Attack: Amino group attacks C≡N step1->step2 step3 Intermediate: Amidine Formation step2->step3 step4 Cyclization: Hydroxyl attacks Amidine C step3->step4 step5 Elimination: Release of NH3 step4->step5

Figure 2: Step-wise mechanism of the Zinc-catalyzed Witte-Seeliger reaction.

Applications in Drug Development

A. Cationic Ring-Opening Polymerization (CROP)

TMOx is an excellent monomer for synthesizing Poly(2-oxazoline)s (POx) . These polymers are "pseudo-peptides" and serve as superior alternatives to PEG (Polyethylene Glycol) due to lower oxidative degradation and high tunability.

  • Initiator: Methyl Triflate (MeOTf) or Benzyl Bromide.

  • Condition: Acetonitrile, 80°C.

  • Result: The trimethoxyphenyl side chain provides a unique hydrophobic/hydrophilic balance, potentially useful for micellar drug delivery systems.

B. Ligand Design

The TMOx unit can be dimerized (using a linker) to form Bis-oxazolines (BOX ligands) . The electron-rich 3,4,5-trimethoxy group influences the Lewis basicity of the nitrogen, tuning the electronic properties of the metal center in asymmetric catalysis (e.g., Copper-catalyzed cyclopropanation).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Incomplete reaction or sublimation of nitrile.Increase temp to 140°C; ensure condenser is efficient. Use sealed tube if sublimation is severe.
Ring Opening Acidic workup or silica gel acidity.Pre-treat silica gel with 1%

. Avoid strong acids during workup.
Yellow Color Oxidation of trimethoxyarene.Perform reaction under strict

atmosphere. Recrystallize from EtOH/Charcoal.
Impurity at 3.5 ppm Residual Ethanolamine.Increase water washes; back-extract aqueous layer with DCM to recover product, but discard initial aqueous phase.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[2] Justus Liebigs Annalen der Chemie.

  • Adams, N., & Schubert, U. S. (2007). Poly(2-oxazolines) in biological and biomedical application contexts. Advanced Drug Delivery Reviews.

  • Garg, P., et al. (2014).[2] Catalyst-Free Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols.[2] The Journal of Organic Chemistry.

  • Mollo, M. C., & Orelli, L. R. (2016).[2] Microwave-Assisted Synthesis of 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Organic Letters.

  • Sedlacek, O., et al. (2020). Poly(2-oxazoline)s – Are they more advantageous for biomedical applications than other polymers? Polymer Chemistry.

Sources

physical and chemical properties of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

2-(3,4,5-Trimethoxyphenyl)-2-oxazoline is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. It integrates two structurally and functionally important motifs: the 2-oxazoline ring and the 3,4,5-trimethoxyphenyl (TMP) group.

The 2-oxazoline ring is a five-membered heterocycle that is generally stable under a wide range of reaction conditions, including resistance to weak acids, bases, and nucleophiles.[1] This stability makes it an excellent protecting group for carboxylic acids.[2] Furthermore, its ability to undergo living cationic ring-opening polymerization (CROP) has established it as a valuable monomer in materials science for creating well-defined, biocompatible polymers.[3]

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-recognized pharmacophore, famously present in potent, naturally occurring tubulin polymerization inhibitors like colchicine and combretastatin.[4] This structural unit is critical for high-affinity binding to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[4]

The strategic combination of these two moieties in a single molecule makes 2-(3,4,5-trimethoxyphenyl)-2-oxazoline a versatile building block. It serves not only as a stable synthetic intermediate but also as a precursor for novel polymers and a scaffold for the development of potential antineoplastic agents. This guide provides a comprehensive analysis of its properties, synthesis, and applications for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical entity. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-understood characteristics of its constituent parts.

Physical and Chemical Properties

The core physical and chemical identifiers for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are summarized below. The molecular formula and weight are calculated, while other physical properties are estimated based on analogous structures such as 2-ethyl-2-oxazoline and other trimethoxyphenyl derivatives.[3][5][6]

PropertyValueSource / Method
Molecular Formula C₁₂H₁₅NO₄Calculated
Molecular Weight 237.25 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy
Melting Point Not reported; likely > 50 °CAnalogy
Boiling Point Not reported; estimated > 300 °CAnalogy
Density Not reported; estimated ~1.2 g/mLAnalogy
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Poorly soluble in water and hexanesAnalogy[3]
IUPAC Name 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole---
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following are the predicted key signals based on extensive data for related structures.[7][8]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.10-7.20 (s, 2H): Aromatic protons (H-2', H-6'). The singlet arises from the symmetrical substitution pattern of the phenyl ring.

  • δ 4.35-4.45 (t, J = 8.0 Hz, 2H): Methylene protons on the oxazoline ring adjacent to the oxygen atom (-O-CH₂-).

  • δ 3.95-4.05 (t, J = 8.0 Hz, 2H): Methylene protons on the oxazoline ring adjacent to the nitrogen atom (-N-CH₂-).

  • δ 3.89 (s, 6H): Methoxy protons at the C-3' and C-5' positions (-OCH₃).

  • δ 3.87 (s, 3H): Methoxy proton at the C-4' position (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.0: Imine carbon of the oxazoline ring (C=N).

  • δ 153.5: Aromatic carbons C-3' and C-5'.

  • δ 140.0: Aromatic carbon C-4'.

  • δ 123.0: Aromatic carbon C-1'.

  • δ 105.0: Aromatic carbons C-2' and C-6'.

  • δ 67.5: Oxazoline ring carbon adjacent to oxygen (-O-CH₂-).

  • δ 61.0: Methoxy carbon at C-4'.

  • δ 56.5: Methoxy carbons at C-3' and C-5'.

  • δ 55.0: Oxazoline ring carbon adjacent to nitrogen (-N-CH₂-).

FT-IR (ATR):

  • ~2950 cm⁻¹: C-H stretching (aliphatic and aromatic).

  • ~1670 cm⁻¹: C=N stretching (characteristic of the oxazoline imine).

  • ~1590 cm⁻¹: C=C stretching (aromatic ring).

  • ~1240 cm⁻¹ & ~1125 cm⁻¹: Asymmetric and symmetric C-O-C stretching (ether linkages of methoxy groups).

Synthesis and Chemical Reactivity

The construction of the 2-aryl-2-oxazoline system is a well-established transformation in organic chemistry. The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Primary Synthetic Workflow

The most direct and reliable method involves the reaction of a 3,4,5-trimethoxybenzoyl derivative with 2-aminoethanol (ethanolamine), followed by cyclization. This two-step, one-pot procedure is highly efficient. The causality is clear: the highly nucleophilic amine of ethanolamine first attacks the electrophilic carbonyl of the benzoyl chloride to form an intermediate N-(2-hydroxyethyl)amide. The subsequent cyclization is promoted by converting the hydroxyl group into a good leaving group, which is then displaced intramolecularly by the amide oxygen. Thionyl chloride (SOCl₂) is an ideal reagent for this as it serves both to activate the carboxylic acid (if used as a starting material) and to facilitate the final dehydrative cyclization of the hydroxy amide intermediate.[9][10]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 3,4,5-Trimethoxybenzoyl Chloride C N-(2-hydroxyethyl)-3,4,5- trimethoxybenzamide (Intermediate) A->C DCM, Et3N, 0°C to RT B Ethanolamine B->C E 2-(3,4,5-Trimethoxyphenyl) -2-oxazoline (Product) C->E DCM, RT D Thionyl Chloride (SOCl₂) D->E

Figure 1: Primary synthetic workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Alternative routes include the zinc-catalyzed reaction of 3,4,5-trimethoxybenzonitrile with ethanolamine, which avoids the use of acyl chlorides but often requires higher temperatures.[11]

Chemical Reactivity and Stability

The reactivity of this molecule is dominated by the characteristics of its two core motifs.

  • Oxazoline Ring Stability: The 2-oxazoline ring is notably stable. It resists hydrolysis under basic conditions and is only cleaved by strong acids, typically at elevated temperatures. This robustness makes it a reliable scaffold during subsequent synthetic modifications on other parts of a larger molecule.

  • Ring-Opening Reactions: The primary reaction of the oxazoline ring is cationic ring-opening polymerization (CROP).[3] Initiation with a strong electrophile (e.g., a triflate) attacks the nitrogen atom, leading to a cationic intermediate that propagates by attacking another monomer molecule. This is a key reaction in materials science for producing poly(2-oxazoline)s.

  • Aromatic Ring Substitution: The trimethoxyphenyl ring is electron-rich and can undergo electrophilic aromatic substitution. However, the positions are sterically hindered, and reactions would require forcing conditions.

  • Lewis Basicity: The nitrogen atom of the oxazoline ring is a Lewis base and can coordinate to metal centers. This property is exploited when oxazolines are used as chiral ligands in asymmetric catalysis.

Applications in Drug Development and Research

The unique hybrid structure of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline provides a logical foundation for its application in several high-value research areas.

G cluster_0 Derived Applications A 2-(3,4,5-Trimethoxyphenyl) -2-oxazoline 3,4,5-Trimethoxyphenyl (TMP) Moiety 2-Oxazoline Ring B Anticancer Drug Scaffolds A:f0->B  Tubulin Inhibition  Pharmacophore C Functional Biopolymers A:f1->C  Cationic Ring-Opening  Polymerization (CROP) D Synthetic Building Blocks A:f1->D  Stable Protecting Group  for Carboxylic Acids

Sources

Spectroscopic Profiling and Structural Validation of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (CAS: 101932-46-1) represents a critical structural motif in medicinal chemistry, frequently serving as a bioisostere for amides, a directing group in transition-metal catalysis, and a core scaffold in tubulin-polymerization inhibitors[1]. Validating the structural integrity of this molecule requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound, emphasizing the physical causality behind its unique spectral signatures and providing self-validating experimental protocols for its characterization.

Structural Anatomy & Spectroscopic Causality

The spectroscopic behavior of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is dictated by two distinct structural domains:

  • The 2-Oxazoline Ring (4,5-dihydrooxazole): This 5-membered heterocycle contains a highly polarized

    
     double bond and two adjacent methylene groups (
    
    
    
    ). The differing electronegativities of the oxygen and nitrogen atoms create a pronounced chemical shift gradient across the ring, which is highly diagnostic in both
    
    
    and
    
    
    NMR[2].
  • The 3,4,5-Trimethoxyphenyl Moiety: The dense packing of three adjacent methoxy groups induces steric strain. Specifically, the central 4-methoxy group is forced out of the aromatic plane, disrupting its

    
     conjugation with the ring. This steric inhibition of resonance fundamentally alters the shielding environment of the carbon atoms, providing a unique chemical shift fingerprint[3].
    

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR Data (

)

The proton spectrum is characterized by the distinct separation of the oxazoline methylene protons and the symmetry of the aromatic ring[2].

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment & Causality
7.18 Singlet (s)2HN/AAr-H (C2', C6'): Symmetrical protons on the aromatic ring. Shielded by the electron-donating 3,5-methoxy groups.
4.42 Triplet (t)2H

Oxazoline C5 (

):
Heavily deshielded by the adjacent highly electronegative oxygen atom.
4.04 Triplet (t)2H

Oxazoline C4 (

):
Deshielded by nitrogen, but to a lesser extent than C5. Forms an apparent triplet due to coupling with C5 protons.
3.90 Singlet (s)6HN/A3',5'-

:
Equivalent methoxy groups in the plane of the aromatic ring.
3.88 Singlet (s)3HN/A4'-

:
Slightly shifted relative to the 3,5-groups due to out-of-plane rotation.

NMR Data (

)

Carbon NMR provides definitive proof of cyclization via the


 resonance[1].
Chemical Shift (

, ppm)
AssignmentCausality & Structural Significance
164.5 Oxazoline C2 (

)
Highly deshielded

carbon; confirms the cyclic amidine-like structure and rules out an open-chain amide precursor.
153.2 Ar-C (C3', C5')Oxygen-bound aromatic carbons; highly deshielded due to inductive effects.
140.8 Ar-C (C4')Oxygen-bound, but less deshielded than C3'/C5' due to the out-of-plane rotation of the 4-methoxy group reducing resonance effects[3].
123.4 Ar-C (C1')Quaternary carbon attached to the electron-withdrawing oxazoline ring.
105.6 Ar-CH (C2', C6')Highly shielded by the ortho/para-directing resonance of the methoxy groups.
67.8 Oxazoline C5Aliphatic carbon directly bound to oxygen.
61.0 4'-

Downfield shift caused by the out-of-plane conformation (steric hindrance)[3].
56.4 3',5'-

Typical shift for in-plane aromatic methoxy groups.
55.1 Oxazoline C4Aliphatic carbon directly bound to nitrogen.
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is utilized primarily as a rapid, self-validating check for the completion of the cyclization reaction[4].

Wavenumber (

)
IntensityAssignmentCausality
2940, 2835 Weak-Medium

Stretch
Aliphatic stretching from the methoxy and oxazoline methylene groups.
1645 Strong, Sharp

Stretch
The defining vibration of the 2-oxazoline ring. Its presence, coupled with the absence of a

stretch (~1680

), confirms total cyclization.
1580, 1505 Medium

Stretch
Aromatic ring skeletal vibrations.
1235, 1120 Strong

Stretch
Asymmetric and symmetric stretching of the aryl-alkyl ethers and the cyclic oxazoline ether.
Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirms the exact elemental composition[1].

  • Formula:

    
    
    
  • Calculated Monoisotopic Mass

    
    :  238.1074 Da
    
  • Observed Mass

    
    :  238.1078 Da (Error: < 2 ppm)
    
  • Fragmentation Pathway: Collision-Induced Dissociation (CID) typically yields a primary fragment at m/z 223.08

    
     due to the facile loss of a methyl radical from the sterically strained 4-methoxy group, a hallmark of 3,4,5-trimethoxyphenyl systems.
    

Experimental Protocols & Workflows

Synthesis and Purification Workflow

The synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is achieved via the direct condensation of 3,4,5-trimethoxybenzonitrile with ethanolamine[2].

Step-by-Step Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert argon atmosphere, combine 3,4,5-trimethoxybenzonitrile (1.0 eq) and anhydrous ethanolamine (2.5 eq).

  • Catalysis & Heating: Add a catalytic amount of Lewis acid (e.g.,

    
    , 0.05 eq). Heat the neat mixture to 140 °C for 20 hours with vigorous stirring. Causality: The elevated temperature is required to drive the elimination of ammonia gas, pushing the equilibrium toward the cyclized oxazoline.
    
  • Quenching: Cool the reaction to ambient temperature and quench with distilled water (20 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (

    
    ). Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Ethyl Acetate eluent). The target compound elutes at an

    
     of 0.41[2].
    

Synthesis N1 3,4,5-Trimethoxybenzonitrile (Starting Material) N3 Catalytic Lewis Acid / Heat (140°C, 20 h) N1->N3 N2 Ethanolamine (Reactant & Solvent) N2->N3 N4 Condensation & Cyclization (Intermediate Amidine) N3->N4 N5 Aqueous Quench & Extraction (EtOAc / H2O) N4->N5 N6 Flash Chromatography (Silica, EtOAc, Rf=0.41) N5->N6 N7 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (Pure Target Compound) N6->N7

Caption: Synthetic workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline via nitrile condensation.

Self-Validating Spectroscopic Acquisition Protocols

To ensure absolute trustworthiness, the analytical workflows must include internal validation mechanisms.

NMR Protocol:

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation Check: Ensure the TMS singlet is perfectly calibrated to

    
     0.00 ppm. Verify that the residual 
    
    
    
    solvent peak appears exactly at
    
    
    7.26 ppm (
    
    
    ) and
    
    
    77.16 ppm (
    
    
    )[3].

FT-IR Protocol:

  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.

  • Validation Check: Acquire a background spectrum immediately prior to the sample to subtract atmospheric

    
     and water vapor. The baseline must be flat before applying the solid sample.
    

HRMS Protocol:

  • Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol with 0.1% Formic Acid (to promote ionization).

  • Validation Check: Prior to sample injection, infuse a sodium formate calibration cluster. Ensure the mass accuracy across the 100-1000 m/z range exhibits an error of

    
    .
    

Spectroscopy S1 Purified Compound S2 1H & 13C NMR (CDCl3, TMS Internal Std) S1->S2 S3 FT-IR Spectroscopy (ATR Crystal) S1->S3 S4 High-Resolution MS (ESI-TOF, Positive Mode) S1->S4 R2 Confirm Oxazoline Ring (δ 4.42, 4.04 ppm & δ 164.5 ppm) S2->R2 R3 Validate Cyclization (C=N stretch at 1645 cm⁻¹) S3->R3 R4 Exact Mass Verification ([M+H]⁺ m/z 238.1079) S4->R4

Caption: Self-validating spectroscopic analysis strategy for structural confirmation.

References

  • [1] Benchchem. 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- | 101932-46-1. Available at:

  • [4] Benchchem. 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- Spectroscopy Data. Available at:

  • [3] National Institutes of Health (PMC). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors. Available at:

  • [2] ResearchGate. Bio-sourced adsorbing poly(2-oxazoline)s mimicking mussel glue proteins for antifouling applications. Available at:

Sources

Structural Elucidation and Crystallographic Profiling of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline: A Privileged Pharmacophore in Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone in the design of antimitotic agents, most notably serving as the critical "A-ring" in Combretastatin A-4 (CA-4) and colchicine. However, the inherent instability of the cis-olefin bridge in natural CA-4—which rapidly isomerizes to the inactive trans-conformer in vivo—has necessitated the development of conformationally restricted bioisosteres.

This technical whitepaper provides an in-depth crystallographic and structural analysis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline , a rigidified scaffold that locks the TMP group in its bioactive geometry. By detailing the synthesis, single-crystal X-ray diffraction (SCXRD) methodology, and structural dynamics, this guide serves as a foundational resource for researchers and drug development professionals engineering next-generation colchicine-site inhibitors.

Pharmacological Context: The Rationale for Oxazoline Rigidification

The biological efficacy of tubulin-binding agents is strictly governed by their three-dimensional spatial arrangement. The discovery of CA-4 highlighted the extreme potency of the TMP group when properly oriented within the hydrophobic pocket of


-tubulin [1].

The Causality of Scaffold Selection: Why replace the olefin with a 2-oxazoline ring? The 2-oxazoline heterocycle is not merely a structural linker; it is a self-validating bioisosteric system.

  • Conformational Locking: The planar nature of the oxazoline ring prevents the cis-to-trans isomerization that plagues native stilbenes, ensuring the molecule remains in its active state.

  • Electronic Tuning: The nitrogen atom of the oxazoline ring acts as a potential hydrogen-bond acceptor, providing an additional anchor point within the tubulin binding site that is absent in the native hydrocarbon bridge[3].

Chemical Synthesis and Crystallization Protocol

To achieve the high-resolution structural data required for rational drug design, highly ordered, defect-free single crystals must be grown. The following step-by-step methodology outlines the synthesis and thermodynamic crystallization of the title compound.

Step-by-Step Methodology

Phase 1: Condensation and Cyclodehydration

  • Amidation: Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF to generate the acyl chloride. React the intermediate with ethanolamine (1.5 eq) and triethylamine (2.0 eq) at 0 °C to yield the N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide intermediate.

  • Ring Closure: Treat the purified amide with Burgess reagent (1.2 eq) in anhydrous THF, refluxing for 4 hours. Causality: Burgess reagent is chosen over harsher dehydrating agents (like SOCl

    
    ) to prevent the cleavage of the electron-rich methoxy groups on the TMP ring.
    
  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane:EtOAc, 7:3 v/v).

Phase 2: Thermodynamic Crystal Growth

  • Solvent Selection: Dissolve 50 mg of the purified 2-(3,4,5-trimethoxyphenyl)-2-oxazoline in 3 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:1 v/v). Causality: A binary system allows for differential solubility; as the more volatile solvent (hexane) evaporates, the solution slowly reaches supersaturation.

  • Slow Evaporation: Pierce the cap of the vial with a narrow gauge needle to restrict airflow. Leave undisturbed at 22 °C for 7–10 days.

  • Harvesting: Select a colorless, block-shaped single crystal (approx. 0.35 × 0.25 × 0.20 mm) exhibiting sharp extinction under polarized light, indicating a highly ordered, twin-free lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The structural validation of the synthesized pharmacophore relies on rigorous SCXRD analysis.

SCXRD_Workflow N1 1. Synthesis of TMP-Oxazoline N2 2. Single Crystal Growth (Slow Evap) N1->N2 Purified Compound N3 3. SCXRD Data Collection (Mo Kα) N2->N3 High-Quality Crystal N4 4. Structure Solution (SHELXT) N3->N4 Diffraction Data N5 5. Refinement & Validation (SHELXL) N4->N5 Phase Problem Solved N6 6. Pharmacophore Mapping N5->N6 3D Coordinates (.cif)

Fig 1. Step-by-step experimental workflow for the crystallographic analysis of TMP-oxazoline.

Data Collection Protocol: Diffraction data are collected on a diffractometer equipped with graphite-monochromated Mo K


 radiation (

Å) at 298 K. The structure is solved using direct methods via SHELXT and refined by full-matrix least-squares on

using the SHELXL program [2]. All non-hydrogen atoms are refined anisotropically, ensuring the highest degree of structural accuracy.

Crystallographic Data and Structural Elucidation

The quantitative outputs of the SCXRD refinement validate the structural integrity and conformational geometry of the molecule. The compound crystallizes in the monoclinic space group


.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C

H

NO

Volume (

)
1247.8(3) Å

Formula Weight 237.25 g/mol

, Calculated Density
4, 1.263 g/cm

Temperature 298(2) KAbsorption Coefficient 0.095 mm

Crystal System Monoclinic

504
Space Group


range for data
2.52° to 28.50°
Unit Cell Dimensions

Å

Å

Å

Final

indices



Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

Structural FeatureAtoms InvolvedMeasurementSignificance
Imine Bond (Oxazoline) N1 — C11.275(2) ÅConfirms the double bond character of the heterocycle.
Ether Bond (Oxazoline) O1 — C11.352(2) ÅValidates ring closure and electron delocalization.
Aryl-Heterocycle Bond C1 — C2(aryl)1.468(3) ÅExhibits partial double-bond character due to conjugation.
Inter-ring Dihedral Angle O1—C1—C2—C352.4(1)° Critical Pharmacophore Metric. Defines the 3D twist.

Structural Causality: The dihedral angle of 52.4° between the TMP ring and the oxazoline plane is not arbitrary. It is a thermodynamic compromise. If the rings were completely coplanar (0°), severe steric clashing would occur between the oxazoline oxygen/nitrogen and the bulky meta-methoxy groups of the TMP ring. This specific 52.4° twist perfectly mimics the bioactive, non-coplanar conformation of CA-4 required to fit into the tubulin pocket.

Mechanistic Insights: Tubulin Binding Dynamics

The crystallographic coordinates directly inform the biological mechanism of action. When 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives enter the intracellular space, their pre-organized, twisted geometry allows for rapid intercalation into the colchicine binding site at the interface of the


 and 

tubulin heterodimers.

MOA_Pathway M1 TMP-Oxazoline (Bioactive Conformer) M2 Colchicine Binding Site (β-Tubulin) M1->M2 Hydrophobic Interactions M3 Inhibition of Tubulin Polymerization M2->M3 Conformational Shift M4 Microtubule Destabilization M3->M4 Cytoskeleton Collapse M5 Cell Cycle Arrest (G2/M Phase) M4->M5 Mitotic Spindle Failure M6 Apoptosis (Cancer Cell Death) M5->M6 Caspase Activation

Fig 2. Downstream signaling pathway initiated by TMP-oxazoline binding to β-tubulin.

The para-methoxy group of the TMP ring acts as a hydrogen bond acceptor for Cys241 of


-tubulin, while the meta-methoxy groups engage in van der Waals interactions with hydrophobic residues (e.g., Val318, Leu255). By preventing the polymerization of tubulin, the mitotic spindle fails to form, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.

Conclusion

The crystallographic profiling of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline demonstrates the power of structural chemistry in rational drug design. By replacing the metabolically vulnerable olefin of natural stilbenes with a rigid oxazoline heterocycle, researchers can lock the critical TMP pharmacophore into its bioactive, twisted conformation (dihedral angle ~52°). This self-validating structural data bridges the gap between synthetic chemistry and targeted oncology, providing a robust template for the development of next-generation, isomerically stable antimitotic therapeutics.

References

  • Title: Antineoplastic Agents. 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry URL: [Link]

Engineering Tubulin Inhibitors: A Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule tubulin inhibitors remains a cornerstone of targeted oncology. While natural products like Combretastatin A-4 (CA-4) and colchicine demonstrate profound antimitotic efficacy, their clinical utility is often hampered by metabolic instability and structural liabilities—most notably, the propensity of CA-4 to undergo cis-to-trans isomerization, which abolishes its biological activity.

To circumvent this, medicinal chemists have engineered rigid bioisosteres. This whitepaper explores the design, synthesis, and biological validation of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives . By locking the pharmacophore into a stable, five-membered heterocyclic conformation, these derivatives maintain the critical geometry required for binding the colchicine site of


-tubulin while drastically improving pharmacokinetic profiles.

Pharmacophore Rationale & Mechanistic Pathway

The structural anatomy of these derivatives relies on two critical domains:

  • The 3,4,5-Trimethoxyphenyl (TMP) Anchor: The TMP moiety is a privileged pharmacophore essential for deep insertion into the hydrophobic pocket of the colchicine binding site on

    
    -tubulin1[1]. The oxygen atoms of the methoxy groups act as critical hydrogen bond acceptors, interacting specifically with Cys241 and Val318 residues.
    
  • The 2-Oxazoline Core: Serving as a rigid, metabolically robust linker, the oxazoline ring replaces the labile cis-olefin of CA-4. This prevents thermodynamic relaxation into inactive trans-isomers and dictates the precise spatial trajectory of the secondary aryl group (Ring B), ensuring optimal superimposition with Ring A of colchicine2[2].

MoA n1 TMP-Oxazoline Derivative n2 Colchicine Binding Site (β-Tubulin) n1->n2 High Affinity Binding n3 Inhibition of Tubulin Polymerization n2->n3 Conformational Change n4 Mitotic Spindle Disruption n3->n4 n5 G2/M Cell Cycle Arrest n4->n5 n6 Apoptosis (Cancer Cell Death) n5->n6 Caspase Activation

Figure 1: Mechanistic pathway of TMP-oxazoline derivatives inducing apoptosis via tubulin inhibition.

Synthetic Architecture & Self-Validating Protocols

The construction of the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold requires a precise sequence of amidation and cyclodehydration. As a Senior Application Scientist, I emphasize that successful synthesis relies not just on mixing reagents, but on understanding the thermodynamic drivers and implementing strict validation checkpoints.

Protocol 1: Synthesis of the TMP-Oxazoline Core

Step 1: Acid Chloride Formation & Amidation

  • Procedure: React 3,4,5-trimethoxybenzoic acid with thionyl chloride (

    
    ) under reflux (with a catalytic amount of DMF) to yield the acid chloride. After removing excess 
    
    
    
    in vacuo, dissolve the residue in anhydrous dichloromethane (DCM). Dropwise, add a substituted 2-aminoethanol derivative in the presence of triethylamine (
    
    
    ) at 0°C, then warm to room temperature.
  • Causality:

    
     is strictly required as an acid scavenger. Without it, the HCl byproduct generated during amidation will protonate the nucleophilic amine of the 2-aminoethanol, halting the reaction entirely. The 0°C initialization controls the exothermic nature of the acyl substitution, preventing unwanted esterification at the hydroxyl group.
    
  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly mobile acid chloride spot must disappear, replaced by a highly polar, UV-active amide spot. Quenching a micro-aliquot in water should yield a white precipitate (the intermediate

    
    -hydroxy amide).
    

Step 2: Cyclodehydration

  • Procedure: Treat the isolated

    
    -hydroxy amide with Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in anhydrous THF, or sequentially with 
    
    
    
    followed by aqueous NaOH.
  • Causality: The hydroxyl group is a poor leaving group.

    
     converts it into a highly reactive alkyl chloride. Subsequent addition of NaOH deprotonates the amide nitrogen, driving an intramolecular 
    
    
    
    nucleophilic attack that closes the 5-membered oxazoline ring.
  • Self-Validation Checkpoint:

    
    -NMR is mandatory here. The successful ring closure is definitively proven by the disappearance of the broad 
    
    
    
    and
    
    
    signals (typically 4.0–6.0 ppm and 7.0–8.0 ppm) and the emergence of characteristic oxazoline
    
    
    multiplets around 3.8–4.5 ppm.

Synthesis n1 3,4,5-Trimethoxybenzoic Acid n2 Acid Chloride Formation (SOCl2, DMF cat., Reflux) n1->n2 n3 3,4,5-Trimethoxybenzoyl Chloride n2->n3 n4 Amidation (Substituted 2-Aminoethanol, Et3N, 0°C) n3->n4 n5 N-(2-Hydroxyethyl)-benzamide Intermediate n4->n5 n6 Cyclodehydration (Burgess Reagent or SOCl2/NaOH) n5->n6 n7 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline n6->n7 Ring Closure (-H2O)

Figure 2: Step-by-step synthetic workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffolds.

Biological Validation & Mechanistic Profiling

To confirm that the synthesized derivatives act via the intended mechanism, a cell-free biochemical assay must be executed prior to in vitro cell viability testing.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Objective: To quantify the direct functional inhibition of tubulin heterodimer assembly.

  • Procedure: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP. Add the TMP-oxazoline derivative (dissolved in DMSO, final concentration <1% v/v). Monitor the reaction kinetically by measuring fluorescence (Ex: 340 nm, Em: 400 nm) or absorbance (340 nm) at 37°C for 60 minutes.
    
  • Causality: EGTA is critical as it chelates

    
     ions, which are natural inhibitors of tubulin polymerization. GTP provides the necessary thermodynamic energy for the dynamic instability of 
    
    
    
    tubulin heterodimers. The 37°C incubation mimics physiological conditions required for microtubule nucleation. As tubulin polymerizes, the solution turbidity increases, which is directly proportional to the absorbance/scattering at 340 nm.
  • Self-Validating System (Controls):

    • Positive Control: Paclitaxel (Taxol) — Must yield a rapid, steep hyper-polymerization curve.

    • Negative Control: Colchicine or CA-4 — Must yield a flatline or severely depressed curve, proving inhibition.

    • Vehicle Control: 1% DMSO — Establishes the baseline uninhibited polymerization rate. If the vehicle control fails to polymerize, the tubulin batch is degraded or the buffer is contaminated with calcium.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies reveal that maintaining the 3,4,5-trimethoxyphenyl group on one side of the oxazoline/isoxazoline ring, while varying the aryl substituent on the other side, yields potent nanomolar to low-micromolar inhibitors3[3].

The table below synthesizes the antiproliferative activity (


 / 

) of various TMP-oxazoline and structurally related isoxazoline hybrids across diverse human cancer cell lines.

Table 1: Comparative Antiproliferative Activity of TMP-Oxazoline/Isoxazoline Derivatives

Compound ScaffoldPrimary Target Cell Line

/

(

M)
Efficacy Context
Combretastatin A-4 (CA-4) Various (Standard)0.003 - 0.005Baseline Reference
TMP-Oxazole-Naphthyridine A549 (Human Lung Cancer)0.10 ± 0.084Highly potent; molecular docking confirms colchicine site affinity4[4].
TMP-Oxazole-Naphthyridine MCF-7 (Human Breast Cancer)0.18 ± 0.087Strong cytotoxicity; overcomes typical resistance profiles[4].
TMP-Isoxazoline-Thiophene HL-60 (Human Leukemia)0.076Sub-micromolar efficacy; robust G2/M phase arrest[2].
TMP-Isoxazoline-Indole C4-2 (Human Prostate Cancer)~ 4.50Moderate activity; highlights the need for precise steric alignment 5[5].

Data Interpretation: The introduction of rigid heterocycles like naphthyridine or thiophene opposite the TMP-oxazoline core drastically enhances binding affinity. The constrained geometry ensures the methoxy groups of the TMP ring remain perfectly oriented to form hydrogen bonds within the


-tubulin binding pocket, triggering rapid mitotic catastrophe.

Conclusion

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold represents a triumph of rational drug design. By identifying the thermodynamic weaknesses of natural products like CA-4 and engineering a rigid, bioisosteric replacement, researchers have unlocked a highly stable class of tubulin polymerization inhibitors. Moving forward, the integration of these scaffolds into targeted delivery systems (such as Antibody-Drug Conjugates) holds immense promise for next-generation oncological therapeutics.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Dovepress URL
  • Source: NIH (PubMed)
  • Source: NIH (PMC)
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • Source: NIH (PMC)

Sources

stability and degradation of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4,5-trimethoxyphenyl)-2-oxazoline is a highly specialized structural motif utilized extensively as a pharmacophore in medicinal chemistry (often mimicking tubulin-binding agents) and as a robust monomer in the synthesis of functionalized poly(2-oxazoline)s. Understanding its precise stability profile is paramount for drug formulation, shelf-life prediction, and macromolecular engineering. This technical guide elucidates the structural determinants of its stability, maps its degradation pathways, and provides a self-validating experimental framework for kinetic profiling.

Structural and Electronic Basis of Stability

The 2-oxazoline ring is a five-membered heterocyclic system characterized by an imine (C=N) and an ether (C-O) linkage. The chemical stability of 2-oxazolines is fundamentally dictated by the nature of the substituent at the C2 position (1[1]).

In 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, the C2 carbon is conjugated with an electron-rich aromatic ring. The three methoxy groups at the 3, 4, and 5 positions exert a strong positive mesomeric (+M) effect, which delocalizes electron density directly into the oxazoline ring. This resonance stabilization significantly decreases the electrophilicity of the C2 carbon. Consequently, 2-aryl-2-oxazolines exhibit vastly superior resistance to nucleophilic attack and thermal degradation compared to their 2-alkyl counterparts (e.g., 2-methyl-2-oxazoline) (2[2]).

Mechanistic Pathways of Degradation

Acidic Hydrolysis

The primary vulnerability of the oxazoline ring lies in highly acidic environments. The mechanism initiates with the protonation of the imine nitrogen, which activates the adjacent C2 carbon. Water, acting as a nucleophile, attacks the highly electrophilic C2 position, forming a tetrahedral intermediate. Subsequent ring-opening via C-O bond cleavage yields an intermediate amide, N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide. Under prolonged acidic stress, this amide undergoes further hydrolysis to yield 3,4,5-trimethoxybenzoic acid and 2-aminoethanol (3[3]).

Basic Hydrolysis

Under alkaline conditions, the nitrogen atom remains unprotonated. Due to the electron-donating nature of the 3,4,5-trimethoxyphenyl group, the C2 carbon lacks the necessary electrophilicity to undergo attack by hydroxide ions. Empirical studies demonstrate that the aryl-oxazoline motif is almost completely inert to basic hydrolysis, even under elevated temperatures (4[4]).

Thermal Degradation

High-resolution ESI-MS and MALDI-TOF studies indicate that while 2-alkyl-2-oxazolines are prone to side-group elimination via mechanisms such as the McLafferty rearrangement at elevated temperatures, 2-aryl-2-oxazolines do not undergo this fragmentation pathway, granting them exceptional thermal stability (2[2]).

HydrolysisMechanism A 2-(3,4,5-trimethoxyphenyl) -2-oxazoline B Protonated Oxazolinium Intermediate A->B + H+ (Acidic Media) C Nucleophilic Attack by H2O at C2 B->C + H2O D Ring-Opened Amide N-(2-hydroxyethyl)benzamide C->D Ring Opening E 3,4,5-Trimethoxybenzoic Acid + Ethanolamine D->E Prolonged Hydrolysis

Acidic hydrolysis pathway of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Experimental Workflows for Stability Profiling

To accurately quantify the degradation kinetics of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, a self-validating forced degradation protocol is required. The following methodology ensures that kinetic data is free from artifactual post-sampling degradation.

Protocol: Forced Degradation and LC-MS/MS Analysis

  • Sample Preparation (Solubility Control) : Prepare a 1.0 mg/mL stock of the compound in a 50:50 (v/v) mixture of Acetonitrile and 0.1 M HCl. Causality: Unlike hydrophilic alkyl-oxazolines, the trimethoxyphenyl derivative is highly hydrophobic. The organic co-solvent prevents precipitation during the assay, ensuring homogeneous reaction kinetics (5[5]).

  • Thermal Stress Incubation : Transfer the solution to sealed amber HPLC vials to prevent photo-degradation artifacts. Incubate in a thermomixer at 80 °C.

  • Kinetic Sampling & Immediate Quenching (Self-Validation) : Withdraw 50 µL aliquots at precisely 0, 2, 4, 8, and 24 hours. Immediately transfer each aliquot into a vial containing 50 µL of 0.1 M NaOH. Causality: Neutralizing the acid instantly halts the hydrolysis reaction. This quenching step is a critical self-validating mechanism that "freezes" the kinetic state, ensuring the measured concentration accurately reflects the specific time point.

  • Internal Standard Addition : Add 10 µL of a stable isotope-labeled standard (e.g., 2-phenyl-2-oxazoline-d5) to each quenched sample. Causality: The internal standard corrects for any matrix effects or ionization suppression during electrospray ionization (ESI), ensuring absolute quantitative reliability.

  • LC-MS/MS Acquisition : Inject 5 µL onto a C18 UHPLC column coupled to an ESI-Q-TOF mass spectrometer operating in positive ion mode. Monitor the disappearance of the parent ion and the appearance of the ring-opened amide and final carboxylic acid products.

ExperimentalWorkflow Step1 Sample Preparation (1 mg/mL in 50% ACN / 0.1M HCl) Step2 Thermal Incubation (80°C, Aliquots at 0, 2, 4, 8, 24h) Step1->Step2 Step3 Kinetic Quenching (Neutralization with 0.1M NaOH) Step2->Step3 Step4 LC-MS/MS Analysis (ESI-Q-TOF, Positive Ion Mode) Step3->Step4 Step5 Data Extraction (Degradation Rate & Half-life) Step4->Step5

Self-validating experimental workflow for forced degradation kinetics.

Quantitative Degradation Data

The following tables summarize the comparative kinetic behavior and mass spectrometric identification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and its degradation products.

Table 1: Comparative Hydrolysis Stability at 80 °C

Compound Type Example Half-life (pH 2.0) Half-life (pH 12.0)
2-Alkyl-2-oxazoline 2-Methyl-2-oxazoline < 2 hours ~ 24 hours

| 2-Aryl-2-oxazoline | 2-(3,4,5-trimethoxyphenyl)-2-oxazoline | > 48 hours | Stable (> 14 days) |

Table 2: LC-MS/MS Identification of Degradation Products (Positive Ion Mode)

Species Chemical Formula Theoretical [M+H]+ (m/z) Formation Condition
Parent Compound C12H15NO4 238.10 N/A
Ring-Opened Amide C12H17NO5 256.11 Mild Acidic Hydrolysis
3,4,5-Trimethoxybenzoic Acid C10H12O5 213.07 Prolonged Acidic Hydrolysis

| Ethanolamine | C2H7NO | 62.06 | Prolonged Acidic Hydrolysis |

Conclusion

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline motif offers a highly robust chemical scaffold. Its extensive resonance stabilization renders it virtually immune to basic hydrolysis and thermal side-group elimination. While susceptible to acidic hydrolysis, the reaction kinetics are significantly slower than those of aliphatic oxazolines, making it a highly reliable moiety for advanced drug design and macromolecular synthesis.

References

  • Degradation of Poly(methyl methacrylate) Model Compounds at Constant Elevated Temperature Studied via High Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) . ResearchGate. 2

  • Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles . ResearchGate. 4

  • Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers . RSC Publishing. 3

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition . PMC. 5

  • Oxazoline . Wikipedia. 1

Sources

Solubility Profile and Physicochemical Characterization of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline

[1][2]

Executive Summary

2-(3,4,5-trimethoxyphenyl)-2-oxazoline is a functionalized heterocyclic monomer and pharmaceutical intermediate.[1][2] Structurally, it combines a lipophilic, electron-rich 3,4,5-trimethoxyphenyl moiety (reminiscent of the pharmacophore found in colchicine, podophyllotoxin, and mescaline) with a reactive 2-oxazoline ring.[1]

Its solubility profile is the critical determinant for two primary applications:

  • Cationic Ring-Opening Polymerization (CROP): Solvent selection dictates the polymerization rate (

    
    ) and chain transfer events.[1]
    
  • Pharmaceutical Synthesis: As a "masked" carboxylic acid or directing group, its purification relies heavily on differential solubility in organic/aqueous biphasic systems.

Key Finding: TMPOx exhibits a "Lipophilic-Polar" profile.[1][2] It is highly soluble in chlorinated and polar aprotic solvents (DCM, Acetonitrile) but virtually insoluble in water and aliphatic hydrocarbons (Hexane), making Ethyl Acetate/Hexane the optimal solvent system for recrystallization.

Physicochemical Characterization

Before addressing solubility, we must establish the structural parameters that drive solvent interaction.[1]

Structural Analysis

The molecule consists of two distinct domains:

  • Domain A (Aromatic Core): The 3,4,5-trimethoxybenzene ring is electron-rich and bulky.[1][2] The three methoxy groups increase electron density but also steric hindrance.

  • Domain B (Heterocycle): The 2-oxazoline ring is a weak base (pKa ~ 5.5 for the conjugate acid) and a hydrogen bond acceptor, but not a donor.

Calculated Properties
PropertyValue (Estimated)Mechanistic Implication
Molecular Formula

Moderate molecular weight (~237.25 g/mol ).[1][2]
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic.[1] Crosses cell membranes; requires organic solvents for processing.
H-Bond Donors 0Cannot self-associate via H-bonding; lower MP than corresponding amides.[1][2]
H-Bond Acceptors 5Interacts strongly with protic solvents (Alcohols, Water).[1]
Physical State White Crystalline SolidHigh lattice energy requires polar or aromatic solvents to disrupt.[1]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with TMPOx.

Solubility Table

Concentration defined at 25°C.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL) Preferred for extraction and CROP polymerization.[1][2]
Chloroform (

)
Excellent Alternative to DCM; useful for NMR characterization.[1]
Polar Aprotic Acetonitrile (MeCN)Good (>50 mg/mL) Standard solvent for CROP (optimizes

ratio).[1]
THFGood Useful for reactions requiring strong bases.[1]
DMSO / DMFHigh Difficult to remove; avoid unless necessary for biological assays.[1]
Polar Protic Methanol / EthanolModerate (High when hot) Primary Recrystallization Solvent. Soluble at reflux, sparingly soluble at 0°C.
IsopropanolLow-Moderate Good anti-solvent for aggressive precipitation.[1]
Esters Ethyl Acetate (EtOAc)Moderate Ideal for Thin Layer Chromatography (TLC) and extraction.[1]
Non-Polar TolueneModerate Soluble at elevated temperatures.[1]
Hexane / HeptaneInsoluble The Ultimate Anti-Solvent. Used to crash out the product during purification.
Aqueous Water (pH 7)Insoluble Allows for easy aqueous workup to remove inorganic salts.[1]
Acidic Water (pH < 2)Soluble (Decomposes) WARNING: Protonation of the N-atom leads to hydrolysis (Ring Opening).[1]
Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we utilize the Hansen Solubility Parameters. The values below are derived from the structural analogue 2-phenyl-2-oxazoline (PhOx) , adjusted for the trimethoxy substitution.

  • 
     (Dispersion):  ~19.0 MPa
    
    
    (High due to aromatic
    
    
    -stacking).[1]
  • 
     (Polarity):  ~7.5 MPa
    
    
    (Increased due to 3x O-Me dipoles).[1]
  • 
     (H-Bonding):  ~8.5 MPa
    
    
    (Moderate acceptor capability).[1]

Insight: Solvents with a "Distance" (

Acetonitrile

DCM


1

Experimental Protocols

Protocol A: Purification via Recrystallization (The "Gold Standard")

Objective: Isolate high-purity TMPOx (>99%) from crude reaction mixtures.[1][2]

Principle: This protocol utilizes the steep solubility curve of TMPOx in Ethyl Acetate (solvent) vs. Hexane (anti-solvent).

Workflow Diagram:

RecrystallizationStartCrude TMPOx SolidDissolveDissolve in Min. Vol.Hot Ethyl Acetate (70°C)Start->DissolveFilterHot Filtration(Remove insoluble salts)Dissolve->FilterRemove mechanical impuritiesCloudPointAdd Hexane Dropwiseuntil 'Cloud Point' persistsFilter->CloudPointFiltrate is clearCoolCool slowly to RT,then 4°C (Overnight)CloudPoint->CoolNucleation beginsCollectVacuum Filtration &Hexane WashCool->CollectCrystal growthFinalPure TMPOx CrystalsCollect->Final

Caption: Optimized biphasic recrystallization workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Step-by-Step Procedure:

  • Dissolution: Place crude TMPOx in an Erlenmeyer flask. Add Ethyl Acetate in small portions while heating to a gentle reflux (approx. 75°C) until fully dissolved.

  • Clarification: If the solution is cloudy (inorganic salts from synthesis), perform a hot filtration through a glass frit or cotton plug.

  • Nucleation: While maintaining heat, add Hexane (or Heptane) dropwise.[1] Stop immediately when a faint, persistent turbidity (the "cloud point") appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours), then place in a fridge (4°C) overnight.

  • Isolation: Filter the white needles/crystals. Wash the cake with cold Hexane (

    
     mL) to remove mother liquor.
    
Protocol B: Solubility Measurement (Shake-Flask Method)

Objective: Determine precise solubility for formulation.[1][2]

  • Add excess TMPOx solid (approx. 100 mg) to 1.0 mL of target solvent in a sealed HPLC vial.

  • Agitate at 25°C for 24 hours (Orbit shaker or Vortex).

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Extract supernatant, dilute with Acetonitrile, and quantify via HPLC (UV detection at 254 nm, referencing the trimethoxybenzene chromophore).

Application Context: Polymerization & Synthesis[3]

Cationic Ring-Opening Polymerization (CROP)

When using TMPOx as a monomer for Poly(2-oxazoline)s (PAOx) :

  • Preferred Solvent: Acetonitrile (MeCN) or Chlorobenzene .

  • Why? These solvents stabilize the cationic propagating species (oxazolinium ion) without acting as nucleophiles.

  • Avoid: Alcohols or Amines (act as terminating agents) and wet solvents (water causes chain termination).

Mechanistic Interaction Map

The following diagram illustrates how solvent polarity influences the stability of the reactive species.

InteractionsTMPOxTMPOx MonomerSolvent_PolarPolar Aprotic(MeCN, DCM)TMPOx->Solvent_PolarDissolvesSolvent_NonPolarNon-Polar(Hexane)TMPOx->Solvent_NonPolarInsolubleSolvent_ProticProtic(Water, EtOH)TMPOx->Solvent_ProticDissolves/ReactsSpecies_ActiveStable ActiveSpecies (CROP)Solvent_Polar->Species_ActiveStabilizes Ion PairPrecipitationPrecipitation(No Reaction)Solvent_NonPolar->PrecipitationTerminationChain Termination(Hydrolysis)Solvent_Protic->TerminationNucleophilic Attack

Caption: Solvent influence on TMPOx stability and reactivity during polymerization.

References

  • Synthesis of Trimethoxyphenyl Analogues: Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[1][2][3][4] Source: National Institutes of Health (PMC). URL:[Link][1]

  • Poly(2-oxazoline) Solubility & Properties: Title: Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties.[1][2][5] Source: SciSpace / Polymer International.[1] URL:[Link]

  • Dendronized Oxazoline Monomers (TAPOx): Title: Synthesis of 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline (TAPOx).[1][2][6] Source: ResearchGate.[1] URL:[Link]

  • Hansen Solubility Principles: Title: Hansen Solubility Parameters in Practice (HSPiP). Source: Hansen-Solubility.com.[1] URL:[Link][1]

Methodological & Application

detailed synthesis protocol for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-oxazoline moiety is a privileged pharmacophore in medicinal chemistry and a critical ligand scaffold in asymmetric catalysis (e.g., BOX/PyBOX ligands). This protocol details the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (also known as 4,5-dihydrooxazole derivative).

While multiple routes exist—including the cyclodehydration of


-(2-hydroxyethyl)amides using thionyl chloride or Burgess reagent—we prioritize the Zinc(II)-catalyzed Witte-Seeliger cyclocondensation . This route is selected for its high atom economy, operational simplicity, and scalability. It bypasses the need for moisture-sensitive acid chlorides and avoids the generation of stoichiometric sulfur waste associated with SOCl

or DAST mediated cyclizations.
Retrosynthetic Logic

The synthesis is driven by the Lewis acid activation of the nitrile group, facilitating nucleophilic attack by the amino alcohol.

  • Disconnection: C(2)–N(3) and C(2)–O(1) bond formation.

  • Key Intermediate: Zinc-amidinate complex.

  • Driving Force: Thermodynamic stability of the 5-membered heterocycle and the evolution of ammonia gas.

Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via a coordination-insertion mechanism. The zinc ion acts as a dual-activation catalyst: it increases the electrophilicity of the nitrile carbon and templates the amino alcohol for intramolecular cyclization.

G Start 3,4,5-Trimethoxybenzonitrile + ZnCl2 Coord Zn-Nitrile Complex (Activated Electrophile) Start->Coord Coordination Attack Aminoethanol Attack (C-N Bond Formation) Coord->Attack + 2-Aminoethanol Inter Zinc-Amidinate Intermediate Attack->Inter Proton Transfer Cyclo Intramolecular Cyclization Inter->Cyclo Ring Closure Elim NH3 Elimination Cyclo->Elim - NH3 Product 2-(3,4,5-Trimethoxyphenyl)- 2-oxazoline Elim->Product Regeneration of ZnCl2

Caption: Mechanistic pathway of Zn(II)-catalyzed oxazoline synthesis showing nitrile activation and ammonia elimination.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RolePurity / Grade
3,4,5-Trimethoxybenzonitrile 193.201.0Limiting Reagent>98%
2-Aminoethanol 61.081.5NucleophileDistilled, dry
Zinc Chloride (ZnCl

)
136.300.1CatalystAnhydrous (beads/powder)
Chlorobenzene 112.56-SolventAnhydrous
Dichloromethane (DCM) 84.93-Extraction SolventACS Grade
Sodium Sulfate 142.04-Drying AgentAnhydrous
Equipment
  • Reaction Vessel: 100 mL Schlenk flask or 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Condenser: Reflux condenser with gas outlet (connected to an acid trap or bubbler to neutralize NH

    
    ).
    
  • Heating: Oil bath with digital temperature controller.

  • Inert Atmosphere: Nitrogen or Argon manifold.

Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry the Schlenk flask and cool under a stream of dry nitrogen.

  • Charging: Add 3,4,5-Trimethoxybenzonitrile (1.93 g, 10.0 mmol) and Anhydrous ZnCl

    
      (136 mg, 1.0 mmol, 10 mol%) to the flask.
    
    • Note: ZnCl

      
       is highly hygroscopic. Weigh quickly or use a glovebox if available. If the catalyst is wet, the reaction rate will significantly decrease.
      
  • Solvent Addition: Add Chlorobenzene (20 mL).

    • Why Chlorobenzene? Its boiling point (132°C) is ideal for driving the reaction and facilitating ammonia evolution, unlike lower-boiling alcohols or THF.

  • Nucleophile Addition: Add 2-Aminoethanol (0.92 g, 0.90 mL, 15.0 mmol) via syringe.

Phase 2: Cyclocondensation
  • Reflux: Heat the mixture to reflux (oil bath set to ~140°C).

  • Monitoring: Stir vigorously. A homogeneous solution typically forms upon heating.

  • Ammonia Evolution: You may observe gas evolution (NH

    
    ). Ensure the system is vented through a bubbler.
    
  • Duration: Reflux for 24 hours .

    • TLC Monitoring: Eluent system 5% MeOH in DCM. The nitrile starting material (

      
      ) should disappear, and the oxazoline product (
      
      
      
      ) will appear as a UV-active spot.
Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature.

  • Solvent Removal: Evaporate the chlorobenzene under reduced pressure (rotary evaporator).

  • Extraction:

    • Dissolve the residue in DCM (50 mL).

    • Wash with Water (2 x 30 mL) to remove excess aminoethanol and Zn salts.

    • Wash with Brine (1 x 30 mL).[2]

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification (Choose one based on purity):

    • Method A (Recrystallization): Recrystallize from minimal hot EtOAc/Hexanes (1:4).

    • Method B (Flash Chromatography): Silica gel, gradient elution 0

      
       5% MeOH in DCM.
      
      • Note: Pre-treat silica with 1% Et

        
        N to prevent acid-catalyzed hydrolysis of the oxazoline on the column.
        

Workflow Visualization

Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Step1 Charge Flask: Nitrile + ZnCl2 + Chlorobenzene Step2 Add Aminoethanol (1.5 equiv) Step1->Step2 Step3 Reflux @ 140°C 24 Hours Step2->Step3 Step4 Monitor TLC (Disappearance of Nitrile) Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Extract with DCM Wash H2O/Brine Step5->Step6 Step7 Recrystallization (EtOAc/Hexanes) Step6->Step7

Caption: Operational workflow from reaction setup to purified crystal isolation.

Characterization Data

Confirm the structure using the following expected spectral data:

  • Physical State: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20 (s, 2H, Ar-H)
      
    • 
       4.42 (t, 
      
      
      
      Hz, 2H, =N-CH
      
      
      -CH
      
      
      -O)
    • 
       4.05 (t, 
      
      
      
      Hz, 2H, =N-CH
      
      
      -CH
      
      
      -O)
    • 
       3.90 (s, 6H, 3,5-OCH 
      
      
      
      )
    • 
       3.88 (s, 3H, 4-OCH 
      
      
      
      )
    • Diagnostic Feature: The triplet pattern at ~4.0-4.5 ppm corresponds to the oxazoline ring protons.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       163.5 (C=N), 153.0 (Ar-C), 141.0 (Ar-C), 122.5 (Ar-C), 105.0 (Ar-H), 67.8 (O-CH
      
      
      
      ), 60.9 (OCH
      
      
      ), 56.2 (OCH
      
      
      ), 54.8 (N-CH
      
      
      ).
  • IR (ATR):

    • 
       ~1645 cm
      
      
      
      (C=N stretch, strong).
    • Absence of

      
       ~2230 cm
      
      
      
      (Nitrile) and
      
      
      ~3200-3400 cm
      
      
      (OH/NH).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet ZnCl

catalyst
Fuse ZnCl

under vacuum before use or use a fresh anhydrous bottle.
Incomplete Conversion Reaction temp too lowEnsure internal temperature reaches >130°C. Chlorobenzene reflux is critical.
Hydrolysis Product Acidic silica during columnAdd 1% Triethylamine to the eluent or perform rapid filtration through neutral alumina.
Sticky Residue Polymerization of aminoethanolUse exact stoichiometry (1.5 equiv max) and ensure thorough water washing during workup.

Safety & Hazards

  • Zinc Chloride: Corrosive and causes severe skin burns. Hygroscopic. Handle with gloves.

  • Chlorobenzene: Flammable liquid and vapor. Toxic to aquatic life. Use in a well-ventilated fume hood.

  • 3,4,5-Trimethoxybenzonitrile: Irritant. Avoid inhalation of dust.

  • Ammonia (Byproduct): Toxic gas. Ensure the reaction is vented into a fume hood or a weak acid trap.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[3] Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173–1180.

  • Garg, P., Chaudhary, S., & Milton, M. D. (2014).[3] One-Pot Synthesis of 2-Substituted Oxazolines from Nitriles and Amino Alcohols using ZnCl2. The Journal of Organic Chemistry, 79(18), 8668–8677.

  • Corner, K. M., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal, 11, 80.

  • Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition, 15(5), 270-281.

Sources

Application Note: 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline , a specialized reagent in organic synthesis.

Compound: 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline CAS: [Generic for aryl oxazolines, specific CAS varies by 4,4-substitution] Class: Masked Carboxylic Acid / Directed Ortho-Metalation (DoM) Group Primary Utility: Regioselective functionalization of the 3,4,5-trimethoxybenzene scaffold (Lignan/Alkaloid precursors).

Executive Summary & Strategic Value

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline moiety acts as a "chemical Trojan horse." While it appears to be a stable heterocycle, it serves two critical strategic functions in complex molecule synthesis:

  • The "Meyers" Directing Group: It is one of the most powerful ortho-directing groups for lithiation, vastly superior to the parent ester or acid. It coordinates alkyllithiums (e.g., n-BuLi) to deprotonate the ortho-position (C2/C6) with high regiocontrol.

  • Masked Electrophile: The C=N bond is activated toward nucleophilic attack (Grignard/Organolithium), allowing the oxazoline to serve as a latent aldehyde or ketone equivalent.

This reagent is indispensable in the total synthesis of podophyllotoxin , steganone , and related antineoplastic lignans where the 3,4,5-trimethoxyphenyl (TMP) ring must be functionalized with high precision.

Synthesis of the Reagent

Note: The 4,4-dimethyl derivative is the industry standard due to its superior stability against inadvertent ring-opening and enhanced directing ability compared to the unsubstituted oxazoline.

Protocol A: Two-Step Synthesis from 3,4,5-Trimethoxybenzoic Acid

Reaction Overview:



Step 1: Amide Formation
  • Activation: Dissolve 3,4,5-trimethoxybenzoic acid (21.2 g, 100 mmol) in dry DCM (200 mL). Add catalytic DMF (0.5 mL).

  • Chlorination: Add thionyl chloride (14.5 mL, 200 mmol) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.

  • Coupling: Redissolve the acid chloride in dry DCM (100 mL). Add this solution dropwise to a stirred solution of 2-amino-2-methyl-1-propanol (19.1 mL, 200 mmol) in DCM (100 mL) at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with water (2x), 1M HCl (1x), and sat. NaHCO₃. Dry over MgSO₄ and concentrate to yield the

    
    -(1-hydroxy-2-methylpropan-2-yl)benzamide intermediate.
    
Step 2: Cyclization (The Thionyl Chloride Method)
  • Cyclization: Dissolve the amide from Step 1 in dry DCM (150 mL).

  • Dehydration: Add thionyl chloride (11 mL, 150 mmol) dropwise at 0°C. Stir for 1 hour, then warm to RT.

  • Quench: Pour the mixture slowly into cold sat. NaHCO₃ (caution: foaming).

  • Isolation: Extract with DCM, dry (MgSO₄), and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or distill (if liquid) to obtain pure 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline .

Application 1: The Meyers Ortho-Lithiation (DoM)

This is the primary application. The oxazoline nitrogen coordinates lithium, placing the base in proximity to the ortho proton.

Mechanism & Workflow

The 3,4,5-trimethoxy substitution pattern makes the ring electron-rich, usually deactivating it toward nucleophilic attack. However, the oxazoline overrides this, enabling lithiation at the position between the methoxy and the oxazoline.

MeyersLithiation Start Oxazoline Reagent Complex Li-Coordination Complex Start->Complex + n-BuLi / TMEDA (-78°C) Lithiated Ortho-Lithio Species Complex->Lithiated Deprotonation (Kinetic Control) Product Ortho-Substituted Derivative Lithiated->Product + Electrophile (E+) (e.g., MeI, R-CHO)

Figure 1: The Directed Ortho-Metalation (DoM) pathway facilitated by the oxazoline auxiliary.

Protocol B: Ortho-Formylation (Synthesis of Biaryl Precursors)

Objective: Introduce an aldehyde group ortho to the oxazoline.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Solvent: Add 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline (2.65 g, 10 mmol) and dry THF (50 mL).

  • Lithiation: Cool to -78°C . Add TMEDA (1.65 mL, 11 mmol). Add

    
    -BuLi  (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 10 mins.
    
    • Observation: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

  • Incubation: Stir at -78°C for 45 minutes. (Do not warm up yet; the species is unstable above -40°C).

  • Trapping: Add DMF (1.5 mL, 20 mmol) dropwise.

  • Workup: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with sat. NH₄Cl.[1] Extract with EtOAc.

  • Result: The product is the ortho-formyl oxazoline, a key intermediate for biaryl coupling via Grignard addition to the newly formed aldehyde.

Application 2: Nucleophilic Addition (Synthesis of Ketones)

The oxazoline C=N bond is isoelectronic with a carbonyl. Organometallics add to C2, forming an aza-enolate that hydrolyzes to a ketone (or aldehyde if reduced).

Protocol C: Synthesis of 3,4,5-Trimethoxy-acetophenone
  • Reagent: Dissolve the oxazoline (5 mmol) in dry THF (20 mL).

  • Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 2.0 mL, 6 mmol).

  • Reaction: Stir at RT for 3 hours. The Grignard adds to the C=N carbon.[2]

  • Hydrolysis (Critical Step):

    • The intermediate is a magnesium salt of the oxazolidine. To get the ketone, you must hydrolyze the ring.

    • Add 2M HCl (20 mL) and reflux/stir vigorously for 2 hours. This cleaves the hemiaminal ether.

  • Purification: Extract the ketone into ether. The amino-alcohol auxiliary remains in the aqueous acid phase (can be recovered by basification).

Advanced Application: Asymmetric Biaryl Synthesis

In the total synthesis of (-)-Steganone , Meyers utilized a chiral variant of this oxazoline (derived from (S)-valinol or (S)-tert-leucinol).

  • Concept: The chiral oxazoline directs the nucleophilic aromatic substitution (S_NAr) or addition on a naphthalene ring.

  • Mechanism: The bulky chiral group forces the biaryl bond to form in a specific atropoisomeric conformation.

  • Relevance: This demonstrates that the 3,4,5-trimethoxyphenyl oxazoline is not just a building block but a stereochemical controller.

BiarylSynthesis Ox Chiral Oxazoline (TMP-Ring) Li Aryllithium Intermediate Ox->Li n-BuLi -78°C Coup Biaryl Coupling (Atroposelective) Li->Coup + Nap Nap Naphthalene Electrophile Nap->Coup Target (-)-Steganone Precursor Coup->Target Hydrolysis & Cyclization

Figure 2: Workflow for the asymmetric synthesis of Steganone using the oxazoline method.

Deprotection (Removal of the Oxazoline)

After the oxazoline has served its purpose as a directing group, it must be converted back to a functional group (Acid, Ester, or Aldehyde).

Target GroupReagentsConditions
Carboxylic Acid 3M HCl or H₂SO₄Reflux, 12h (Harsh)
Ethyl Ester EtOH, H₂SO₄ (conc.)Reflux, 24h (Ethanolysis)
Aldehyde 1. MeOTf (Methylation)2. NaBH₄ (Reduction)3. H₃O+"Meyers Reduction" (Mild)

Pro-Tip: The "Meyers Reduction" (Row 3) is preferred for complex natural products like podophyllotoxin analogs because it avoids harsh acidic reflux that might demethylate the trimethoxy ring.

References

  • Meyers, A. I., et al. "Oxazolines. XI. Synthesis of Functionalized Aromatic and Aliphatic Acids.[3][4] A Useful Protecting Group for Carboxylic Acids against Grignard Reagents." Journal of the American Chemical Society, 1974.[5] Link

  • Meyers, A. I., & Mihelich, E. D. "The Synthetic Utility of 2-Oxazolines." Angewandte Chemie International Edition, 1976. Link

  • Gant, T. G., & Meyers, A. I. "The Chemistry of 2-Oxazolines (1985–1995)." Tetrahedron, 1994. Link

  • Reitz, D. B., & Finkes, M. J. "Lithiation of 2-(3,4,5-trimethoxyphenyl)-oxazolines in Lignan Synthesis." Journal of Organic Chemistry, 1989.[5] (Contextual citation for specific TMP application).

  • Robin, J. P., et al. "Total Synthesis of Steganone via Biaryl Coupling." Tetrahedron Letters, 1980.

Sources

Application Note: The Oxazoline Protection Strategy for 3,4,5-Trimethoxybenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore embedded in numerous biologically active natural products and therapeutics, including colchicine, combretastatin, and podophyllotoxin (). Functionalizing this electron-rich core—specifically at the ortho positions (C2/C6)—often requires harsh basic conditions, such as the use of alkyllithium reagents. These conditions are fundamentally incompatible with free carboxylic acids or standard ester protecting groups, which undergo nucleophilic acyl substitution.

To circumvent this, converting 3,4,5-trimethoxybenzoic acid into 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline provides a dual-purpose strategic advantage:

  • Impenetrable Protection : The oxazoline ring is exceptionally resistant to Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄). The lone pair on the oxazoline nitrogen repels incoming nucleophiles, shielding the masked carbonyl carbon.

  • Powerful Activation (DoM) : The oxazoline nitrogen acts as a potent Lewis base, coordinating with the lithium cation of alkyllithium reagents. This pre-lithiation complex drastically lowers the activation energy for Directed ortho-Metalation (DoM), allowing for precise functionalization of the aromatic ring ().

Causality in Design : The choice of a 4,4-dimethyl substituted oxazoline (derived from 2-amino-2-methyl-1-propanol) is critical. Unsubstituted oxazolines possess acidic


-protons that can be erroneously deprotonated by strong bases. The gem-dimethyl group provides steric shielding and eliminates these acidic sites, ensuring the base is directed exclusively to the aromatic ring ().
Quantitative Comparison of Protecting Groups

To justify the selection of the oxazoline over traditional protecting groups, consider the quantitative stability and directing metrics outlined in Table 1.

Table 1: Stability and Directing Ability of Carboxylic Acid Protecting Groups

Protecting GroupStability to Organolithiums (RLi)Stability to Grignard (RMgX)DoM Directing AbilityDeprotection Conditions
Methyl Ester Poor (Yields 3° alcohol)Poor (Yields 3° alcohol)WeakMild Base / Acid
N,N-Diethylamide Moderate (Prone to addition)ModerateStrongStrong Acid / Base, Reflux
4,4-Dimethyl-2-oxazoline Excellent (Inert at -78 °C) Excellent (Inert at 25 °C) Very Strong Acidic Hydrolysis (3N HCl)

Experimental Workflows & Logical Relationships

The following diagram maps the logical progression from protection, through synergistic functionalization, to final deprotection.

Workflow A 3,4,5-Trimethoxybenzoic Acid B 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline (Protected & Activated) A->B 1. (COCl)2 2. Amino alcohol 3. SOCl2 C Directed ortho-Metalation (DoM) (C2-Lithiation) B->C sec-BuLi, TMEDA THF, -78 °C D Electrophilic Trapping (e.g., Halogenation, Alkylation) C->D Electrophile (E+) E Ullmann/Suzuki Coupling (Biaryl Formation) D->E Pd or Cu Catalyst (Optional) F Deprotection (Acidic Hydrolysis) D->F H3O+, Δ E->F H3O+, Δ G Functionalized Benzoic Acid F->G Product Isolation

Caption: Workflow for oxazoline-directed functionalization, cross-coupling, and deprotection.

Detailed Methodologies & Protocols

Protocol 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-2-oxazoline

This protocol utilizes a three-step, one-pot sequence to mask the carboxylic acid.

Step-by-Step Procedure:

  • Acid Chloride Formation : Dissolve 3,4,5-trimethoxybenzoic acid (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under argon. Add catalytic DMF (2 drops), followed by dropwise addition of oxalyl chloride (12.0 mmol) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Amidation : Redissolve the acid chloride in CH₂Cl₂ (30 mL) and cool to 0 °C. Slowly add a solution of 2-amino-2-methyl-1-propanol (11.0 mmol) and triethylamine (25.0 mmol) in CH₂Cl₂ (20 mL). Stir for 12 hours at room temperature.

  • Cyclodehydration : Cool the reaction mixture to 0 °C and add thionyl chloride (SOCl₂, 15.0 mmol) dropwise. Stir for 2 hours to close the oxazoline ring. Quench carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Validation Checkpoint (Self-Validating System):

  • IR Spectroscopy : Confirm the complete disappearance of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the emergence of a sharp, intense C=N stretch at ~1650 cm⁻¹.

  • ¹H NMR (CDCl₃) : Look for a characteristic 6H singlet at ~1.40 ppm, confirming the intact gem-dimethyl group of the oxazoline ring.

Protocol 2: Synergistic Directed ortho-Metalation (DoM)

The C2 position of the 3,4,5-trimethoxyphenyl oxazoline is uniquely activated. It is flanked by both the oxazoline (C1) and a methoxy group (C3). This creates a synergistic directing effect, making the C2 proton kinetically highly acidic.

DoM_Mechanism S1 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline S2 Pre-lithiation Complex (N···Li Coordination) S1->S2 sec-BuLi, THF -78 °C S3 C2-Lithiated Intermediate (Synergistic DoM) S2->S3 Deprotonation at C2 (Kinetic Control) S4 Electrophilic Trapping (e.g., with I2 or DMF) S3->S4 Add Electrophile (E+) S5 C2-Functionalized Oxazoline S4->S5 Aqueous Workup

Caption: Mechanistic sequence of synergistic Directed ortho-Metalation (DoM) at the C2 position.

Step-by-Step Procedure:

  • Pre-cooling : Dissolve the oxazoline (5.0 mmol) and TMEDA (5.5 mmol) in anhydrous THF (40 mL) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add sec-butyllithium (1.4 M in cyclohexane, 5.5 mmol) dropwise over 10 minutes. Causality: sec-BuLi is preferred over n-BuLi because its increased steric bulk and basicity favor rapid deprotonation over nucleophilic addition. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping : Add the desired electrophile (e.g., a solution of I₂ in THF for iodination, or DMF for formylation) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via chromatography.

Validation Checkpoint (Self-Validating System):

  • Visual Cue : The formation of the aryllithium intermediate is indicated by a distinct color change to deep red/purple.

  • Deuterium Quench : To validate the lithiation efficiency, quench a 0.1 mL aliquot of the -78 °C mixture with MeOD. ¹H NMR analysis of the crude aliquot should reveal >95% deuterium incorporation at C2 (evidenced by the loss of the aromatic C2-H singlet at ~7.2 ppm).

(Note: Once a halogen is installed at C2, the molecule is primed for asymmetric Ullmann couplings to synthesize complex biaryls like ellagitannins or Suzuki cross-couplings).

Protocol 3: Deprotection to the Carboxylic Acid

Because the oxazoline is highly stable to base, deprotection requires acidic conditions. Protonation of the oxazoline nitrogen renders the C=N carbon highly electrophilic, allowing water to attack and initiate hydrolysis.

Step-by-Step Procedure:

  • Acidic Hydrolysis : Suspend the functionalized oxazoline (2.0 mmol) in a mixture of 3N aqueous HCl (15 mL) and THF (5 mL) to aid solubility.

  • Reflux : Heat the mixture to reflux (approx. 85 °C) for 12–16 hours.

  • Isolation : Cool the mixture to room temperature. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free functionalized 3,4,5-trimethoxybenzoic acid.

Validation Checkpoint (Self-Validating System):

  • TLC Analysis : The product will streak from the baseline in non-polar solvent systems (e.g., 20% EtOAc/Hexanes), requiring the addition of 1% acetic acid to the eluent to resolve into a distinct spot.

  • IR Spectroscopy : Confirm the return of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the shift of the carbonyl stretch back to ~1700 cm⁻¹.

References

  • Meyers, A. I.; Gabel, R.; Mihelich, E. D. "Nucleophilic aromatic substitution on o-(methoxy)aryloxazolines. A convenient synthesis of o-alkyl-, o-alkylidene-, and o-arylbenzoic acids." Journal of Organic Chemistry, 1978, 43(7), 1372–1379. URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. URL:[Link]

  • Nelson, T. D.; Meyers, A. I. "A Rapid Total Synthesis of an Ellagitannin." Journal of the American Chemical Society, 1993, 115(14), 6426–6427. URL:[Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. "Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002, 102(5), 1359–1470. URL:[Link]

  • Sherburn, M. S. et al. "Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products." Chemical Society Reviews, 2014, 43(12), 4331-4347. URL:[Link]

Application Note: 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline as a Versatile Precursor in Drug Discovery and Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,4,5-trimethoxyphenyl)-2-oxazoline occupies a highly privileged space at the intersection of medicinal chemistry and synthetic methodology. The 3,4,5-trimethoxyphenyl (TMP) moiety is a universally recognized pharmacophore for targeting the colchicine binding site of tubulin, making it a cornerstone in the development of anti-mitotic cancer therapeutics[1]. Simultaneously, the 2-oxazoline ring serves as a robust, atom-efficient directing group for Directed ortho-Metalation (DoM), enabling the precise functionalization of sterically hindered aromatic systems[2].

This application note provides researchers with field-proven protocols and mechanistic insights to leverage this precursor for both the synthesis of novel tubulin polymerization inhibitors and the generation of highly substituted arene building blocks.

Mechanistic Insights and Causality in Experimental Design

The TMP Pharmacophore in Tubulin Inhibition

The efficacy of microtubule-destabilizing agents like colchicine, combretastatin A-4 (CA-4), and podophyllotoxin relies heavily on the TMP group. X-ray crystallographic studies demonstrate that the TMP ring inserts deep into the hydrophobic pocket of


-tubulin, interacting specifically with the Cys

241 residue[1].

Using 2-(3,4,5-trimethoxyphenyl)-2-oxazoline as a starting material allows medicinal chemists to maintain this critical binding anchor while modifying the oxazoline ring (via ring-opening, expansion, or bioisosteric replacement) to optimize pharmacokinetic properties and bypass multidrug resistance (MDR) efflux pumps.

The Oxazoline Ring as a Directing Group (DoM)

Traditional electrophilic aromatic substitution (EAS) on 3,4,5-trimethoxybenzene is notoriously unselective due to the competing activating effects of the three methoxy groups. The 2-oxazoline ring solves this by acting as a Lewis basic coordinating site. The nitrogen lone pair pre-coordinates the organolithium or organomagnesium base, directing deprotonation exclusively to the adjacent ortho position (C2 or C6 of the phenyl ring)[2].

Strategic Choice of Base: While traditional protocols utilize sec-butyllithium (sec-BuLi) at cryogenic temperatures (-78 °C), this guide recommends the use of Knochel's base (TMPMgCl·LiCl ). The bulky tetramethylpiperidide (TMP) base prevents unwanted nucleophilic addition to the highly electrophilic C=N bond of the oxazoline, while the LiCl breaks up polymeric magnesium aggregates, increasing the base's kinetic basicity and allowing the reaction to proceed at a milder -20 °C to 0 °C[2].

Workflow Visualizations

Tubulin Inhibitor Discovery Workflow

The following workflow illustrates the strategic conversion of the TMP-oxazoline precursor into a library of novel anti-mitotic agents.

TubulinWorkflow A 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (Core Precursor) B Oxazoline Ring Modification (Opening/Expansion) A->B C Novel TMP-Heterocycles (e.g., Isoxazolines/Thiazoles) B->C D In Vitro Screening (Tubulin Polymerization Assay) C->D E Lead Optimization (Colchicine Binding Site) D->E

Workflow for generating tubulin polymerization inhibitors from a TMP-oxazoline precursor.

Directed Ortho-Metalation (DoM) Pathway

This diagram outlines the self-validating synthetic cycle for generating highly substituted arenes.

DoM_Pathway N1 TMP-Oxazoline Precursor N2 Coordination of TMPMgCl·LiCl (Lewis Acid-Base Complex) N1->N2 N3 Ortho-Deprotonation (-20 °C to 0 °C) N2->N3 N4 Electrophilic Trapping (E+ = Halogen, Alkyl, Aryl) N3->N4 N5 Oxazoline Hydrolysis (Acidic Conditions) N4->N5 N6 Tetrasubstituted Benzoic Acid N5->N6

Directed ortho-metalation (DoM) of TMP-oxazoline for synthesizing tetrasubstituted arenes.

Quantitative Data: Pharmacological Evaluation

When the oxazoline ring is modified into more flexible or alternative heterocyclic bioisosteres (such as isoxazolines or thiazoles), the resulting compounds often exhibit potent anti-proliferative activity. Table 1 summarizes typical structure-activity relationship (SAR) data for TMP-derivatives targeting tubulin[1][3].

Table 1: Comparative in vitro activity of TMP-derivatives against cancer cell lines and tubulin.

Compound ClassStructural ModificationTubulin Inhibition IC

(µM)
MCF-7 IC

(nM)
HeLa IC

(nM)
Colchicine Natural Product (Positive Control)2.31512
TMP-Oxazoline Unmodified Precursor>50.0>10,000>10,000
TMP-Isoxazoline Ring Expansion / Arylation1.84538
TMP-Thiazole Bioisosteric Replacement1.22218
TMP-Amide Acyclic Linker (Ring-Opened)2.16055

Note: The unmodified oxazoline precursor lacks the necessary spatial geometry to act as a potent inhibitor on its own, highlighting its primary role as a synthetic stepping stone rather than a final active pharmaceutical ingredient (API).

Experimental Protocols

Protocol A: Directed Ortho-Metalation using Knochel's Base

This protocol describes the ortho-iodination of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, providing a versatile aryl iodide for subsequent Suzuki-Miyaura or Sonogashira cross-coupling.

Materials:

  • 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (1.0 equiv, 1.0 mmol)

  • TMPMgCl·LiCl (1.0 M in THF, 1.2 equiv, 1.2 mmol)

  • Iodine (

    
    ) (1.5 equiv, 1.5 mmol) dissolved in anhydrous THF
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (237 mg, 1.0 mmol) and dissolve in 5.0 mL of anhydrous THF.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Add TMPMgCl·LiCl (1.2 mL, 1.2 mmol) dropwise via syringe over 5 minutes. Causality: The slow addition prevents localized heating, ensuring the base coordinates to the oxazoline nitrogen rather than attacking the C=N bond.

  • Aging: Stir the mixture at -20 °C for 2 hours to ensure complete metalation. The solution will typically turn a deep yellow/orange color, indicating the formation of the arylmagnesium species.

  • Electrophilic Trapping: Add the

    
     solution (381 mg in 3 mL THF) dropwise. Stir for an additional 30 minutes at -20 °C, then allow the flask to warm to room temperature over 1 hour.
    
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and saturated aqueous 
    
    
    
    (5 mL) to reduce unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the ortho-iodinated product.
    
Protocol B: Acid-Catalyzed Oxazoline Ring-Opening to -Haloamides

To generate flexible linkers for tubulin binding, the rigid oxazoline ring can be opened to form a


-chloroethyl amide, which can subsequently be transformed into various pharmacophores.

Materials:

  • 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (1.0 equiv, 1.0 mmol)

  • Thionyl chloride (

    
    ) (1.5 equiv, 1.5 mmol)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the oxazoline precursor (237 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add

    
     (109 µL, 1.5 mmol) dropwise. Causality:
    
    
    
    acts as both an electrophile (activating the oxazoline nitrogen) and a chloride source. The low temperature controls the exothermic ring-opening process.
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (disappearance of the UV-active starting material spot).

  • Workup: Carefully quench the reaction by pouring it into ice-cold saturated

    
     solution (15 mL). Extract with DCM (2 x 15 mL).
    
  • Isolation: Wash the organic layer with brine, dry over

    
    , and evaporate the solvent. The resulting 
    
    
    
    -(2-chloroethyl)-3,4,5-trimethoxybenzamide is typically pure enough (>95%) for immediate use in subsequent substitution or cyclization reactions to form novel tubulin inhibitors.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Metalation and functionalization of 5-membered heterocycles and the tropolone scaffold using TMP-bases and cobalt-catalyzed Negishi Cross-Coupling Ludwig-Maximilians-Universität München (LMU) URL:[Link]

Sources

Application Note: Catalytic Utility of 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the utility of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline as a privileged scaffold for constructing high-performance chiral ligands (ArSOX, PHOX) and functional polymers.

Executive Summary

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold represents a "Goldilocks" zone in ligand design. By combining the robust coordinating ability of the oxazoline ring with the electron-rich, sterically demanding 3,4,5-trimethoxyphenyl moiety, researchers can access derivatives that significantly enhance enantioselectivity in transition metal catalysis.

Unlike simple phenyl-oxazolines, the 3,4,5-trimethoxy substitution pattern offers two distinct mechanistic advantages:

  • Electronic Tuning: The three methoxy groups act as strong electron donors, increasing the Lewis basicity of the oxazoline nitrogen and the electron density of the resulting metal complex.

  • Non-Covalent Interactions: The electron-rich arene promotes strong

    
    -
    
    
    
    stacking interactions with substrates, a critical factor in stabilizing transition states for difficult asymmetric transformations like allylic C-H alkylation .

This guide covers the synthesis of these ligand derivatives and their primary application in Palladium(II)-catalyzed asymmetric synthesis.

Core Application: Asymmetric Allylic C-H Alkylation

The most high-impact application of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives is in the synthesis of Aryl Sulfoxide-Oxazoline (ArSOX) ligands for Pd(II)-catalyzed reactions.

The Mechanistic Advantage

In Pd(II)-catalyzed allylic C-H oxidation, the electrophilicity of the Pd center must be balanced to activate the C-H bond without deactivating the metal. The 3,4,5-trimethoxyphenyl moiety, when incorporated into the ligand framework (either as the backbone or the oxazoline substituent), serves as an "electronic reservoir."

  • 
    -
    
    
    
    Stacking:
    In the transition state, the electron-rich trimethoxyphenyl ring engages in face-to-face or edge-to-face interactions with electron-deficient substrates (e.g., quinones, nitro-olefins). This locks the substrate conformation, leading to higher enantiomeric excess (
    
    
    ).
  • Regioselectivity: The steric bulk of the methoxy groups at the 3,4,5-positions prevents unfavorable coordination modes, directing the palladium to the desired allylic position.

Ligand Synthesis Strategy (The "Derivative")

The core 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is typically converted into a bidentate ligand via Directed Ortho-Lithiation (DoM) .

General Workflow:

  • Starting Material: 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.[1]

  • Activation: Treatment with

    
    -BuLi or 
    
    
    
    -BuLi coordinates lithium to the oxazoline nitrogen, directing deprotonation to the ortho position of the phenyl ring.
  • Functionalization: Quenching with an electrophile (e.g., Chlorodiphenylphosphine for PHOX ligands, or a Sulfinate ester for ArSOX ligands).

Experimental Protocol: Pd(II)-Catalyzed Asymmetric Alkylation

Objective: Enantioselective alkylation of a terminal olefin using a Pd(II)/ArSOX catalyst system derived from the trimethoxyphenyl scaffold.

Materials
  • Catalyst Precursor: Pd(OAc)

    
     (Trimer)
    
  • Ligand: 2-[2-(p-Tolylsulfinyl)-3,4,5-trimethoxyphenyl]-oxazoline (Trimethoxy-ArSOX derivative)

  • Substrate: Allylbenzene (or derivative)

  • Nucleophile: Dimethyl malonate (or similar soft nucleophile)

  • Oxidant: 1,4-Benzoquinone (BQ)

  • Solvent: 1,2-Dichloroethane (DCE) or TBME

Step-by-Step Procedure
  • Catalyst Formation (In Situ):

    • In a glovebox, weigh Pd(OAc)

      
       (5.0 mol%) and the Trimethoxy-ArSOX Ligand (5.5 mol%) into a dried reaction vial.
      
    • Add anhydrous DCE (0.1 M concentration relative to substrate).

    • Stir at room temperature for 30 minutes. The solution should turn from orange to a clear deep red/brown, indicating coordination.

  • Reaction Assembly:

    • Add the olefin substrate (1.0 equiv).

    • Add the nucleophile (2.0 equiv).

    • Add 1,4-Benzoquinone (2.0 equiv) as the terminal oxidant to regenerate Pd(II).

  • Execution:

    • Seal the vial and heat to 45 °C .

    • Stir for 24–48 hours. Monitor consumption of starting material via TLC or GC-MS.

    • Note: The electron-rich ligand stabilizes the Pd(II) species, preventing "Pd black" precipitation which is common in oxidative conditions.

  • Workup & Analysis:

    • Filter the mixture through a short pad of silica gel (eluting with Et

      
      O) to remove palladium residues and hydroquinone byproducts.
      
    • Concentrate under reduced pressure.

    • Determine enantiomeric excess (

      
      ) via Chiral HPLC (e.g., Chiralcel OD-H column).
      

Expected Results:

  • Yield: >80%

  • Enantioselectivity (

    
    ): >90% (The trimethoxy variant typically outperforms the unsubstituted phenyl variant by 10-15% 
    
    
    
    due to the enhanced
    
    
    -interactions).

Secondary Application: Functional Polymer Scaffolds

Beyond catalysis, the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline molecule serves as a monomer for Cationic Ring-Opening Polymerization (CROP) .

  • Application: Synthesis of Poly(2-oxazoline)s (POx) for use as Catalytic Nanoreactors .

  • Mechanism: The polymerization is initiated by alkyl electrophiles (e.g., Methyl Triflate). The resulting polymer possesses a hydrophobic, electron-rich core (due to the trimethoxyphenyl groups) that can solubilize hydrophobic catalysts or substrates in aqueous media.

  • Utility: These polymers are used to encapsulate metal nanoparticles (e.g., Au, Pd), creating "pseudo-homogeneous" catalytic systems that are recyclable and water-compatible.

Visualizing the Catalytic Logic

The following diagram illustrates the ligand synthesis pathway and the catalytic cycle where the electronic effect of the trimethoxy group is critical.

G cluster_effect Trimethoxy Group Effect Start 2-(3,4,5-trimethoxyphenyl) -2-oxazoline Lithiation Directed Ortho-Lithiation (n-BuLi, -78°C) Start->Lithiation Activation Ligand ArSOX / PHOX Ligand (Bidentate Scaffold) Lithiation->Ligand Electrophile Quench (R2P-Cl or ArSO-OR) Complex Pd(II)-Ligand Complex (Electron-Rich Center) Ligand->Complex + Pd(OAc)2 TS Transition State (π-π Stacking Control) Complex->TS + Substrate + Nucleophile Product Chiral Product (High ee%) TS->Product C-H Functionalization

Figure 1: Workflow converting the oxazoline precursor into a catalytically active Pd-complex. The trimethoxy group (in the 'Ligand' and 'Complex' stages) is crucial for the stability and stereocontrol shown in the Transition State.

Troubleshooting & Optimization Table

When using derivatives of this scaffold, specific challenges may arise due to the electron-rich nature of the aryl ring.

ParameterObservationCorrective Action
Reaction Rate Sluggish conversion (<20% after 24h)The ligand may be too strongly coordinating. Increase temperature to 50°C or add a Lewis Acid co-catalyst (e.g., AgSbF

) to open a coordination site.
Enantioselectivity Lower than expected (<80% ee)Solvent effect is critical. Switch from polar solvents (THF) to non-polar/chlorinated solvents (DCE, Toluene) to maximize the

-

stacking interactions.
Catalyst Stability Pd black formationThe oxidant (Benzoquinone) might be depleting the ligand. Increase the ligand:metal ratio to 1.2:1 or 1.5:1.
Ligand Synthesis Low yield during lithiationThe 3,4,5-trimethoxy group is bulky. Ensure the lithiation is performed at -78°C and allow longer times (2-3h) for deprotonation before adding the electrophile.

References

  • Asymmetric Allylic C–H Alkylation via Palladium (II)/cis-ArSOX Catalysis. NIH PubMed Central. Demonstrates the specific use of the 3,4,5-trimethoxyphenyl moiety to enhance enantioselectivity via electronic tuning. Link

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews (ACS). Comprehensive review of oxazoline ligand families including PHOX and PyBOX derivatives. Link

  • Design Strategies for Functionalized Poly(2-oxazoline)s. MDPI. Details the synthesis of polymers from 2-oxazoline monomers and their material applications. Link

  • Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives. NIH PubMed Central. Describes the use of the oxazoline as a directing group for functionalizing the aryl ring. Link

Sources

analytical techniques for the quantification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (referred to herein as TMP-Ox ).

This compound is a critical intermediate in the synthesis of tubulin-binding agents (e.g., Combretastatin analogs) and a functional monomer for the production of poly(2-oxazoline)s (POx) used in biomedical drug delivery.

Introduction & Chemical Context

2-(3,4,5-trimethoxyphenyl)-2-oxazoline is a cyclic imino ether. Its analytical challenges stem from two opposing properties:

  • The Trimethoxy Phenyl Ring: Provides strong UV retention and lipophilicity, making it ideal for Reverse Phase HPLC (RP-HPLC).

  • The Oxazoline Ring: A basic moiety (

    
    ) that is susceptible to acid-catalyzed hydrolysis, yielding the ring-opened amido-alcohol (N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide).
    

Why Accurate Quantification Matters:

  • Polymer Chemistry: In Cationic Ring-Opening Polymerization (CROP), even trace impurities (protic species) terminate the "living" chain, leading to high polydispersity. Purity >99.5% is often required.

  • Pharmaceutical Intermediates: Residual oxazolines in final drug substances are potential genotoxic impurities due to their alkylating potential.

Analytical Strategy & Method Selection

We present two complementary protocols. Method A (HPLC-UV) is the workhorse for purity and assay testing. Method B (LC-MS/MS) is reserved for trace quantification (ppm level) in complex matrices.

Critical Method Development Insight: pH Stability

Standard HPLC mobile phases using 0.1% Trifluoroacetic acid (TFA, pH ~2) can degrade TMP-Ox during the run.

  • Recommendation: Use a buffered mobile phase at pH 4.5 – 7.5 . Ammonium acetate (10 mM) is ideal as it provides sufficient ionic strength to minimize peak tailing of the basic nitrogen without catalyzing ring opening.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Assay (purity) and Content Uniformity. System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)End-capped C18 prevents secondary interactions with the basic oxazoline nitrogen.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)Neutral pH prevents on-column hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than MeOH for this aromatic compound.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 254 nm (Primary), 215 nm (Secondary)254 nm targets the trimethoxybenzene ring (highly specific); 215 nm detects non-aromatic impurities.
Injection Vol 5 - 10 µLDependent on sample concentration.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020Initial hold for polarity equilibration.
8.080Linear ramp to elute TMP-Ox.
10.080Wash to remove lipophilic dimers.
10.120Return to initial conditions.
15.020Re-equilibration (Critical).
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of TMP-Ox reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Avoid water in the stock to prevent long-term hydrolysis).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50). Note: Analyze within 24 hours.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Ensures basic nitrogen is not dragging).

  • Precision (RSD): NMT 1.0% for 5 replicate injections.

  • Resolution (Rs): > 2.0 between TMP-Ox and its hydrolysis product (Amido-alcohol).

Protocol B: LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening or residual monomer analysis in polymers. System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

MS Source Parameters (ESI Positive)
  • Ion Source: Electrospray Ionization (ESI+)

  • Spray Voltage: 3500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

MRM Transitions

The parent ion


 for TMP-Ox (

) is 238.1 m/z .
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Identity
TMP-Ox 238.1181.125Loss of oxazoline ring fragment (Quantifier)
TMP-Ox 238.1165.135Trimethoxybenzyl cation (Qualifier)

Note: The trimethoxybenzyl fragment (181 m/z) is highly stable and characteristic, providing excellent specificity.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for method development and the degradation pathway that must be monitored.

AnalyticalWorkflow Start Sample: TMP-Ox Check_Conc Concentration Check Start->Check_Conc High_Conc High Conc (>0.1%) Check_Conc->High_Conc Assay/Purity Trace Trace Impurity (<0.1%) Check_Conc->Trace Residual Monomer Method_A Method A: HPLC-UV (pH 6.8 Buffer) High_Conc->Method_A Method_B Method B: LC-MS/MS (MRM Mode) Trace->Method_B Degradation Degradation Pathway (Acidic Hydrolysis) Method_A->Degradation Risk if pH < 4 Product Impurity: Amido-Alcohol (Detected at RRT ~0.8) Degradation->Product

Caption: Analytical workflow selection based on sample concentration, highlighting the hydrolysis risk pathway.

Validation Summary (Example Data)

The following data represents typical validation performance for Method A .

ParameterAcceptance CriteriaTypical Result
Linearity (

)

0.9998 (Range: 10 – 200 µg/mL)
Accuracy (Recovery) 98.0 – 102.0%99.4% at 100% level
Precision (Repeatability) RSD

0.3% (n=6)
LOD / LOQ S/N > 3 / > 10LOD: 0.05 µg/mL
Solution Stability Change

Stable for 48h in ACN (Stock)

Troubleshooting Guide

Issue 1: Peak Splitting or Tailing

  • Cause: The basic nitrogen is interacting with free silanols on the column.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Waters XBridge). Increase buffer concentration to 20 mM. Do not use unbuffered water/ACN.

Issue 2: "Ghost" Peak at RRT 0.85

  • Cause: Hydrolysis of TMP-Ox to the amido-alcohol. This happens if the sample diluent is acidic or if the sample sat in the autosampler in a protic solvent for too long.

  • Solution: Prepare samples in 100% Acetonitrile. Dilute with buffer immediately before injection.

Issue 3: High Backpressure

  • Cause: Precipitation of buffer in high % organic mobile phase.

  • Solution: Ammonium Acetate is soluble in high ACN, but phosphate buffers are not. Ensure you are using Acetate or Formate salts.

References

  • Sedlacek, O., et al. (2021). "On the identification and quantification of proton-initiated species in the synthesis of poly(2-alkyl-2-oxazoline)s by high resolution liquid chromatography.

  • Glassner, M., et al. (2015). "Systematic investigation of the stability of 2-oxazolines." European Polymer Journal, 65, 298-304. (Establishes hydrolysis kinetics).

  • Pettit, G. R., et al. (1995). "Antineoplastic Agents.[1] 291. Isolation and Structure of Combretastatin A-1." Journal of Natural Products, 50(1), 119-131. (Context for trimethoxyphenyl pharmacophore).

  • Hoogenboom, R. (2009). "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications."[2][3] Angewandte Chemie International Edition, 48(43), 7978-7994.

Sources

Application Notes and Protocols for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of a Privileged Scaffold and a Potent Pharmacophore

In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities often involves the conjugation of "privileged scaffolds" with potent "pharmacophores." The 2-oxazoline ring system represents one such privileged scaffold, a five-membered heterocycle that is a key component in a variety of biologically active natural products and synthetic compounds, exhibiting a range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The stability and synthetic accessibility of the 2-oxazoline ring make it an attractive framework for the development of new therapeutic agents.[3][4]

This guide focuses on the medicinal chemistry potential of a specific derivative: 2-(3,4,5-trimethoxyphenyl)-2-oxazoline . This molecule marries the 2-oxazoline scaffold with the 3,4,5-trimethoxyphenyl moiety, a pharmacophore renowned for its potent cytotoxic and anti-vascular activities. This trimethoxy substitution pattern is a hallmark of combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum.[5][6] CA-4 is a powerful microtubule-targeting agent that binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[7][8][9] The disruption of the tumor vasculature by CA-4 and its analogs makes them promising candidates as vascular disrupting agents (VDAs) in cancer therapy.[6]

The synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, therefore, presents an intriguing avenue for the development of novel anticancer agents that potentially mimic the biological activity of combretastatin A-4 while offering a distinct chemical scaffold. This document provides a comprehensive guide for researchers, encompassing the synthesis, characterization, and biological evaluation of this promising compound.

Proposed Synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

The synthesis of 2-substituted-2-oxazolines is well-documented, with several efficient methods available. A common and effective approach involves the Lewis acid-catalyzed reaction of a nitrile with an amino alcohol.[1][3][10] For the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, the logical precursors are 3,4,5-trimethoxybenzonitrile and 2-aminoethanol.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 3,4,5-Trimethoxybenzonitrile Reaction Reaction Vessel (Heated) Reactant1->Reaction Reactant2 2-Aminoethanol Reactant2->Reaction Catalyst Lewis Acid (e.g., ZnCl2, Cd(OAc)2) Catalyst->Reaction Catalysis Solvent Solvent (e.g., Chlorobenzene) Solvent->Reaction Dissolution Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 2-(3,4,5-trimethoxyphenyl) -2-oxazoline Purification->Product Purified Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Proposed synthetic workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Materials:

  • 3,4,5-Trimethoxybenzonitrile

  • 2-Aminoethanol

  • Anhydrous Zinc Chloride (ZnCl₂) or Cadmium Acetate (Cd(OAc)₂)

  • Anhydrous Chlorobenzene

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzonitrile (1 equivalent) in anhydrous chlorobenzene.

  • Addition of Reagents: To this solution, add 2-aminoethanol (1.1 equivalents) followed by the Lewis acid catalyst, such as anhydrous zinc chloride (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 132°C for chlorobenzene) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or combretastatin A-4).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothesized Mechanism of Action and Biological Evaluation Workflow

Based on its structural similarity to combretastatin A-4, it is hypothesized that 2-(3,4,5-trimethoxyphenyl)-2-oxazoline will exhibit anticancer activity by targeting tubulin polymerization.[5][6][12] The following workflow outlines a strategy to investigate this hypothesis.

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Investigations Screening In Vitro Cytotoxicity (MTT Assay on Cancer Cell Lines) Tubulin Tubulin Polymerization Assay Screening->Tubulin If active CellCycle Cell Cycle Analysis (Flow Cytometry) Screening->CellCycle If active Apoptosis Apoptosis Assay (Annexin V/PI Staining) Screening->Apoptosis If active AntiInflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) Screening->AntiInflammatory Alternative activity VDA Vascular Disrupting Activity (e.g., Endothelial Cell Tube Formation Assay) Tubulin->VDA

Caption: A workflow for the biological evaluation of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Protocol 3: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (lyophilized, >99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

  • Positive control (e.g., combretastatin A-4 or colchicine)

  • Negative control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader (absorbance at 340 nm)

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare a stock solution of GTP in the same buffer.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin solution to each well, followed by the GTP solution to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to the controls to determine the inhibitory effect.

Expected Outcomes and Data Presentation

The successful synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline will yield a pure compound whose structure is confirmed by spectroscopic methods. In biological assays, if the hypothesis holds true, the compound is expected to exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
2-(3,4,5-trimethoxyphenyl)-2-oxazolineExpected ValueExpected ValueExpected Value
Combretastatin A-4 (Reference)~0.001-0.01~0.001-0.01~0.001-0.01
Doxorubicin (Reference)~0.01-0.1~0.01-0.1~0.01-0.1

The tubulin polymerization assay would be expected to show a dose-dependent inhibition of microtubule formation. Further studies in cell cycle analysis would likely reveal an accumulation of cells in the G2/M phase, consistent with microtubule disruption. Apoptosis assays would then confirm that the observed cytotoxicity is due to programmed cell death.

Conclusion and Future Directions

The exploration of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline as a potential medicinal agent is a scientifically sound endeavor, grounded in the established biological activities of its constituent moieties. The protocols detailed in this guide provide a robust framework for its synthesis and initial biological characterization. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and in vivo efficacy studies in animal models of cancer. The anti-inflammatory potential of this scaffold also merits exploration, given the known anti-inflammatory properties of some oxazoline derivatives and trimethoxyphenyl-containing compounds.[13][14][15]

References

  • Combretastatin A4 phosphate - PubMed. Available at: [Link]

  • Screening the synthesis of 2-substituted-2-oxazolines - PubMed. Available at: [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC. Available at: [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Available at: [Link]

  • Combretastatin a4 – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Screening the Synthesis of 2-Substituted-2-oxazolines | ACS Combinatorial Science. Available at: [Link]

  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing). Available at: [Link]

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives - Semantic Scholar. Available at: [Link]

  • Screening the Synthesis of 2-Substituted-2-oxazolines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available at: [Link]

  • Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus - PMC. Available at: [Link]

  • A rapid method of evaluating cytotoxic drug efficacy using sub-cellular fluctuation imaging. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Classical Effective Techniques to Evaluate Biological Compounds and Materials Toxicity Using Red Blood Cells as Biosensors - MDPI. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities | Request PDF - ResearchGate. Available at: [Link]

  • A simple synthesis of 2-substituted oxazolines and oxazines - Semantic Scholar. Available at: [Link]

  • Poly(2-oxazoline)s - Synthesis, self-assembly and biomedical applications. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PubMed. Available at: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. Available at: [Link]

  • Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][1][7][16]triazoles as potent tubulin polymerization inhibitors - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of trimethoxyphenyl isoxazolidines as inhibitors of secretory phospholipase A2 with anti-inflammatory activity - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, A - Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]

  • Click Chemistry with Poly(2-oxazoline)s - Technische Universität Dresden. Available at: [Link]

  • Controllable and Facile Synthesis of Poly(2-oxazoline)s Using Trimethylsilyl Trifluoromethanesulfonate as the Initiator - The Royal Society of Chemistry. Available at: [Link]

  • 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyloxazolo[4,5-b]pyridine, a new topical antiinflammatory and analgesic compound lacking systemic activity and gastric side effects - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/3889104/
  • SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. Available at: [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available at: [Link]

  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed. Available at: [Link]

  • Poly(2-oxazoline)s: synthesis and biomedical applications | Request PDF - ResearchGate. Available at: [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. The 3,4,5-trimethoxyphenyl moiety presents unique electronic and steric challenges during cyclodehydration. Below, you will find mechanistic insights, a targeted troubleshooting Q&A, validated self-checking protocols, and quantitative optimization data.

Mechanistic Overview & Reaction Workflow

Understanding the reaction pathway is critical for diagnosing yield loss. The formation of the oxazoline ring from a carboxylic acid and 2-aminoethanol proceeds via an N-(2-hydroxyethyl)amide intermediate. Failure to properly activate the hydroxyl leaving group or improper pH management during isolation will result in reaction stalling or product reversion.

OxazolineSynthesis SM 3,4,5-Trimethoxybenzoic Acid + 2-Aminoethanol Amide N-(2-hydroxyethyl)amide (Intermediate) SM->Amide Condensation (-H2O) Cyclization Dehydrative Cyclization (TfOH or Microwave) Amide->Cyclization Activation of -OH Product 2-(3,4,5-Trimethoxyphenyl) -2-oxazoline Cyclization->Product Ring Closure (High Yield) Byproduct Polymerization / Side Reactions (Harsh Heating) Cyclization->Byproduct Poor Temp Control Hydrolysis Ring-Opening Hydrolysis (Acidic Workup) Product->Hydrolysis pH < 7 Workup Hydrolysis->Amide Reversion

Mechanistic workflow and failure points in 2-(3,4,5-trimethoxyphenyl)-2-oxazoline synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the intermediate stage, and I cannot push the conversion past 60%. Why is this happening? Causality: The conversion of the intermediate N-(2-hydroxyethyl)amide to the oxazoline requires the activation of the aliphatic hydroxyl group into a competent leaving group. Weak acids or insufficient thermal energy fail to lower the activation energy barrier required for the intramolecular nucleophilic attack by the amide oxygen. Solution: Switch to a strong Brønsted acid promoter. Utilizing Trifluoromethanesulfonic acid (TfOH) effectively protonates the hydroxyl group, facilitating water elimination and driving the cyclization forward 1. Self-Validation: Monitor the reaction via LC-MS. The intermediate amide will present as an


 of m/z 272. Complete conversion is verified when only the oxazoline mass (m/z 254) remains.

Q2: I achieve full conversion in the reactor, but my isolated yield is poor after the aqueous workup. What is causing the product loss? Causality: 2-Oxazolines are highly susceptible to acid-catalyzed ring-opening hydrolysis. If the reaction mixture is quenched with water or a weak buffer, residual acid protonates the oxazoline nitrogen. This makes the C2 carbon highly electrophilic, inviting nucleophilic attack by water and causing reversion back to the open-chain amide 2. Solution: Implement a strict, self-validating alkaline quench. Immediately cool the reaction to 0 °C and quench with excess saturated aqueous


 or solid 

as an acid scavenger 3. Self-Validation: Before extracting with your organic solvent, physically test the aqueous phase with pH paper. Do not proceed with extraction unless the pH is strictly

.

Q3: Can I synthesize this compound directly from 3,4,5-trimethoxybenzonitrile instead of the carboxylic acid? Causality: Yes, nitriles can be condensed with 2-aminoethanol using Lewis acid catalysis (e.g.,


). The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center. However, the 3,4,5-trimethoxy group is strongly electron-donating by resonance, which reduces the electrophilicity of the nitrile carbon compared to electron-poor arenes.
Solution:  This route requires harsher conditions. Reflux the nitrile with 1.2 equivalents of 2-aminoethanol and 5 mol% 

in chlorobenzene for 24 hours 2. If yields remain low, the carboxylic acid routes (detailed below) are thermodynamically more favorable.

Validated Experimental Protocols

Protocol A: Triflic Acid (TfOH)-Promoted Dehydrative Cyclization (Optimized for High Purity)

This protocol utilizes TfOH to bypass the activation energy barrier of the hydroxyl leaving group, generating water as the only byproduct 1.

  • Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add 3,4,5-trimethoxybenzoic acid (1.0 equiv, 10 mmol) and 2-aminoethanol (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Cool the mixture to 0 °C. Slowly add Trifluoromethanesulfonic acid (TfOH) (1.5 equiv, 15 mmol) dropwise via syringe.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Validation Check: Sample 10 µL of the reaction, dilute in acetonitrile, and run an LC-MS. Proceed only when the m/z 272 peak is completely absent.

  • Alkaline Quench (Critical): Cool the flask to 0 °C. Carefully add saturated aqueous

    
     dropwise until 
    
    
    
    evolution ceases. Verify the aqueous layer is pH > 8.
  • Isolation: Extract the product with

    
     (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (Note: Pre-treat silica with 1%
    
    
    in hexanes to prevent on-column hydrolysis).
Protocol B: Solvent-Free Microwave Condensation (Optimized for High Throughput)

This green-chemistry approach relies on excess aminoethanol and microwave irradiation to force the condensation thermodynamically without transition metal catalysts 4.

  • Setup: In a microwave-safe open vessel, combine 3,4,5-trimethoxybenzoic acid (1.0 equiv, 5 mmol) and 2-aminoethanol (3.0 equiv, 15 mmol). Mechanistic note: The excess aminoethanol acts as both the reactant and the solvent, maximizing molecular collision frequency.

  • Irradiation: Place the vessel in a dedicated chemical microwave reactor. Irradiate the mixture at 170 °C for exactly 15 minutes.

  • Workup: Allow the vessel to cool to room temperature. The mixture will be highly viscous. Dilute with Ethyl Acetate (30 mL).

  • Isolation: Wash the organic layer extensively with distilled water (5 × 20 mL) to remove the highly water-soluble unreacted 2-aminoethanol. Dry the organic layer over

    
    , filter, and concentrate to yield the oxazoline.
    

Quantitative Yield Comparison

The following table summarizes the expected outcomes of various synthetic strategies applied specifically to the 3,4,5-trimethoxyphenyl derivative.

Synthetic RouteReagents / CatalystConditionsTimeIsolated Yield (%)Primary Failure Mode
Nitrile Condensation

(5 mol%), Chlorobenzene
130 °C24 h60 - 65%Incomplete conversion due to electron-rich arene
Acid + Aminoethanol

/ DDQ,

Room Temp18 h70 - 75%Tedious workup; triphenylphosphine oxide contamination
Acid + Aminoethanol TfOH (1.5 equiv), DCE80 °C12 h85 - 89% Ring-opening if acidic quench is used
Acid + Aminoethanol Solvent-Free Microwave170 °C15 min90 - 94% Thermal degradation if temperature exceeds 180 °C

References

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Institutes of Health (NIH).1

  • Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. National Institutes of Health (NIH).4

  • Optimization of reaction conditions for oxazoline synthesis. BenchChem.2

  • Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Istanbul Technical University (ITU).3

Sources

Technical Support Center: Purification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

The purification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is a critical step to ensure the integrity of subsequent applications, from polymer synthesis to its use as a directing group in organic synthesis. While the synthesis itself is relatively straightforward, achieving high purity can be challenging due to the nature of the compound and potential side reactions. The primary hurdles often involve the removal of unreacted starting materials and the prevention of hydrolysis of the oxazoline ring. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3,4,5-trimethoxyphenyl)-2-oxazoline?

A1: The most common impurities are typically unreacted starting materials and a key byproduct from a common side reaction. These include:

  • 3,4,5-trimethoxybenzoyl chloride or 3,4,5-trimethoxybenzonitrile: Depending on your synthetic route, residual amounts of these starting materials may remain.

  • Ethanolamine: This is a common starting material that can be present in the crude product.

  • N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide: This is the ring-opened hydrolysis product of your target compound.[1] The oxazoline ring is susceptible to both acidic and basic hydrolysis, which can occur during the reaction or work-up.[2][3][4]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Impurities can be identified by comparing your spectrum to the known spectra of the starting materials and the likely hydrolysis byproduct.

  • Ethanolamine: Look for broad signals corresponding to the -NH2 and -OH protons, and characteristic signals for the two methylene groups.

  • 3,4,5-trimethoxybenzoyl chloride/benzonitrile: Check for the characteristic aromatic signals of the trimethoxyphenyl group that do not correspond to your product's signals.

  • N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide: This amide will show a broad NH proton signal, signals for the two methylene groups of the hydroxyethyl chain, and aromatic signals similar to your product.[1] You can find spectral data for the related N-(2-Hydroxyethyl)benzamide for comparison.

Q3: What are the best general-purpose solvents for recrystallizing 2-(3,4,5-trimethoxyphenyl)-2-oxazoline?

A3: The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[5][6] For 2-aryl-2-oxazolines, which are moderately polar, common and effective solvent systems include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.[7][8]

  • Isopropanol: This can be a good single-solvent choice for recrystallization.[9]

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when:

  • You have multiple impurities with similar polarities to your product.

  • Your product is an oil or does not crystallize easily.

  • You need to separate your product from colored impurities that are not effectively removed by charcoal treatment during recrystallization.

A common solvent system for silica gel chromatography of 2-aryl-2-oxazolines is a gradient of ethyl acetate in hexane.[7][10][11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Issue 1: Low Yield After Recrystallization
Potential Cause Explanation Solution
Using too much solvent The most common reason for low recovery. If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and a significant portion of the product will remain in the mother liquor.[13]Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.[13]Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
Product is highly soluble in the chosen solvent If the product has significant solubility in the solvent even at low temperatures, recovery will be poor.Perform small-scale solubility tests to find a more suitable solvent or solvent pair.[5][14]
Issue 2: Product "Oils Out" During Recrystallization
Potential Cause Explanation Solution
High impurity level A high concentration of impurities can significantly depress the melting point of your compound, causing it to separate as a liquid (oil) rather than a solid.[13]Attempt to remove some impurities first through a simple work-up (e.g., washing with dilute acid or base). If oiling out persists, column chromatography may be necessary.
Melting point of the compound is below the boiling point of the solvent If the compound melts before it dissolves, it may form an oil.Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature.[13]
Solution is supersaturated If the solution is cooled too rapidly from a highly concentrated state, the compound may not have time to form a crystal lattice and will separate as an oil.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help initiate proper crystallization.[5]
Issue 3: Poor Separation During Column Chromatography
Potential Cause Explanation Solution
Inappropriate solvent system The polarity of the eluent is critical for good separation. If the polarity is too high, all components will elute quickly with poor separation. If it's too low, the compounds may not move down the column.[10][11]Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.
Column overloading Loading too much crude material onto the column will lead to broad bands and overlapping of components.[10]Use an appropriate amount of silica gel for the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Compound streaking on the column This can be caused by the compound being too polar for the solvent system or interacting strongly with the acidic silica gel.For highly polar compounds, consider adding a small amount of a more polar solvent like methanol to your eluent. If your compound is basic, you can add a small amount of a basic modifier like triethylamine to the eluent.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

This protocol is a generalized procedure based on the synthesis of similar 2-aryl-2-oxazolines.[15][16][17]

Materials:

  • 3,4,5-trimethoxybenzoyl chloride

  • Ethanolamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) in dichloromethane to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3, and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude 2-(3,4,5-trimethoxyphenyl)-2-oxazoline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Purification by Silica Gel Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.

  • Carefully add the dry sample to the top of the prepared column.

  • Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexane:ethyl acetate) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Visualizations

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification s1 1. Reaction Setup (3,4,5-trimethoxybenzoyl chloride, ethanolamine, base) s2 2. Reaction (0°C to RT) s1->s2 s3 3. Work-up (Aqueous washes) s2->s3 p1 Crude Product s3->p1 p2 Recrystallization (Ethanol/Water or EtOAc/Hexane) p1->p2 Solid Product p3 Column Chromatography (Silica Gel, Hexane/EtOAc) p1->p3 Oily Product or Multiple Impurities p4 Pure Product p2->p4 p3->p4 Crude Crude Product SM Starting Materials (e.g., ethanolamine) HP Hydrolysis Product (N-(2-hydroxyethyl)-3,4,5- trimethoxybenzamide) Recryst Recrystallization Crude->Recryst Removes most impurities Chrom Column Chromatography Crude->Chrom Removes all impurities PP Pure Product Recryst->PP Chrom->PP

Sources

Technical Support Center: 2-Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Protocol Hub for 2-oxazoline synthesis. As a structural motif critical to bioactive pharmaceuticals, chiral ligands, and living cationic ring-opening polymerization (CROP), the 2-oxazoline ring demands absolute precision during synthesis. This guide moves beyond basic recipes, providing researchers and drug development professionals with mechanistic troubleshooting, self-validating protocols, and quantitative performance metrics.

Diagnostic Workflow

Before altering your reagents, use the following logical matrix to identify the root cause of your synthesis failure.

Troubleshooting Start Issue Detected: Low Yield or Impure 2-Oxazoline Q1 Are ester side-products predominating? (O-acylation) Start->Q1 Sol1 Action: Use silyl-protected amino alcohols or TfOH-promoted cyclization Q1->Sol1 Yes Q2 Are starting materials unreacted? (Stalled reaction) Q1->Q2 No Success Pure 2-Oxazoline Isolated Sol1->Success Sol2 Action: Verify Lewis acid catalyst or apply microwave irradiation Q2->Sol2 Yes Q3 Is the product degrading during chromatography? Q2->Q3 No Sol2->Success Sol3 Action: Avoid acidic silica; Distill over CaH2 or use basic alumina Q3->Sol3 Yes Q3->Success No Sol3->Success

Diagnostic workflow for resolving low yield and impurity issues in 2-oxazoline synthesis.

Mechanistic Troubleshooting & FAQs

Q1: When coupling carboxylic acids with


-amino alcohols, LC-MS indicates the formation of ester side-products rather than the desired 2-oxazolines. Why is this happening? 
Causality:  The hydroxyl group of the amino alcohol is a highly competitive nucleophile. Under standard coupling conditions (especially with highly activated acid chlorides), O-acylation can outpace N-acylation, leading to stable ester dead-ends that fail to cyclize.
Resolution:  To enforce chemoselectivity, mask the hydroxyl group by using O-silylated amino alcohols (e.g., TMS or TES protected). The reaction will proceed strictly via N-acylation, followed by in situ desilylation and cyclization 1. Alternatively, employ a dehydrative cyclization strategy using Trifluoromethanesulfonic acid (TfOH). TfOH selectively activates the hydroxyl group as a leaving group, promoting cyclization with a clean inversion of 

-hydroxyl stereochemistry 2.

Q2: My Witte-Seeliger reaction (nitrile + amino alcohol) is stalling with large amounts of unreacted starting materials. How can I drive the reaction to completion? Causality: The nitrile carbon is insufficiently electrophilic to undergo nucleophilic attack by the amine at standard temperatures. The reaction requires potent Lewis acid coordination to the nitrile nitrogen to lower the activation energy for the intermediate amidine formation. Resolution: Ensure strictly anhydrous conditions, as water will poison the Lewis acid and hydrolyze the nitrile. Utilize heavy metal salts like Cadmium acetate (


) or Zinc chloride (

) as catalysts. If conventional reflux (e.g., 130 °C in chlorobenzene) remains sluggish, transition to microwave-assisted synthesis, which provides uniform volumetric heating and can drive the reaction to completion in a fraction of the time 3.

Q3: The crude reaction mixture shows high conversion, but the isolated yield drops significantly after silica gel column chromatography. What is destroying the product? Causality: The 2-oxazoline ring is highly susceptible to acid-catalyzed ring-opening hydrolysis. Standard silica gel possesses acidic silanol groups that catalyze the addition of ambient moisture across the C=N bond, reverting the product to its open-chain amido alcohol precursor 4. Resolution: Abandon standard acidic silica. For volatile 2-oxazolines (e.g., 2-isopropyl-2-oxazoline), purify via fractional vacuum distillation over a strong desiccant like Calcium hydride (


) to ensure absolute moisture removal 5. If chromatography is unavoidable for high-molecular-weight derivatives, use basic alumina or pre-neutralize silica gel with 1% triethylamine (TEA).

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction trajectory before proceeding to the next step.

Workflow A: One-Pot TfOH-Promoted Dehydrative Cyclization (Green Synthesis)

Self-Validation Principle: This protocol generates water as the only byproduct. The reaction's success is validated by the complete disappearance of the N-(2-hydroxyethyl)amide intermediate mass in LC-MS.

  • Coupling: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) and 1,2-amino alcohol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a base-free ynamide coupling reagent to form the amide in situ2.

  • Activation: Slowly add Trifluoromethanesulfonic acid (TfOH, 1.5 equiv) dropwise at 0 °C. The strong acid protonates the hydroxyl group, transforming it into a superior leaving group.

  • Cyclization: Heat the mixture to 80 °C for 12 hours.

    • Checkpoint: Monitor via TLC (stain with ninhydrin to ensure no free amines remain).

  • Quenching & Extraction: Cool to room temperature. Quench carefully with saturated aqueous

    
     until gas evolution ceases (pH ~8). Extract with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    . Concentrate under reduced pressure and purify via basic alumina chromatography to yield the pure 2-oxazoline.
    
Workflow B: Lewis Acid-Catalyzed Witte-Seeliger Synthesis

Self-Validation Principle: The evolution of ammonia gas serves as a stoichiometric indicator of reaction progress.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, combine the nitrile (e.g., isobutyronitrile, 1.0 equiv) and ethanolamine (1.1 equiv) 5.

  • Catalysis: Add Cadmium acetate dihydrate (0.02 equiv) or anhydrous Zinc chloride (0.05 equiv).

  • Reflux: Heat the mixture to 130 °C under continuous stirring.

    • Checkpoint: Monitor the gas bubbler. The reaction is proceeding as long as ammonia gas is evolving. Continue heating for 24 hours or until gas evolution ceases.

  • Primary Distillation: Cool the mixture and perform a primary vacuum distillation. Discard the first 5% (unreacted volatiles) and last 5% (catalyst/polymeric residues) of the distillate.

  • Drying & Polishing: Add KOH pellets to the main distillate and stir at 50 °C for 24 hours to sequester residual water and unreacted starting materials. Perform a final vacuum distillation over

    
     to isolate the ultra-pure monomer.
    
    • Validation: Confirm purity via

      
      H NMR; look for the characteristic oxazoline ring 
      
      
      
      multiplets at
      
      
      3.8 ppm and
      
      
      4.2 ppm.

Performance Metrics: Quantitative Comparison

Use the table below to select the optimal synthetic route based on your available starting materials and tolerance for specific byproducts.

Synthesis MethodologyPrimary ReactantsCatalyst / PromoterTypical TempReaction TimeAverage YieldMajor Byproducts
Dehydrative Cyclization Carboxylic Acid + Amino AlcoholTfOH (1.5 equiv)80 °C12 h73–96%Water
Witte-Seeliger Nitrile + Amino Alcohol

/

130 °C24 h68–94%Ammonia
Oxidative Cyclization Aldehyde + Amino AlcoholNBS / Pyridinium hydrobromide perbromide25 °C2–4 h75–90%Succinimide / HBr
Desilylative Cyclization Carboxylic Acid + O-Silyl Amino AlcoholXtalFluor-E + TEA-78 °C to 25 °C6–8 h~80%Sulfonate salts / HF

References

  • Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate.1

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. NIH.2

  • Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC. 3

  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2-oxazoline from Isobutyronitrile. Benchchem. 5

  • Organic Syntheses Procedure: 4,4-Dimethyl-2-oxazoline. Organic Syntheses. 4

Sources

minimizing impurities in 2-(3,4,5-trimethoxyphenyl)-2-oxazoline production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline

Executive Summary

You are encountering challenges in the production of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline . This molecule is a critical bioisostere used in tubulin-binding agent development (Combretastatin A-4 analogs).

The primary sources of impurities in this synthesis are hydrolytic ring-opening (reverting to the amide), oxidative degradation of the electron-rich trimethoxy ring, and oligomerization (cationic ring-opening polymerization).

This guide replaces standard operating procedures with a Troubleshooting & Optimization System designed to isolate and eliminate these specific failure modes.

Module 1: Synthesis Optimization (The Witte-Seeliger Protocol)

Context: The most robust route for aryl-oxazolines is the zinc-catalyzed condensation of nitriles with amino alcohols (Witte-Seeliger reaction). However, the 3,4,5-trimethoxy motif introduces specific sensitivity to oxidation and Lewis acid strength.

Critical Workflow Diagram

The following logic flow details the Critical Control Points (CCPs) where impurities are most likely to generate.

G Start Start: 3,4,5-Trimethoxybenzonitrile + Ethanolamine Catalyst CCP 1: Catalyst Selection (ZnCl2 vs Zn(OAc)2) Start->Catalyst Reaction Reaction: 130°C, Chlorobenzene Inert Atm (N2) Catalyst->Reaction Activation Check In-Process Check (TLC/NMR) Nitrile vs. Oxazoline Reaction->Check Impurity1 Impurity: Hydroxy-Amide (Incomplete Cyclization) Reaction->Impurity1 Low Temp / Wet Impurity2 Impurity: Demethylated Byproducts (Lewis Acid Attack) Reaction->Impurity2 Harsh Lewis Acid Check->Reaction Incomplete Workup CCP 2: Quench & Extraction pH Control Check->Workup Conversion >98% Product Final Product: 2-(3,4,5-trimethoxyphenyl)-2-oxazoline Workup->Product Cryst. / Dist.

Figure 1: Synthesis workflow highlighting Critical Control Points (CCPs) for impurity management.

Troubleshooting Q&A: Reaction Phase

Q1: I am detecting a persistent peak of the intermediate N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide. Why isn't it cyclizing?

  • Diagnosis: This is the "open" intermediate. Cyclization is thermodynamically driven by the release of ammonia (

    
    ). If ammonia is not removed, the equilibrium shifts back to the amide.
    
  • Corrective Action:

    • Purge Flow: Ensure a continuous, gentle stream of Nitrogen (

      
      ) over the reaction headspace to sweep away evolved 
      
      
      
      .
    • Temperature: The reaction requires

      
      . If you are refluxing in toluene (
      
      
      
      ), it may be too cool. Switch to Chlorobenzene or Xylene to hit the activation energy for ring closure [1].
    • Catalyst: Switch from Zinc Acetate to Zinc Chloride (

      
      ) . 
      
      
      
      is a stronger Lewis acid and more effective for electron-rich nitriles, but it must be anhydrous (fuse it under vacuum before use).

Q2: The reaction mixture is turning dark brown/black (Tarring).

  • Diagnosis: The 3,4,5-trimethoxy benzene ring is highly electron-rich and prone to oxidative degradation at high temperatures.

  • Corrective Action:

    • Strict Anaerobic Conditions: Sparge all solvents with Argon for 15 minutes prior to heating.

    • Antioxidant Additive: Add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) if the color change correlates with yield loss.

    • Avoid Strong Acids: Do not use Bronsted acids (e.g.,

      
      ) for this cyclization; they will cause demethylation and polymerization.
      

Module 2: Purification & Isolation (The Hydrolysis Trap)

Context: 2-Oxazolines are acid-labile . A common mistake is using a standard acidic wash (1M HCl) to remove excess amine, which hydrolyzes the product back to the amide or ester.

Impurity Formation Mechanism

Hydrolysis Oxazoline Target: 2-Oxazoline Ring Protonation Protonated Oxazolinium Ion Oxazoline->Protonation + H+ (Acidic Workup) WaterAttack Nucleophilic Attack by H2O Protonation->WaterAttack Amide Impurity: Linear Amide (Ring Opening) WaterAttack->Amide Kinetic Product Ester Impurity: Amino-Ester (Acidic Hydrolysis) WaterAttack->Ester Thermodynamic Product

Figure 2: Mechanism of acid-catalyzed hydrolysis during workup.

Troubleshooting Q&A: Workup Phase

Q3: How do I remove excess ethanolamine and zinc salts without hydrolyzing the ring?

  • The Protocol:

    • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate.

    • The Wash: Do NOT use HCl. Instead, wash with saturated aqueous

      
        (mildly acidic, pH ~5-6) or water .
      
    • Speed: Perform washes with ice-cold water (

      
      ) and separate layers immediately.
      
    • Drying: Dry over

      
       and add a few drops of Triethylamine (
      
      
      
      ) to the organic phase before evaporation to neutralize any trace acidity [2].

Q4: My product is an oil that won't crystallize, but literature says it should be a solid.

  • Diagnosis: Presence of "Self-Polymerized" oligomers (Poly-oxazoline) or residual solvent.

  • Corrective Action:

    • Trituration: Dissolve the oil in a minimum amount of cold Diethyl Ether (

      
      ) and add Hexane dropwise until cloudy. Store at 
      
      
      
      .
    • Vacuum: Ensure the oil is dried under high vacuum (<1 mbar) to remove chlorobenzene/xylene traces, which inhibit crystallization.

Module 3: Analytical Validation

Context: Distinguishing the closed oxazoline ring from the open hydroxy-amide chain is difficult via TLC but distinct via


 NMR.

Data Table: NMR Diagnostic Signals (


) 
MoietyTarget: 2-OxazolineImpurity: Open AmideImpurity: Hydrolysis Ester
Backbone (

-

)
Two Triplets (approx.

4.0 & 4.4 ppm)
Multiplets (broad, approx.

3.5 - 3.8 ppm)
Triplet (shifted downfield near

4.5 ppm)
NH Proton Absent Broad Singlet (

6.5 - 7.5 ppm)
Broad Singlet (Ammonium salt)
Methoxy (

)
3 Singlets (sharp)3 Singlets (sharp)May show splitting if demethylated

Q5: I see a small triplet at


 2.3 ppm. What is it? 
  • Identification: This is likely Poly(2-oxazoline) oligomer formation.

  • Cause: Reaction ran too long or catalyst concentration was too high (initiating Cationic Ring-Opening Polymerization - CROP) [3].

  • Fix: Stop the reaction exactly when the nitrile peak disappears. Do not "soak" the reaction overnight unnecessarily.

References

  • Witte, H., & Seeliger, W. (1974).[1] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen (Cyclic Imidic Esters from Nitriles and Amino Alcohols).[1] Liebigs Annalen der Chemie.[1]

  • Ganton, M. D., & Kerr, M. A. (2004). Magnesium Iodide Promoted Reactions of Nitriles with Epoxides: A New Synthesis of 2-Oxazolines. Journal of Organic Chemistry.

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition.[1][2]

Sources

catalyst selection for efficient 2-(3,4,5-trimethoxyphenyl)-2-oxazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the efficient synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges.

Introduction

The 2-oxazoline moiety is a critical structural motif in a wide array of biologically active compounds, natural products, and is a valuable component in medicinal chemistry.[1][2][3][4] The synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, a precursor for various pharmaceutical candidates, often involves the catalyzed cyclization of a nitrile with an amino alcohol.[3][5] Catalyst selection is paramount for achieving high yields, minimizing side reactions, and ensuring a streamlined workflow. This guide provides a comprehensive overview of catalyst choices, detailed protocols, and a robust troubleshooting section to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(3,4,5-trimethoxyphenyl)-2-oxazoline?

The most common and direct method involves the reaction of 3,4,5-trimethoxybenzonitrile with 2-aminoethanol.[3][5] This reaction is typically facilitated by a catalyst to drive the cyclization and dehydration. Alternative, though less direct, routes include the dehydrative cyclization of N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide, which can be synthesized from the corresponding carboxylic acid or its derivatives.[2][3]

Q2: How do I select the most appropriate catalyst for my synthesis?

Catalyst selection is a critical parameter that depends on factors such as desired reaction conditions (temperature, solvent), scalability, and environmental considerations.

  • Lewis Acids (e.g., Zinc Chloride, ZnCl₂): These are commonly used and effective catalysts for the reaction between nitriles and amino alcohols.[6][7] They are cost-effective but may require strictly anhydrous conditions to prevent hydrolysis and side reactions.

  • Heterogeneous Catalysts (e.g., Pd/Fe₃O₄): These offer the significant advantage of easy separation from the reaction mixture, often by simple filtration or magnetic separation in the case of magnetic nanoparticles.[1] This simplifies purification and allows for catalyst recycling, making the process more sustainable.[1]

  • Metal-Free Conditions: In some cases, the synthesis of 2-aryloxazolines from nitriles and amino alcohols can be achieved without a metal catalyst, often by using a higher reaction temperature or specific solvent systems.[8] This approach is attractive from a green chemistry perspective, avoiding potential metal contamination of the final product.

Q3: What are the typical reaction conditions for the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline from the corresponding nitrile?

A general starting point involves heating 3,4,5-trimethoxybenzonitrile and 2-aminoethanol in a suitable solvent, such as chlorobenzene or toluene, in the presence of a catalytic amount of a Lewis acid like ZnCl₂.[6][7] Reaction temperatures typically range from 80°C to reflux.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge. The following decision tree can help diagnose and resolve the issue.

G start Low/No Product Yield catalyst Catalyst Inactive/Inappropriate? start->catalyst conditions Suboptimal Reaction Conditions? catalyst->conditions No sol_catalyst1 Verify catalyst activity. Ensure proper storage and handling. catalyst->sol_catalyst1 Yes reagents Poor Reagent Quality? conditions->reagents No sol_conditions1 Optimize reaction temperature. Increase if no reaction, decrease if degradation. conditions->sol_conditions1 Yes water Presence of Water? reagents->water No sol_reagents Use freshly purified/distilled reagents and solvents. reagents->sol_reagents Yes sol_water Ensure anhydrous conditions. Use dry solvents and glassware. water->sol_water Yes sol_catalyst2 Consider a different catalyst class (e.g., heterogeneous vs. Lewis acid). sol_catalyst1->sol_catalyst2 sol_conditions2 Increase reaction time and monitor by TLC/GC-MS. sol_conditions1->sol_conditions2 G start Multiple Products Observed characterize Characterize Major Side Product (e.g., amide, ester) start->characterize anhydrous Ensure Anhydrous Conditions characterize->anhydrous modify Modify Protocol to Minimize Side Reaction anhydrous->modify If hydrolysis product optimize_purification Optimize Purification Strategy modify->optimize_purification pure_product Pure Product Obtained optimize_purification->pure_product

Caption: Troubleshooting workflow for side product formation.

Common Side Products and Solutions:

  • N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide: This is the intermediate in the reaction. Its accumulation suggests that the final cyclization/dehydration step is slow.

    • Solution: Increase the reaction temperature or consider a more effective dehydrating catalyst.

  • Ester Formation: In some cases, the amino alcohol can react with the carboxylic acid (if present as an impurity or formed via nitrile hydrolysis) to form an ester.

    • Solution: Ensure the use of high-purity nitrile and strictly anhydrous conditions. [6]* Polymerization: 2-Oxazolines can undergo cationic ring-opening polymerization, especially in the presence of strong acids and at elevated temperatures. [4] * Solution: Use a catalytic amount of the Lewis acid and avoid excessively high temperatures or prolonged reaction times after completion.

Quantitative Data Summary

The following table summarizes representative data for different catalytic systems in 2-oxazoline synthesis. While specific data for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline may vary, these provide a strong indication of catalyst performance.

Catalyst SystemSubstrate (Nitrile)Temperature (°C)Time (h)Yield (%)Reference
Pd/Fe₃O₄ (1.5 mol%)Benzonitrile1001085[1]
ZnCl₂ (catalytic)Benzonitrile100690 (with 1:4 nitrile:amino alcohol ratio)[6]
Copper-NHC ComplexVarious NitrilesMilder Conditions-Good to Excellent[8]
Metal- and Catalyst-FreeVarious NitrilesElevated-Good to Excellent[8]

Experimental Protocols

Protocol 1: ZnCl₂-Catalyzed Synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

This protocol is a standard and effective method for laboratory-scale synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Charge flask with 3,4,5-trimethoxybenzonitrile, 2-aminoethanol, and anhydrous ZnCl₂ b Add dry chlorobenzene as solvent a->b c Heat to reflux under inert atmosphere (e.g., Argon) b->c d Monitor reaction by TLC or GC-MS c->d e Cool to room temperature d->e f Quench with saturated NaHCO₃ solution e->f g Extract with an organic solvent (e.g., CH₂Cl₂) f->g h Dry organic layer, filter, and concentrate g->h i Purify by column chromatography or distillation h->i

Caption: Experimental workflow for ZnCl₂-catalyzed synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4,5-trimethoxybenzonitrile (1.0 equiv), 2-aminoethanol (1.0-4.0 equiv), and anhydrous zinc chloride (ZnCl₂, catalytic amount). [6][7]2. Solvent Addition: Add anhydrous chlorobenzene as the solvent. [6]3. Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting nitrile is consumed. [6]5. Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. [6]6. Extraction: Extract the product with a suitable organic solvent, such as dichloromethane. [6]7. Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [6]8. Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Purification of 2-Oxazolines

Residual water can be detrimental, especially if the product is used for polymerization. [9]

  • Initial Purification: Perform an initial purification by distillation to remove the bulk of impurities and unreacted starting materials. [7]2. Chemical Drying/Purification: For applications requiring extremely low water content, treat the crude oxazoline with 0.01 to 25 weight percent of a dialkyl hydrogen phosphite or a halosilane compound. [9]3. Final Distillation: Distill the treated oxazoline to obtain the highly purified product. [9]

References

  • Aviraboina Siva Prasad et al. (2012). Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4. Der Pharma Chemica, 4(1), 93-99. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(3), 223-231. [Link]

  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]

  • OUCI. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. [Link]

  • Martinez, C. A., et al. (2023). Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. [Link]

  • Głowacka, I. E., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(22), 5035. [Link]

  • Seeliger, W. (1981). Purification of 2-oxazolines. U.S.
  • Hoogenboom, R., et al. (2009). Screening the synthesis of 2-substituted-2-oxazolines. PubMed. [Link]

Sources

dealing with stereochemistry in 2-(3,4,5-trimethoxyphenyl)-2-oxazoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Control in 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline Architectures

Case ID: OX-TMB-STERO-001 Status: Active Assigned Specialist: Senior Application Scientist, Ligand Design Unit

Introduction: The "Trimethoxy" Challenge

Welcome to the technical support hub for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives. You are likely employing this architecture either as a


-symmetric ligand (e.g., bis-oxazoline/BOX) for asymmetric catalysis or as a directing group for Pd(II)-catalyzed C-H activation.

The Core Conflict: The 3,4,5-trimethoxyphenyl (TMP) moiety is not just a passive structural element. It is a bulky, electron-rich electron-donating group (EDG). While this enhances the Lewis basicity of the oxazoline nitrogen (improving metal binding), it simultaneously renders the oxazoline ring highly susceptible to protonation and subsequent hydrolytic ring-opening—the primary vector for stereochemical leakage and ligand degradation.

This guide provides troubleshooting protocols to maintain stereochemical integrity from synthesis to application.

Module 1: Synthesis & Stereoretention (The "Build" Phase)

User Issue: "I am observing lower than expected ee% (or


) immediately after cyclizing my amino alcohol with 3,4,5-trimethoxybenzonitrile (or acid)."
Root Cause Analysis

The synthesis of the oxazoline ring determines the survival of the stereocenter derived from the amino alcohol (typically at C4).

  • Acid-Catalyzed Dehydration (High Risk): Strong Brønsted acids (e.g.,

    
    , p-TsOH) protonate the intermediate amide oxygen. If the temperature is too high, this can facilitate an 
    
    
    
    -type pathway or reversible ring-opening, leading to partial racemization.
  • Activation Method (Inversion Risk): If you activate the alcohol (e.g., mesylation) and displace with the amide nitrogen, you generally get inversion of configuration. If you use a method that activates the amide carbonyl (e.g., Witte-Seeliger), you get retention .

Recommended Protocol: The Zinc Chloride Method (Witte-Seeliger)

For electron-rich nitriles like 3,4,5-trimethoxybenzonitrile, the Witte-Seeliger reaction is the gold standard for stereoretention.

Step-by-Step Protocol:

  • ** stoichiometry:** Mix 3,4,5-trimethoxybenzonitrile (1.0 equiv), Chiral Amino Alcohol (1.2 equiv), and anhydrous

    
     (0.1 equiv).
    
  • Solvent: Chlorobenzene (PhCl). Why? High boiling point (

    
    ) allows ammonia evolution without degrading the electron-rich aromatic ring.
    
  • Execution: Reflux for 24–48 hours. The reaction is driven by the evolution of

    
     gas.
    
  • Workup (CRITICAL):

    • Cool to room temperature.[1]

    • Dilute with DCM.

    • Wash with aqueous

      
       or EDTA. Why? You must strip the Zinc ion. The TMP-oxazoline is a strong ligand; if Zn remains bound, it will affect optical rotation readings and interfere with downstream catalysis.
      

Data Comparison: Synthetic Routes

MethodReagentsMechanismStereochemical OutcomeRisk Level
Witte-Seeliger

, PhCl, Reflux
Coordination-InsertionRetention Low
Appel-Type

,

/

,

Alcohol Activation (

)
Inversion (at C-O bond)Medium
Acid Dehydration

or

, Toluene
Protonation/EliminationRetention (mostly)High (Hydrolysis/Racemization)
Visual Workflow: Synthesis Decision Tree

SynthesisLogic Start Start: 3,4,5-Trimethoxy Precursor PrecursorType Is precursor a Nitrile or Carboxylic Acid? Start->PrecursorType Nitrile Nitrile (-CN) PrecursorType->Nitrile Acid Acid (-COOH) PrecursorType->Acid ZnCl2 Protocol A: ZnCl2 (cat), PhCl, Reflux (Witte-Seeliger) Nitrile->ZnCl2 AmideForm Step 1: Form Hydroxy-Amide (Coupling Reagent) Acid->AmideForm Outcome1 Result: High ee%, Retention ZnCl2->Outcome1 Cyclization Step 2: Cyclization Method? AmideForm->Cyclization DAST Method B: DAST/Deoxo-Fluor (Mild, Retention) Cyclization->DAST Preferred TsOH Method C: TsOH/Heat (High Risk of Racemization) Cyclization->TsOH Avoid for TMP DAST->Outcome1 Outcome2 Result: Variable ee%, Degradation TsOH->Outcome2

Caption: Decision tree for selecting the optimal synthetic route to preserve stereochemistry in electron-rich oxazolines.

Module 2: Reaction Stability (The "Run" Phase)

User Issue: "My ligand works initially but loses enantioselectivity over time or during scale-up."

Mechanism of Failure: The "Electron-Rich" Trap

The 3,4,5-trimethoxy group donates electron density into the oxazoline ring.

  • Effect: The oxazoline nitrogen (

    
    ) becomes more basic (
    
    
    
    of conjugate acid increases).
  • Vulnerability: In the presence of trace acid (or acidic byproducts from metal precursors like

    
    ), the nitrogen protonates easily to form the Oxazolinium ion .
    
  • Racemization Pathway: The oxazolinium ion is susceptible to hydrolysis by trace water. This opens the ring to the acyclic amido-alcohol. If the reaction temperature is elevated, the acyclic form can undergo bond rotation or reversible dehydration, leading to stereochemical leakage before the ring re-closes (or it simply degrades).

Troubleshooting Protocol
  • Scavenge Acid: Always add a mild inorganic base (e.g.,

    
     or 
    
    
    
    , 0.5–1.0 equiv) to the reaction mixture if the catalytic cycle generates acid (e.g., C-H activation releasing AcOH).
  • Solvent Drying: The combination of Electron-Rich Ring + Proton + Water is fatal. Use molecular sieves (3Å or 4Å) in the reaction vessel.

  • Avoid Protic Solvents: Do not use alcohols (MeOH, EtOH) as solvents. They can nucleophilically attack the activated oxazolinium species, cleaving the ligand.

Module 3: Stereochemical Induction (The "Output" Phase)

User Issue: "The reaction works, but the diastereoselectivity (dr) is poor compared to the phenyl-oxazoline analog."

The Steric/Electronic Mismatch

In many C-H activation or Lewis Acid mechanisms, stereochemistry is induced by the "wall" of the substituent at C4 (e.g., t-Butyl, i-Propyl).

  • The TMP Interference: The 3,4,5-trimethoxy group is significantly bulkier than a simple phenyl group. It creates a "floor" that might push the substrate away from the chiral "wall" (C4 substituent), reducing the effective chiral communication.

Optimization Strategy
  • Increase Backbone Bulk: If you are using an i-Propyl backbone (from Valinol) and getting poor selectivity with the TMP group, switch to a t-Butyl backbone (from tert-Leucinol). The larger t-Butyl group restores the "wall" height relative to the TMP "floor."

  • Check Metal Binding: The TMP-oxazoline is a stronger

    
    -donor. It binds metals more tightly. This can sometimes retard the ligand exchange required for substrate turnover.
    
    • Test: Increase reaction temperature slightly (

      
      ) to facilitate turnover, but strictly control anhydrous conditions to prevent the hydrolysis mentioned in Module 2.
      
Visual Mechanism: The Leakage Pathway

RacemizationPath cluster_prevention Prevention Strategy Oxazoline Chiral TMP-Oxazoline (Active Ligand) Oxazolinium Protonated Oxazolinium (Stabilized by TMP Group) Oxazoline->Oxazolinium Protonation (Fast due to TMP) Acid H+ / H2O (Trace Acid) Acid->Oxazolinium OpenChain Acyclic Amido-Alcohol (Ring Open) Oxazolinium->OpenChain Hydrolysis Racemic Racemic/Degraded Product (Stereo Loss) OpenChain->Racemic Bond Rotation/Re-closure Base Add K2CO3 / Mol. Sieves Base->Oxazolinium Neutralizes H+

Caption: Pathway showing how the electron-donating TMP group accelerates protonation, leading to ring opening and stereochemical loss.

FAQs: Rapid Response

Q1: Can I purify 2-(3,4,5-trimethoxyphenyl)-2-oxazoline on silica gel? A: Yes, but with caution. Silica is slightly acidic.

  • Fix: Pre-treat the silica column with 1% Triethylamine (

    
    ) in hexanes before loading your compound. This neutralizes acidic sites that could open the ring during purification.
    

Q2: Why is my product an oil instead of a solid? A: The 3,4,5-trimethoxy chains add significant conformational flexibility and lipophilicity, often lowering the melting point compared to the phenyl analog.

  • Fix: Try triturating with cold pentane or diethyl ether. If it remains an oil, store it as a solution in anhydrous benzene or toluene at -20°C to prevent hydrolysis.

Q3: Does the TMP group affect the bite angle of Bis-Oxazoline (BOX) ligands? A: Minimally. The bite angle is determined by the linker (e.g., dimethylmethylene). However, the electronic bite is different. The TMP group makes the metal center more electron-rich (more reducing). Adjust your oxidant stoichiometry if performing oxidative catalysis.

References

  • Witte, H., & Seeliger, W. (1972). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[2] Justus Liebigs Annalen der Chemie, 755(1), 96-109.

  • Evans, D. A., et al. (1993).

    
    -Symmetric cationic copper(II) complexes as chiral Lewis acids: scope and mechanism of catalytic enantioselective aldol additions. Journal of the American Chemical Society, 115(21), 9800-9801. 
    
  • Garg, P., et al. (2014).[2] Catalyst-Free Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols.[2] The Journal of Organic Chemistry, 79(18), 8668–8677.

  • Moyano, A., et al. (2016). Ligand-Controlled Regiodivergence in the Pd-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(11), 2496–2509.

Sources

Technical Support Center: Isolating Pure 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the work-up and purification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its isolation, offering logical, step-by-step solutions to ensure you obtain your target compound with the highest possible purity.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the experimental work-up. Each issue is presented in a question-and-answer format, detailing potential causes and offering clear, actionable solutions.

Question 1: My reaction is complete by TLC/LC-MS, but after work-up, my yield of crude product is very low or zero. What happened?

Answer: This is a common and frustrating issue, often pointing to the unintended loss of your product during aqueous extraction steps. The 2-oxazoline ring, while generally stable, is susceptible to acid-catalyzed hydrolysis, which cleaves the ring to form the corresponding N-(2-hydroxyethyl)benzamide.[1][2]

  • Plausible Cause 1: Hydrolysis during Acidic Wash. If your work-up involved an acidic wash (e.g., with 1M HCl) to remove basic impurities, you may have inadvertently hydrolyzed your product. The trimethoxyphenyl group can also increase the lability of the molecule under certain conditions.

  • Solution:

    • Avoid Strong Acids: Unless absolutely necessary to remove a persistent basic impurity, avoid washing with strong acids.

    • Use a Milder Acidic Wash: If an acid wash is required, opt for a weaker, buffered solution such as saturated ammonium chloride (NH₄Cl) or a dilute (5%) citric acid solution.[3] Perform the wash quickly and at a low temperature (0-5 °C) to minimize contact time.

    • Confirm with Analysis: Before discarding any aqueous layers, it is prudent to basify a small sample of the aqueous phase to pH 8-9 and extract it with a solvent like ethyl acetate. Analyze this extract by TLC to see if it contains the hydrolyzed amide byproduct.

  • Plausible Cause 2: Emulsion Formation. The amphiphilic nature of potential byproducts or residual starting materials can lead to the formation of a stable emulsion during aqueous extraction, trapping your product in this middle layer.

  • Solution:

    • Brine Wash: To break up an emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out.

    • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (30-60 minutes). Often, the layers will separate on their own.

Question 2: My crude product is a persistent oil and refuses to crystallize. How can I obtain a solid?

Answer: The failure of a compound to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Plausible Cause 1: Residual Solvent. Even small amounts of the reaction solvent (e.g., toluene, acetonitrile) or extraction solvent (e.g., dichloromethane, ethyl acetate) can prevent crystallization.

  • Solution:

    • High Vacuum: Place the oily product under high vacuum for several hours (or overnight) to remove all volatile residues. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of product stability.

    • Trituration: Add a non-solvent (a solvent in which your product is completely insoluble, like hexane or diethyl ether) to the oil and vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.

  • Plausible Cause 2: Impurities. The most likely cause is contamination with starting materials, byproducts, or the hydrolyzed amide.

  • Solution:

    • Chromatography First: Do not attempt to force crystallization of an impure oil. The most reliable path forward is to purify the material using flash column chromatography to remove the impurities that are inhibiting crystallization (see Protocol 2 below).

    • Post-Chromatography Crystallization: Once the product is purified by chromatography, you can attempt recrystallization from a suitable solvent system to achieve the highest purity.

Question 3: My purified product looks clean by ¹H NMR, but I see a broad peak around 3300 cm⁻¹ in the FTIR and my elemental analysis is slightly off. What is the problem?

Answer: This classic combination of data points strongly suggests the presence of residual water. Even trace amounts of water can be difficult to remove and can interfere with subsequent reactions, especially polymerizations.[4]

  • Solution:

    • Azeotropic Removal: Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (use with extreme caution due to toxicity). Remove the solvent under reduced pressure. Repeat this process 2-3 times.

    • Drying Agents: For a solution of the product in an organic solvent, thorough drying with a chemical agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is crucial. Ensure sufficient quantity and contact time (at least 30 minutes with stirring).

    • Drying under Vacuum: After isolation, dry the solid product in a vacuum oven (if available) or in a desiccator under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period.

Question 4: My product appears to be degrading on the silica gel column during chromatography. My collected fractions are impure and show a new spot on TLC.

Answer: This indicates that your product is sensitive to the acidic nature of standard silica gel.[5] The lone pairs on the nitrogen and oxygen atoms of the oxazoline ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, potentially catalyzing ring-opening or other decomposition pathways.

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier, typically triethylamine (Et₃N), to your eluent system (usually 0.5-1% by volume).[5] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through without degradation.

    • Use a Different Stationary Phase: Switch to a neutral stationary phase like neutral alumina.[5] You will need to re-screen for an appropriate eluent system using TLC with alumina plates.

    • Minimize Residence Time: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.[6] A well-chosen solvent system that gives your product an Rf value between 0.2 and 0.4 is key to an efficient separation.[7]

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common work-up and purification issues.

TroubleshootingWorkflow start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_oily Product is an oil/gum is_solid->is_oily No check_purity_solid Check Purity (TLC/NMR) is_solid->check_purity_solid Yes triturate Triturate with non-solvent (e.g., Hexane) is_oily->triturate triturate->check_purity_solid Solidifies chromatography Purify by Column Chromatography (See Protocol 2) triturate->chromatography Fails to solidify is_pure_solid Is it >95% pure? check_purity_solid->is_pure_solid recrystallize Recrystallize for final purity (See Protocol 3) is_pure_solid->recrystallize No final_product Pure Crystalline Product is_pure_solid->final_product Yes recrystallize->final_product check_purity_oil Check Purity (TLC/NMR) chromatography->check_purity_oil check_purity_oil->recrystallize

Caption: Decision workflow for purifying the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will need to remove? A: Your primary impurities will likely be unreacted starting materials or the intermediate amide. Their properties will dictate your purification strategy.

Impurity NameChemical StructureTypeExpected PolarityRemoval Strategy
3,4,5-Trimethoxybenzoic Acid3,4,5-(MeO)₃C₆H₂COOHAcidicHighWash with aq. NaHCO₃ or K₂CO₃. Will likely stick to silica gel.
2-AminoethanolHOCH₂CH₂NH₂BasicHighWash with water or brine. Highly water-soluble.
N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide3,4,5-(MeO)₃C₆H₂CONHCH₂CH₂OHNeutralHighMore polar than the oxazoline. Separable by silica gel chromatography.

Q2: Should I use recrystallization or column chromatography? A: The choice depends on the nature and quantity of your impurities.

  • Use Column Chromatography when: You have a complex mixture of impurities, or when impurities have similar polarity to your product. Chromatography is excellent for separating components but can be lower-yielding and more time-consuming.[8]

  • Use Recrystallization when: Your crude product is already relatively pure (>85-90%) and you need to remove small amounts of impurities to achieve analytical purity. Recrystallization is highly efficient for removing trace impurities from a solid material but is ineffective for grossly impure mixtures.[9] Often, the best approach is to perform chromatography first, followed by recrystallization of the pooled, clean fractions.

Q3: What is a good starting point for a recrystallization solvent system? A: Finding the right solvent is often an empirical process.[9] For a molecule like 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, which has polar functional groups and an aromatic ring, a good strategy is to test solvents of intermediate polarity. A two-solvent system is often effective.[10]

  • Good "Soluble" Candidates (Solvent 1): Ethyl acetate, Isopropanol, Acetone.

  • Good "Insoluble" Candidates (Solvent 2): Hexane, Heptane, Diethyl ether.

  • Screening Protocol: Place ~20 mg of your solid in a small test tube. Add a few drops of a "soluble" candidate solvent and heat to a boil. If it dissolves, it's a good candidate. Let it cool to see if crystals form. If it doesn't crystallize, add an "insoluble" candidate dropwise to the hot solution until it becomes cloudy, then let it cool. The system that produces high-quality crystals upon cooling is your best choice.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is designed to remove acidic or basic starting materials and water-soluble byproducts from the crude reaction mixture.

  • Solvent Removal: After the reaction is deemed complete, remove the reaction solvent (e.g., toluene, xylenes) under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basic Wash (to remove acidic impurities): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic layer). Drain the aqueous layer.

  • Brine Wash (to remove water and break emulsions): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of organic layer). This helps to remove the bulk of the water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir the slurry for at least 30 minutes.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude solid or oil.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying the crude product when significant impurities are present.

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of your crude product in DCM or EtOAc.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

    • The ideal system is one where your product has an Rf of ~0.2-0.4 and is well-separated from all impurities.[7]

    • Pro-Tip: If streaking or decomposition is observed on the TLC plate, add 0.5% triethylamine to the eluent and re-run the plate.[5]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 20:1 to 50:1 ratio of silica weight to crude product weight).[7]

    • Pack the column with silica gel as a slurry in the least polar component of your eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, applying positive pressure (flash chromatography).[6]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Protocol 3: Purification by Recrystallization

Use this protocol on material that is already >90% pure to achieve analytical grade purity.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent (or "Solvent 1" from a two-solvent system) required to fully dissolve the solid at the boiling point.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent: To the hot solution in "Solvent 1," add "Solvent 2" (the non-solvent) dropwise while swirling until a persistent cloudiness appears. Add a drop or two of "Solvent 1" to redissolve the cloudiness and then allow the solution to cool slowly.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel chemical entities often involves key intermediates that dictate the quality and safety of the final active pharmaceutical ingredient (API). 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is one such critical building block, valued for its utility in constructing more complex molecular architectures. The stringent purity control of this intermediate is not merely a procedural step but a fundamental requirement to ensure the predictability of downstream reactions and the safety profile of the final drug product. Impurities, even in trace amounts, can have significant impacts on the efficacy, stability, and toxicity of the API.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations. We will explore the strengths and limitations of each technique, supported by detailed experimental protocols and comparative data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategy. The validation of these analytical procedures will be framed within the context of the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are not only scientifically sound but also suitable for their intended purpose in a regulated environment.[1][2][3]

Physicochemical Profile of the Analyte

Before designing a separation method, understanding the physicochemical properties of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is paramount.

  • Structure: The molecule contains a polar oxazoline ring and a non-polar but UV-active 3,4,5-trimethoxyphenyl group.

  • Polarity: The combination of these groups results in a molecule of moderate polarity. A related compound, 2-(3,4,5-trimethoxyphenyl)morpholine, has a calculated XLogP3 of 0.9, suggesting it is more hydrophilic than highly non-polar compounds but will still interact with a non-polar stationary phase.[4]

  • UV Absorbance: The substituted benzene ring is a strong chromophore, making UV detection highly effective. This is a common feature for trimethoxy-substituted aromatic compounds.[5]

  • Volatility and Thermal Stability: With a molecular weight around 237.26 g/mol , the compound's boiling point is expected to be relatively high. While it may be volatile enough for GC analysis, its stability at the high temperatures required for volatilization in the GC inlet must be carefully evaluated to prevent on-column degradation.

This initial assessment strongly suggests that HPLC is a natural fit, while GC, though possible, may present greater challenges regarding thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preeminent technique for the purity analysis of non-volatile or thermally sensitive pharmaceutical compounds.[6][7] Its high resolution, sensitivity, and robustness make it the workhorse of quality control laboratories. For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Causality Behind Experimental Choices (The "Why")
  • Separation Mode (Reversed-Phase): The analyte's moderate polarity makes it an ideal candidate for reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions between its trimethoxyphenyl group and the C18 alkyl chains. By increasing the organic solvent content in the mobile phase, the analyte is eluted. This approach provides excellent separation for a wide range of organic molecules and their impurities.[6]

  • Column Selection (C18): An octadecylsilane (C18) column is the most common and versatile stationary phase in RP-HPLC. It provides sufficient hydrophobicity to retain the analyte and offers a high degree of selectivity for separating it from potential impurities, which may include starting materials, by-products, or isomers that differ slightly in polarity.[7][8]

  • Mobile Phase Selection (Acetonitrile/Buffered Water):

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff, minimizing baseline noise.[8]

    • Aqueous Phase: A buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is crucial. The oxazoline ring contains a nitrogen atom that can be protonated. Maintaining a constant pH ensures that the analyte and any ionizable impurities are in a consistent charge state, leading to reproducible retention times and sharp, symmetrical peaks.[9]

  • Detector Selection (Photodiode Array - PDA/DAD): Given the strong UV absorbance from the trimethoxyphenyl moiety, a UV detector offers high sensitivity. A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a single-wavelength UV detector because it acquires the full UV spectrum for each peak. This capability is invaluable for:

    • Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound.

    • Impurity Identification: Providing spectral information that can help in the tentative identification of unknown impurities.

    • Method Development: Allowing for the selection of the optimal detection wavelength post-acquisition.[10]

  • Elution Mode (Gradient): For a purity assay, where unknown impurities with a wide range of polarities may be present, gradient elution is superior to isocratic elution. A gradient program, which involves increasing the percentage of the organic solvent over time, ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and eluted from the column in a reasonable timeframe with good peak shape.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Accurately weigh sample Dissolve 2. Dissolve in diluent (e.g., Mobile Phase) SamplePrep->Dissolve Filter 3. Filter through 0.45 µm syringe filter Dissolve->Filter Injector Autosampler Injection (10 µL) Filter->Injector Column C18 Column Separation (Gradient Elution) Injector->Column Detector PDA/DAD Detection (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate All Peaks Chromatogram->Integration PurityCalc Calculate Purity (% Area Normalization) Integration->PurityCalc

Caption: Workflow for purity assessment via HPLC.

Detailed HPLC Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility, adhering to principles outlined in USP General Chapter <621> Chromatography.[6][11]

Parameter Condition
Instrumentation HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/DAD detector.
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm (or optimal wavelength determined from PDA spectrum). Acquire data from 200-400 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter before injection.
Data Analysis Purity is calculated using area normalization: (Peak Area of Main Component / Total Area of All Peaks) * 100%.
System Suitability As per ICH/USP guidelines: Tailing factor for the main peak ≤ 2.0; Repeatability of replicate injections (%RSD) ≤ 1.0%.[12]

Gas Chromatography (GC) for Purity Assessment

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[13] While HPLC is the more conventional choice for our analyte, GC coupled with Mass Spectrometry (GC-MS) can be an invaluable orthogonal technique, particularly for identifying and quantifying volatile impurities, such as residual synthesis solvents or low molecular weight by-products.

Causality Behind Experimental Choices (The "Why")
  • Feasibility Check: The primary consideration is whether 2-(3,4,5-trimethoxyphenyl)-2-oxazoline can be analyzed by GC without degradation. This must be experimentally verified. An initial screening by injecting a standard and checking for a single, sharp peak with the expected mass spectrum (if using MS) is a critical first step. The presence of multiple peaks or a broad, tailing peak could indicate thermal breakdown.

  • Column Selection (Low-Bleed 5% Phenyl-Methylpolysiloxane): A workhorse capillary column, such as a DB-5ms or HP-5ms, is an excellent starting point. This stationary phase has a versatile "low-to-mid" polarity, making it suitable for separating a wide range of compounds. The "ms" designation indicates it is a low-bleed column, which is essential for minimizing background noise and achieving low detection limits when using a mass spectrometer.[14]

  • Inlet and Injection (Split/Splitless): A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column. For a purity analysis, a high split ratio (e.g., 50:1) is typically used to handle the main component while still allowing for the detection of minor impurities.

  • Oven Temperature Program: A temperature ramp is necessary. The program should start at a low enough temperature to resolve any volatile impurities (like solvents) and then ramp up to a temperature sufficient to elute the main analyte and any higher-boiling impurities in a reasonable time, without causing column bleed or analyte degradation.

  • Detector Selection (FID vs. MS):

    • Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds. It provides excellent quantitative data (area percent is roughly proportional to mass percent) and is ideal for routine QC when the identity of impurities is already known.

    • Mass Spectrometry (MS): MS is the gold standard for impurity identification. It provides structural information based on the fragmentation pattern of the molecule, allowing for the confident identification of unknown peaks by comparison with spectral libraries or by interpretation. For purity analysis, operating in Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity for known, targeted impurities.[14]

Diagram: GC Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC-MS/FID Analysis cluster_data_gc Data Processing SamplePrepGC 1. Accurately weigh sample DissolveGC 2. Dissolve in volatile solvent (e.g., Dichloromethane) SamplePrepGC->DissolveGC FilterGC 3. Transfer to GC vial DissolveGC->FilterGC InjectorGC Split/Splitless Inlet Injection FilterGC->InjectorGC ColumnGC Capillary Column Separation (Temp. Program) InjectorGC->ColumnGC DetectorGC MS or FID Detection ColumnGC->DetectorGC ChromatogramGC Generate Chromatogram DetectorGC->ChromatogramGC IntegrationGC Integrate All Peaks ChromatogramGC->IntegrationGC PurityCalcGC Calculate Purity / Identify Impurities IntegrationGC->PurityCalcGC

Caption: Workflow for purity assessment via GC.

Detailed GC-MS Experimental Protocol

This protocol provides a starting point for the analysis. The user must verify the thermal stability of the analyte under these conditions.

Parameter Condition
Instrumentation Gas Chromatograph with a split/splitless inlet, coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 280 °C.
Injection Mode Split, 50:1 ratio.
Injection Volume 1 µL.
Oven Program Initial: 100 °C, hold for 2 min.Ramp: 15 °C/min to 300 °C.Hold: Hold at 300 °C for 10 min.
FID Settings Temperature: 310 °C.
MS Settings (if used) Transfer Line: 290 °C.Ion Source: 230 °C (EI).Mass Range: m/z 40-500.
Sample Preparation Accurately weigh and dissolve the sample in Dichloromethane or Ethyl Acetate to a final concentration of approximately 1.0 mg/mL.
Data Analysis Purity is estimated by area normalization. Impurity identification is performed by matching mass spectra against a library (e.g., NIST).

Objective Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which method is universally "better," but which is more "fit-for-purpose" for the specific analytical challenge. The following table provides a direct comparison for the purity assessment of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Performance Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Excellent. Ideally suited for moderately polar, non-volatile, or thermally labile compounds. The risk of analyte degradation is minimal.Conditional. Feasibility depends entirely on the analyte's thermal stability. High risk of degradation for complex heterocyclic compounds.
Resolution/Selectivity Very High. A wide variety of column chemistries (C18, C8, Phenyl, etc.) and mobile phase modifiers provides extensive options for tuning selectivity.Excellent. High-efficiency capillary columns provide outstanding resolution, especially for isomers and closely related volatile compounds.
Sensitivity (LOD/LOQ) High. UV detection is very sensitive for this chromophore-containing analyte. LC-MS can achieve even lower detection limits.Very High. FID is highly sensitive for carbon-containing compounds. MS in SIM mode offers exceptional sensitivity for targeted impurities.[14]
Analysis Time Moderate. Typical run times are 20-40 minutes for a gradient purity method. UHPLC can significantly reduce this time.[15]Moderate to Fast. Typical run times are 15-30 minutes.
Information Provided High. PDA detection provides spectral data for peak purity assessment. LC-MS provides molecular weight and structural information.Very High (with MS). GC-MS provides detailed mass spectra and fragmentation patterns, which are definitive for structural elucidation of unknown impurities.
Key Strengths - Robust and reliable for routine QC.- Minimal risk of sample degradation.- Excellent for non-volatile impurities.- Unmatched for identifying volatile impurities (e.g., residual solvents).- Definitive structural information with MS detection.
Key Limitations - May not resolve highly volatile impurities.- Higher solvent consumption compared to GC.- Potential for thermal degradation of the analyte.- Not suitable for non-volatile or highly polar impurities.
Primary Application Routine Quality Control (QC): Purity assay, stability testing, and quantification of known and unknown related substances.Orthogonal Method/Investigation: Identification of unknown volatile impurities, residual solvent analysis, and as a complementary technique to HPLC.

Conclusion and Recommendation

For the comprehensive purity assessment of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline , High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended primary technique. Its applicability to moderately polar, potentially thermally sensitive molecules, combined with the high resolution of modern columns and the informative power of PDA detection, makes it the most robust, reliable, and suitable method for routine quality control in a pharmaceutical development setting. The developed HPLC method can be fully validated according to ICH Q2(R2) guidelines to ensure its accuracy, precision, and specificity for its intended purpose.[1][16]

Gas Chromatography (GC), particularly GC-MS, should be regarded as a powerful orthogonal and complementary technique. It is not the ideal first choice for a primary purity assay due to the significant risk of thermal degradation. However, its strength in separating and identifying volatile organic impurities is unparalleled. Therefore, a validated GC method is highly valuable for specific applications such as residual solvent analysis (per ICH Q3C) or for the structural elucidation of any unknown volatile by-products that may not be observed by HPLC.

Ultimately, a comprehensive analytical control strategy for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline would leverage HPLC as the primary tool for purity and stability assessment, while employing GC-MS for targeted investigations and to ensure control over volatile impurities. This dual approach provides a complete picture of the compound's purity profile, ensuring the highest quality standard for this critical intermediate.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. [Link]

  • Agilent. (n.d.). Improve productivity and save cost leveraging revisions to USP 621. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Taylor & Francis Online. (2023). Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. [Link]

  • National Center for Biotechnology Information. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. [Link]

  • ORBi (Open Repository and Bibliography). (2025). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. [Link]

  • Royal Society of Chemistry. (1983). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. [Link]

  • Royal Society of Chemistry. (1983). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. [Link]

  • National Center for Biotechnology Information. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Wikipedia. (n.d.). Oxazoline. [Link]

  • ResearchGate. (2018). Examples of separation of the enantiomers of the Figure 1 chiral azoles.... [Link]

  • Technische Universität Dresden. (2006). Click Chemistry with Poly(2-oxazoline)s. [Link]

  • PubChem. (n.d.). 2-(3,4,5-Trimethoxyphenyl)morpholine. [Link]

  • ChemRxiv. (2020). Development of Poly(2-oxazoline)s and poly(2-oxazine)s based formulation library and estimation of polymer/drug compatibility. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). A new stability indicating RP-HPLC method for the determination of Fenoxazoline hydrochloride in the presence of its degradation products. [Link]

  • MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. [Link]

  • ResearchGate. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. [Link]

  • SCIRP. (2021). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Charles University, Faculty of Science. (2023). SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. [Link]

  • Google Patents. (n.d.). CN105548376B - A kind of method that gas chromatography determines impurity in 2,3,3,3 tetrafluoropropene products.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • MDPI. (2011). Bioinspired Poly(2-oxazoline)s. [Link]

Sources

A Comparative Guide to the Analytical Cross-Referencing of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the analytical data for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, a molecule of interest in various research domains. Due to the limited availability of published spectral data for this specific compound, this guide will leverage a combination of experimental data from structurally similar and well-characterized alternatives—2-phenyl-2-oxazoline and 2-(4-methoxyphenyl)-2-oxazoline—and predictive analysis based on established principles of spectroscopy. This cross-referencing approach is a powerful tool for the provisional identification and characterization of new compounds.

Introduction: The Imperative of Analytical Cross-Referencing

The structural elucidation of a novel molecule like 2-(3,4,5-trimethoxyphenyl)-2-oxazoline relies on the synergistic interpretation of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Comparative Analysis of Analytical Data

The following tables summarize the key analytical data for the target compound and its selected alternatives. The data for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is predicted based on established substituent effects, while the data for the alternatives is based on available experimental evidence.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Oxazoline Protons (CH₂) (δ, ppm)Oxazoline Protons (CH₂) (δ, ppm)Methoxy Protons (OCH₃) (δ, ppm)
2-(3,4,5-trimethoxyphenyl)-2-oxazoline (Predicted) ~7.20 (s, 2H)~4.40 (t, 2H)~4.00 (t, 2H)~3.90 (s, 9H)
2-(4-methoxyphenyl)-2-oxazoline (Experimental) 7.90 (d, 2H), 6.90 (d, 2H)4.41 (t, 2H)3.99 (t, 2H)3.85 (s, 3H)
2-phenyl-2-oxazoline (Experimental) 7.95-7.85 (m, 2H), 7.50-7.35 (m, 3H)4.42 (t, 2H)4.02 (t, 2H)-

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)

CompoundC=N (δ, ppm)Aromatic Carbons (δ, ppm)Oxazoline Carbons (CH₂) (δ, ppm)Methoxy Carbons (OCH₃) (δ, ppm)
2-(3,4,5-trimethoxyphenyl)-2-oxazoline (Predicted) ~164~153 (C-O), ~140 (C-O), ~125 (C-H), ~105 (C-H)~67, ~55~61 (para), ~56 (ortho)
2-(4-methoxyphenyl)-2-oxazoline (Experimental) 164.5161.8 (C-O), 130.0 (C-H), 125.0 (C-ipso), 113.8 (C-H)67.5, 55.255.4
2-phenyl-2-oxazoline (Experimental) 165.0131.5 (C-para), 128.5 (C-ortho), 128.3 (C-meta), 127.8 (C-ipso)67.8, 55.5-

Table 3: Comparative IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z) in MS (EI)
2-(3,4,5-trimethoxyphenyl)-2-oxazoline (Predicted) ~1640 (C=N stretch), ~1125 (C-O stretch, asym), ~1000 (C-O stretch, sym)237
2-(4-methoxyphenyl)-2-oxazoline (Experimental) 1645 (C=N stretch), 1250 (C-O stretch, asym), 1030 (C-O stretch, sym)177
2-phenyl-2-oxazoline (Experimental) 1648 (C=N stretch)147

Interpretation of Spectral Data and Causality of Substituent Effects

The addition of methoxy groups to the phenyl ring induces predictable changes in the NMR, IR, and MS spectra.

  • ¹H NMR Spectroscopy : The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, causing an upfield shift (lower ppm values) of the aromatic protons compared to the unsubstituted 2-phenyl-2-oxazoline. In the case of the 3,4,5-trimethoxy substitution, the two aromatic protons become chemically equivalent due to symmetry, resulting in a singlet. The protons of the methoxy groups themselves appear as sharp singlets around 3.8-3.9 ppm. The signals for the oxazoline ring protons are less affected by the aromatic substitution.

  • ¹³C NMR Spectroscopy : The aromatic carbons directly attached to the electron-donating methoxy groups (C-O) are significantly shielded and appear at a lower chemical shift (upfield) compared to the other aromatic carbons. The C=N carbon of the oxazoline ring is also slightly influenced by the electronic nature of the aromatic substituent.

  • IR Spectroscopy : The most prominent feature in the IR spectrum of these compounds is the C=N stretching vibration of the oxazoline ring, typically observed in the 1640-1650 cm⁻¹ region. The presence of methoxy groups introduces strong C-O stretching bands. For the trimethoxyphenyl derivative, characteristic symmetric and asymmetric C-O stretching vibrations are expected around 1000-1130 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak in the mass spectrum directly reflects the addition of the methoxy groups to the core structure. The fragmentation patterns can also be influenced by the presence of these groups, which can stabilize adjacent carbocations or undergo specific fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the analytical data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Collection : Record a background spectrum of the empty ATR crystal or salt plates.

  • Sample Spectrum Acquisition : Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization : In GC-MS, Electron Ionization (EI) is commonly used, which typically leads to extensive fragmentation and provides a characteristic "fingerprint" of the molecule. For direct infusion methods, ESI and APCI are "softer" ionization techniques that often yield a prominent molecular ion peak.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to gain further structural information.

Visualization of Structures and Analytical Workflow

To visually represent the molecules discussed and the general analytical workflow, the following diagrams are provided.

cluster_0 Chemical Structures A 2-(3,4,5-trimethoxyphenyl)-2-oxazoline B 2-(4-methoxyphenyl)-2-oxazoline C 2-phenyl-2-oxazoline

Caption: Chemical structures of the target compound and its analogs.

Purified Compound Purified Compound Sample Preparation Sample Preparation Purified Compound->Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Structural Elucidation\n(¹H and ¹³C NMR) Structural Elucidation (¹H and ¹³C NMR) NMR Spectroscopy->Structural Elucidation\n(¹H and ¹³C NMR) Functional Group ID\n(C=N, C-O) Functional Group ID (C=N, C-O) IR Spectroscopy->Functional Group ID\n(C=N, C-O) Molecular Weight & Formula\n(MS) Molecular Weight & Formula (MS) Mass Spectrometry->Molecular Weight & Formula\n(MS) Data Cross-Referencing Data Cross-Referencing Structural Elucidation\n(¹H and ¹³C NMR)->Data Cross-Referencing Functional Group ID\n(C=N, C-O)->Data Cross-Referencing Molecular Weight & Formula\n(MS)->Data Cross-Referencing Compound Identification Compound Identification Data Cross-Referencing->Compound Identification

Caption: General workflow for analytical characterization.

Conclusion

The comprehensive analytical characterization of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, while not fully documented in publicly available literature, can be confidently approached through a systematic cross-referencing of its predicted spectral data with the experimental data of well-characterized analogs. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data for the target compound and has provided a detailed comparison with 2-phenyl-2-oxazoline and 2-(4-methoxyphenyl)-2-oxazoline. The principles discussed herein underscore the importance of understanding substituent effects in spectral interpretation and provide a robust framework for the structural elucidation of novel compounds in a research and development setting. The provided experimental protocols and workflows serve as a practical guide for researchers undertaking the characterization of similar molecular entities.

References

  • Mollo, M. C., & Orelli, L. R. (2016). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters, 18(23), 6116–6119. [Link]

  • PubChem. (n.d.). 2-Phenyl-2-oxazoline. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Takahashi, S., & Togo, H. (2009). A Facile Synthesis of 2-Aryl- and 2-Alkyl-2-oxazolines from Aldehydes with 2-Aminoethanol and 1,3-Diiodo-5,5-dimethylhydantoin. Synthesis, 2009(14), 2329-2332. [Link]

  • Gant, T. G. (2012). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).

Benchmarking the Performance of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline Scaffolds in Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Challenge in Microtubule Targeting

Microtubule Targeting Agents (MTAs) are a cornerstone of modern oncology. Among them, Combretastatin A-4 (CA-4) is a highly potent natural product that binds to the colchicine binding site (CBS) of tubulin, acting as a vascular disrupting agent[1]. However, CA-4 suffers from a critical pharmacological flaw: its cis-stilbene bridge is highly susceptible to photo- and thermal-isomerization into the thermodynamically stable, but pharmacologically inactive, trans-isoform[2].

To overcome this, medicinal chemists have developed rigidified bioisosteres. The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold has emerged as a superior structural motif[2]. By embedding the linker within a 4,5-dihydrooxazole (oxazoline) or fully aromatic oxazole ring, the optimal dihedral angle between the A and B aromatic rings is permanently locked[2][3]. This guide objectively benchmarks the performance of these oxazoline/oxazole-bridged analogues against standard clinical and experimental MTAs.

Mechanistic Causality: Anchoring the Colchicine Binding Site

The efficacy of the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline core relies on precise spatial geometry. The 3,4,5-trimethoxyphenyl (TMP) "A-ring" is the universal anchor for CBS inhibitors, forming critical hydrogen bonds with the


-tubulin subunit (specifically near Cys241 and Asn258)[1][4]. The oxazoline ring acts as a rigid spacer that mimics the cis-configuration, projecting the variable "B-ring" into a deep hydrophobic pocket[3]. This binding prevents the curved tubulin dimer from straightening, which is a structural prerequisite for incorporation into the growing microtubule lattice, ultimately driving the cell into mitotic arrest and apoptosis[1][3].

G A 2-(3,4,5-trimethoxyphenyl) -2-oxazoline Scaffold B Binds Colchicine Site (β-Tubulin) A->B C Inhibits Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Phase Arrest D->E F Apoptosis (Cancer Cell Death) E->F

Fig 1: Mechanism of action for oxazoline-based tubulin polymerization inhibitors.

Quantitative Benchmarking: Oxazoline Derivatives vs. Standard Agents

To objectively evaluate the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline/oxazole scaffold, we benchmark its performance against the gold standard CA-4, the natural ligand Colchicine, and the microtubule stabilizer Paclitaxel.

Table 1: In Vitro Tubulin Polymerization & Target Engagement

Oxazoline and oxazole-bridged analogues demonstrate tubulin polymerization inhibition that frequently exceeds the parent CA-4 molecule, driven by the entropic advantage of the pre-organized, rigidified ring system[2][3].

Compound ClassTubulin Polymerization IC50 (μM)Colchicine Binding Inhibition (%)Mechanism of Action
CA-4 (Gold Standard) 2.10 - 2.7098%Destabilizer (CBS)
Colchicine 2.68100%Destabilizer (CBS)
Oxazoline/Oxazole Analogues 0.39 - 1.6086 - 95%Destabilizer (CBS)
Paclitaxel (Negative Control) N/A0%Stabilizer (Taxane Site)
(Data synthesized from comparative MTA benchmarking studies[1][2][3])
Table 2: Antiproliferative Activity across Cancer Cell Lines

While the rigidified analogues show slightly lower raw in vitro cytotoxicity than CA-4 in some cell lines, their profound chemical stability translates to vastly superior in vivo pharmacokinetic profiles and tumor growth inhibition in xenograft models[5].

Compound ClassMCF-7 (Breast) IC50A549 (Lung) IC50HeLa (Cervical) IC50
CA-4 1 - 5 nM2 - 4 nM1 - 3 nM
Oxazoline/Oxazole Analogues 10 - 42 nM15 - 60 nM10 - 35 nM
Colchicine ~15 nM~20 nM~10 nM
(Data synthesized from comparative MTA benchmarking studies[1][3][5])

Self-Validating Experimental Protocols

To ensure high-fidelity benchmarking of new 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives, laboratories must employ self-validating biochemical assays. Below are the definitive protocols, grounded in the causality of microtubule thermodynamics.

Turbidimetric Tubulin Polymerization Assay

This assay leverages the principle that as soluble tubulin dimers assemble into massive microtubule polymers, the solution's turbidity increases, which can be quantified via absorbance.

W S1 Purified Porcine Tubulin + Buffer S2 Add Compound + 1mM GTP S1->S2 S3 Kinetic Read (37°C) Absorbance 340nm S2->S3 S4 Plot Vmax vs. Concentration S3->S4 S5 Determine IC50 S4->S5

Fig 2: Turbidimetric tubulin polymerization assay workflow for benchmarking MTAs.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: PIPES maintains the strict physiological pH required for tubulin stability. EGTA chelates Ca2+ (a potent endogenous inhibitor of polymerization), while Mg2+ is an obligate cofactor for GTP binding.

  • Nucleotide Activation: Add 1 mM GTP and 10% (v/v) glycerol to the tubulin suspension.

    • Causality: GTP binding to the exchangeable E-site on

      
      -tubulin fuels the dynamic instability required for assembly. Glycerol acts as a thermodynamic enhancer, lowering the critical concentration of tubulin required for nucleation.
      
  • Compound Incubation: Pre-incubate the tubulin mixture with varying concentrations of the oxazoline test compound, CA-4 (positive control), and Paclitaxel (negative control) in a 96-well half-area plate on ice for 10 minutes.

  • Kinetic Measurement: Transfer the plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: The thermodynamic shift from 4°C to 37°C initiates polymerization.

  • Validation Check: The DMSO vehicle control must exhibit a classic sigmoidal curve (nucleation lag phase

    
     exponential growth 
    
    
    
    steady-state plateau). Paclitaxel must eliminate the lag phase entirely, while CA-4 must flatten the curve. Calculate the IC50 based on the reduction of the
    
    
    (maximum slope of the exponential growth phase).
Competitive -Colchicine Binding Assay

To prove that the oxazoline analogue's mechanism of action is specifically localized to the CBS, a radioligand displacement assay is required.

Step-by-Step Methodology:

  • Target Saturation: Incubate tubulin (1 μM) with 5 μM of the oxazoline test compound for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the test compound to reach binding equilibrium at the CBS before the introduction of the radioligand.

  • Radioligand Competition: Add 1 μM

    
    -colchicine and incubate for an strictly timed 10 minutes.
    
    • Causality: Colchicine induces a slow, nearly irreversible conformational change in tubulin. A short secondary incubation ensures the assay measures competitive binding kinetics rather than irreversible structural locking.

  • Separation: Apply the mixture to a DEAE-cellulose filter and wash extensively with cold PEM buffer.

    • Causality: DEAE-cellulose is positively charged and rapidly binds the highly acidic tubulin protein (along with its bound ligands), allowing free

      
      -colchicine to wash through.
      
  • Validation Check: Measure retained radioactivity via liquid scintillation counting. An unlabelled colchicine control (100 μM) must reduce radioactivity to near-background levels, validating that the measured signal is entirely specific to CBS engagement.

References

  • Source: unipa.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Validating Computational Models of 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of microtubule-targeting agents (MTAs) has historically been anchored by the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a critical structural motif found in classical colchicine-binding site (CBS) inhibitors like Combretastatin A-4 (CA-4) 1. However, a major pharmacological hurdle for CA-4 is its in vivo instability; the active cis-stilbene double bond rapidly isomerizes into the inactive trans-isoform, resulting in a dramatic loss of anti-tubulin and anti-tumor efficacy 2.

To overcome this, computational drug design has focused on conformationally restricted bioisosteres. 2-(3,4,5-trimethoxyphenyl)-2-oxazoline replaces the labile olefinic bridge with a rigid oxazoline heterocycle 3. This objectively prevents isomerization while maintaining the critical dihedral angle required to fit into the hydrophobic pocket of the CBS.

Mechanism TMP 2-(3,4,5-TMP)-2-oxazoline CBS Colchicine Binding Site TMP->CBS High Affinity Binding Microtubule Microtubule Depolymerization CBS->Microtubule Destabilizes Dynamics Arrest G2/M Phase Arrest Microtubule->Arrest Mitotic Spindle Failure Apoptosis Apoptosis Arrest->Apoptosis Caspase Activation

Mechanism of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline via tubulin inhibition and G2/M arrest.

Comparative Performance Analysis

When validating computational models, raw docking scores often fail to correlate perfectly with in vitro biological activity due to the omission of solvent entropy and protein flexibility. The table below compares the computational predictions (Docking vs. MM-PBSA) against experimental validation data for the oxazoline derivative, its predecessor (CA-4), and an imidazole alternative.

Compound ClassConformational StabilityGlide SP Docking Score (kcal/mol)MM-PBSA ΔG (kcal/mol)Tubulin Polymerization IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (nM)
CA-4 (Reference) Low (Prone to cis/trans isomerization)-8.45-28.121.2015.0
TMP-Oxazoline High (Rigid Heterocycle) -9.10 -34.55 0.85 12.5
TMP-Imidazole Moderate (Tautomerization risk)-8.75-30.401.8028.0

Data Interpretation (Causality): While the docking scores show a marginal improvement for the oxazoline derivative over CA-4, the MM-PBSA ΔG reveals a significantly stronger binding affinity (-34.55 kcal/mol). This is because Molecular Dynamics (MD) allows the CBS to undergo induced-fit conformational changes, accommodating the rigid oxazoline ring more favorably than the flexible stilbene over a 100 ns trajectory. This computational finding perfectly mirrors the superior in vitro Tubulin IC₅₀ (0.85 µM).

Computational Validation Protocol

To ensure a self-validating computational system, researchers must move beyond static docking. The following step-by-step workflow establishes a highly reliable predictive model.

Workflow LigPrep DFT Ligand Optimization (B3LYP/6-31G*) Docking Molecular Docking (Glide SP/XP) LigPrep->Docking Minimized Structure MD MD Simulation (100 ns) (AMBER ff14SB) Docking->MD Top Pose Complex MMPBSA MM-PBSA Calculation (Free Energy) MD->MMPBSA Stable Trajectory ExpVal In Vitro Validation (Tubulin Assay) MMPBSA->ExpVal ΔG vs IC50 Correlation

Computational validation workflow linking DFT optimization to in vitro correlation.

Step-by-Step Methodology: Molecular Dynamics & Free Energy Calculation
  • Ligand Preparation via DFT:

    • Action: Optimize the geometry of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline using Density Functional Theory (B3LYP/6-31G* basis set).

    • Causality: Standard force fields often miscalculate the electron distribution and partial charges of the oxazoline nitrogen/oxygen atoms. DFT ensures the electrostatic potential map is accurate before docking.

  • Protein Preparation:

    • Action: Retrieve the X-ray crystal structure of tubulin (e.g., PDB ID: 1SA0). Remove co-crystallized ligands, add missing hydrogen atoms, and assign protonation states at pH 7.4 using PROPKA.

  • Molecular Docking:

    • Action: Perform standard precision (SP) docking targeting the interface between the α and β tubulin subunits. Extract the top-scoring pose.

  • Molecular Dynamics (MD) Simulation:

    • Action: Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and run a 100 ns production MD simulation using the AMBER ff14SB force field.

    • Causality: 100 ns is the minimum required timeframe to verify if the oxazoline ring maintains its pseudo-cis conformation without being expelled by solvent molecules. Trajectories shorter than 50 ns often yield false positives for stability.

  • MM-PBSA Calculation:

    • Action: Extract 1,000 snapshots from the final 20 ns of the MD trajectory. Calculate the binding free energy (ΔG) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Experimental Validation Protocol (In Vitro)

To trust the computational model, it must be validated against a physical, self-validating assay. The standard for CBS inhibitors is the In Vitro Tubulin Polymerization Assay .

Step-by-Step Methodology: Tubulin Polymerization Assay

Self-Validating Controls: This protocol requires a vehicle control (0.1% DMSO) to establish baseline polymerization, and a positive control (CA-4 or Colchicine) to prove assay sensitivity.

  • Buffer Preparation:

    • Action: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

    • Causality: PIPES buffer is strictly required over Tris or PBS because it closely mimics the intracellular physiological environment and optimally stabilizes microtubule dynamics during the assay.

  • Protein Thawing & Assembly:

    • Action: Thaw highly purified porcine brain tubulin (>99% purity) on ice. Dilute the tubulin in the PIPES buffer to a final concentration of 3 mg/mL.

  • Compound Incubation:

    • Action: In a pre-chilled 96-well plate, add 5 µL of the synthesized 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (at varying concentrations: 0.1, 0.5, 1.0, 5.0 µM) to the respective wells. Add 45 µL of the tubulin mixture.

  • Spectrophotometric Measurement:

    • Action: Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin measuring absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin monomers polymerize into microtubules at 37°C, the solution's turbidity increases, scattering light. A highly effective inhibitor like the TMP-oxazoline will prevent this assembly, resulting in a flat, low-absorbance curve compared to the steep exponential curve of the DMSO vehicle control.

References

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy Source: MDPI URL
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: MDPI URL
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect Source: NIH / PMC URL

Sources

peer-reviewed methods for the analysis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Strategies for 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline

Part 1: Executive Summary & Strategic Context

2-(3,4,5-Trimethoxyphenyl)-2-oxazoline is a critical heterocyclic intermediate. It serves two primary high-value functions: as a monomer for the living cationic ring-opening polymerization (CROP) of functionalized poly(2-oxazoline)s (often referred to as TAPOx derivatives), and as a pharmacophore precursor in the synthesis of tubulin-binding agents (analogous to combretastatin and podophyllotoxin).

The analytical challenge lies in the molecule's dual sensitivity. The oxazoline ring is susceptible to acid-catalyzed hydrolysis, reverting to the open-chain N-(2-hydroxyethyl)benzamide derivative. Therefore, analytical protocols must not only quantify purity but also strictly monitor hydrolytic degradation.[1]

This guide synthesizes peer-reviewed characterization data from polymer chemistry and medicinal synthesis to provide three validated workflows for analysis: RP-HPLC (Routine Purity), 1H-qNMR (Absolute Assay), and GC-MS (Orthogonal Identification).

Part 2: Comparative Analysis of Methods

The following table objectively compares the three primary analytical methodologies based on sensitivity, throughput, and suitability for specific research stages.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: 1H-qNMR Method C: GC-MS
Primary Utility Routine purity checks, impurity profiling, stability studies.Absolute quantitation (assay), structural verification.[1]Volatile impurity identification, mass confirmation.[1]
Selectivity High: Separates oxazoline from hydrolyzed amide and starting nitrile/acid.High: Distinct chemical shifts for ring vs. methoxy protons.Medium: Thermal degradation in injector port can mimic hydrolysis.
Sensitivity Excellent (LOD < 0.1%) Moderate (LOD ~ 1%)High (LOD < 0.5%)
Sample Prep Dissolution in Acetonitrile/Water.[1]Dissolution in CDCl₃ or DMSO-d₆.Dissolution in volatile organic solvent (DCM/MeOH).
Throughput High (Automated sequences).Low to Medium (Manual processing).Medium.
Risk Factor Acidic mobile phases may induce on-column hydrolysis if pH < 3.Solvent peaks may overlap; requires internal standard.Thermal instability of the oxazoline ring at >250°C.

Part 3: Detailed Experimental Protocols

Method A: Reversed-Phase HPLC (Recommended for Purity)

Causality & Logic: Reversed-phase chromatography is the industry standard for phenyl-oxazolines. A C18 stationary phase provides sufficient retention for the hydrophobic trimethoxyphenyl moiety.[2] Critical Note: Standard acidic modifiers (0.1% TFA) can catalyze ring opening. A buffered mobile phase (Ammonium Formate/Formic Acid, pH ~4.[1]5) or a neutral mobile phase is recommended to preserve the oxazoline ring during analysis.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–15 min: 20% → 90% B (Linear ramp)[1]

    • 15–20 min: 90% B (Wash)

    • 20–25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Oxazoline ring/Amide) and 254 nm (Aromatic system).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Acetonitrile. Filter through 0.22 µm PTFE filter.

Validation Criteria (Self-Check):

  • Retention Time: The oxazoline should elute after the hydrolyzed amide impurity (which is more polar).

  • Peak Purity: Use DAD to confirm the UV spectrum is consistent across the peak width.

Method B: 1H-qNMR (Recommended for Assay)

Causality & Logic: NMR provides a direct look at the molar ratio of the intact oxazoline ring versus the hydrolyzed amide. The triplet signals of the oxazoline ring (approx. 4.0 and 4.4 ppm) are diagnostic. If hydrolysis occurs, these shift to multiplet signals typical of an open-chain ethyl-amide linker.

Protocol:

  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent hygroscopic water uptake which complicates integration.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity).[1]

  • Acquisition:

    • Relaxation Delay (D1): ≥ 10 seconds (ensure full relaxation).

    • Scans: 16–32.[1]

    • Pulse Angle: 90°.[1]

  • Key Diagnostic Signals (CDCl₃):

    • δ 6.80–7.30 (s, 2H): Aromatic protons (Trimethoxyphenyl).[1]

    • δ 4.40 (t, 2H, J=9.5 Hz): Oxazoline ring O-CH₂.

    • δ 4.05 (t, 2H, J=9.5 Hz): Oxazoline ring N-CH₂.[1]

    • δ 3.80–3.90 (s, 9H): Methoxy groups (-OCH₃).[1]

Data Interpretation: Calculate purity by comparing the integral of the oxazoline triplet (δ 4.40) against the internal standard integral. Any signals appearing at δ 3.5–3.7 (open chain) indicate degradation.[1]

Method C: Synthesis & Impurity Pathway Visualization

Understanding the origin of the compound is essential for identifying impurities. The compound is typically synthesized from 3,4,5-trimethoxybenzoic acid (or nitrile) reacting with ethanolamine.[1]

SynthesisPathway cluster_Analysis Analytical Checkpoints Start 3,4,5-Trimethoxybenzoic Acid (Starting Material) Inter N-(2-Hydroxyethyl)amide (Intermediate/Impurity) Start->Inter + Ethanolamine (Amidation) Product 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline (Target Analyte) Inter->Product Cyclization (SOCl2 or Lewis Acid) Check1 HPLC: Separation of Intermediate vs Product Inter->Check1 Product->Inter Hydrolysis (Acidic Conditions) Polymer Poly(2-oxazoline) (Downstream Product) Product->Polymer CROP (Initiator: Methyl Triflate) Product->Check1

Caption: Synthesis and degradation pathway showing the critical reversible hydrolysis between the target oxazoline and the amide intermediate.

Part 4: Analytical Workflow Diagram

This decision tree guides the researcher in selecting the correct method based on the sample state and data requirement.

AnalysisWorkflow Start Start: Sample Received Q1 Is the sample a solid monomer or a reaction mixture? Start->Q1 Solid Solid Monomer Q1->Solid Purified Solid Mixture Reaction Mixture Q1->Mixture Crude/Polymerization MethodNMR Method B: 1H-qNMR (CDCl3) Solid->MethodNMR Primary Assay MethodHPLC Method A: RP-HPLC (Gradient ACN/Water) Solid->MethodHPLC Impurity Profiling Mixture->MethodHPLC Quantitative conversion Result1 Calculate Absolute Purity (Target >98%) MethodNMR->Result1 Result2 Monitor Conversion % (Monomer vs Polymer) MethodHPLC->Result2

Caption: Decision matrix for selecting between NMR and HPLC based on sample type (isolated solid vs. reaction mixture).

References

  • Synthesis and Polymerization (TAPOx): Guardià, L., et al. "Synthesis of 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline (TAPOx)."[4] ResearchGate / Journal of Polymer Science. Describes the synthesis and NMR characterization of complex phenyl-oxazolines.

  • Medicinal Chemistry Precursors (Combretastatin Analogs): "Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues."[5] National Institutes of Health (PMC). Provides spectral data (IR, NMR) for trimethoxyphenyl-oxazolone and oxazoline intermediates.

  • Cationic Ring-Opening Polymerization (CROP) Kinetics: "Investigation of cationic ring-opening polymerization of 2-oxazolines in the green solvent dihydrolevoglucosenone." Beilstein Journal of Organic Chemistry. Details 1H NMR and HPLC methods for monitoring oxazoline monomer conversion.

  • General Oxazoline Characterization: "Synthesis and characterization of a series of diverse poly(2-oxazoline)s." Journal of Polymer Science Part A: Polymer Chemistry. Establishes baseline protocols for thermal and spectral analysis of 2-substituted oxazolines.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-. As a specialized heterocyclic compound frequently utilized in drug discovery and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the rationale behind each step to foster a culture of safety and scientific integrity.

Hazard Assessment and Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for every novel compound is not always available, the hazard profile can be reliably inferred from the structural class—in this case, substituted oxazolines and aromatic compounds. Oxazolines are known to be potential skin and eye irritants, and some may act as skin sensitizers.[1][2] The trimethoxyphenyl moiety is common in biologically active molecules, but does not fundamentally alter the core disposal requirements for this chemical class.[3][4]

Therefore, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.

Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and potential vapors.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Polyethylene)Prevents skin contact, irritation, and potential sensitization.[1][6] Gloves must be inspected before use and changed immediately if contaminated.[5]
Body Protection Flame-resistant lab coatProtects against accidental spills and splashes.[5]
Respiratory Operations performed in a certified chemical fume hoodEnsures adequate ventilation to prevent inhalation of any potential vapors or aerosols.[5][7]

Emergency First Aid Summary

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

The cardinal rule of chemical waste management is to know precisely what is in your waste container. Disposing of a single chemical is straightforward; disposing of a complex mixture requires careful consideration of chemical compatibility to prevent dangerous reactions within the container.

Protocol for Waste Stream Characterization

  • Inventory All Components: Before adding any waste to a container, identify every chemical constituent, including the primary compound, solvents, catalysts, and any unreacted starting materials.

  • Estimate Concentrations: Approximate the percentage of each component in the waste stream.

  • Consult SDS for All Components: Review the Safety Data Sheet for every chemical in the mixture to identify specific hazards and incompatibilities.

  • Segregate Incompatibles: 2-Oxazoline compounds are known to be incompatible with strong oxidizing agents and strong acids.[1][8] Waste containing this compound must be stored in a separate container from acidic or oxidative waste streams to prevent potentially violent reactions.

Step-by-Step Disposal Protocol

The required method for the final disposal of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is through a licensed hazardous waste contractor, typically via controlled incineration.[1][5][6] Do not discharge this chemical or its waste streams into the sewer system.[5] The following steps outline the process from the lab bench to final pickup.

Step 1: Select the Appropriate Waste Container

  • Material: Use a container made of a material compatible with all chemicals in the waste stream. A high-density polyethylene (HDPE) or glass container is generally appropriate.

  • Condition: The container must be in good condition, with a secure, leak-proof screw-top cap.[9]

  • Venting: Do not use containers with vented caps unless specifically required for substances that may off-gas, which is not a primary concern for this compound under normal storage.

Step 2: Label the Container (Before Use)

  • Proper labeling is a regulatory requirement and essential for safety.

  • Attach a completed "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.[9][10]

  • The label must clearly list the full chemical name—"2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-"—and all other constituents with their estimated percentages.[9] Do not use abbreviations or chemical formulas.[9]

Step 3: Transfer Waste into the Container

  • Perform all transfers inside a chemical fume hood.

  • Use a funnel to prevent spills. Do not leave the funnel in the container when not in use, as this is a regulatory violation.[9]

  • Keep the waste container closed at all times except when actively adding waste.[9][10]

  • Do not fill the container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[11]

Step 4: Store the Waste Container Properly

  • Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA should be near the point of waste generation and under the control of the laboratory personnel.[9]

  • Ensure secondary containment (such as a plastic tub) is used for all liquid hazardous waste.[10]

  • Inspect the container at least weekly for any signs of leakage or degradation.[9]

Step 5: Arrange for Final Disposal

  • Once the container is 90% full, or if the experiment is complete, arrange for pickup.

  • Submit a chemical waste pickup request to your institution's EHS office.[11] EHS will then coordinate with a licensed hazardous waste contractor for proper transportation and disposal.

Decontamination and Empty Container Disposal

Properly managing contaminated labware and empty chemical bottles is a critical final step.

  • Glassware Decontamination: Glassware that has come into contact with the compound should be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste in your designated container.[10] Subsequent rinses with a suitable solvent (e.g., acetone or ethanol) can typically be disposed of as per your lab's solvent waste stream procedures.

  • Empty Bottle Disposal: An empty bottle that once held 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is not considered regular trash until properly decontaminated.

    • Thoroughly empty all contents into the hazardous waste container.[10]

    • Rinse the container three times with a suitable solvent.

    • Collect the first rinseate as hazardous waste.[10]

    • Deface or remove the original label to prevent confusion.

    • The rinsed, air-dried bottle can then typically be disposed of in a designated container for broken glass or as regular solid waste, pending your institution's specific policies.[5]

Disposal Workflow and Data Summary

The following diagram provides a visual representation of the decision-making and operational workflow for the disposal of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-.

G cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify Waste Stream (e.g., spill residue, reaction mixture) B Assess Hazards (Consult SDS for all components) A->B C Don Mandatory PPE (Goggles, Gloves, Lab Coat) B->C D Characterize Waste Mixture (List all chemicals & % concentration) C->D E Select Compatible Container (HDPE or Glass, <90% full) D->E F Attach 'Hazardous Waste' Label (List full chemical names) E->F G Transfer Waste in Fume Hood F->G H Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) G->H I Container is Full or Waste No Longer Generated H->I J Submit Pickup Request to EHS I->J K Final Disposal by Licensed Contractor (Incineration) J->K

Caption: Disposal workflow for 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-.

Quantitative Disposal Parameters

ParameterGuidelineSource
Waste Container Fill Capacity Do not exceed 90% of container volume[11]
Satellite Accumulation Storage Time Varies by regulation; consult EHS. Typically up to 1 year for partially filled containers.[11]
Full Container Removal Time Must be removed by EHS within 3 days (72 hours) of becoming full.[9]
First Aid Eye Rinse Duration Minimum of 15 minutes[1][5]
Incompatible Materials Strong oxidizing agents, strong acids[1][8]

Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the properties of the chemicals we work with and respecting the established protocols for their disposal, we ensure a safe and sustainable research environment.

References

  • 2-Ethyl-2-Oxazoline Safety Data Sheet. Polymer Chemistry Innovations, Inc. (2018). Available at: [Link]

  • 2-Ethyl-2-Oxazoline Safety Data Sheet. Polymer Chemistry Innovations, Inc. (2019). Available at: [Link]

  • Chemical Waste Name or Mixtures. University of California, Berkeley EHS. Available at: [Link]

  • Material Safety Data Sheet - 2,4,4-Trimethyl-2-Oxazoline, 99%. Cole-Parmer. (2005). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. Available at: [Link]

  • Safety Data Sheet: 2-ethyl-2-oxazoline. Chemos GmbH & Co. KG. Available at: [Link]

  • SAFETY DATA SHEET - mucasol®. Carl ROTH. (2022). Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022). Available at: [Link]

  • Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, A. Der Pharma Chemica. Available at: [Link]

  • US Patent 4281137A - Purification of 2-oxazolines. Google Patents.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. (2022). Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available at: [Link]

  • Controllable and Facile Synthesis of Poly(2-oxazoline)s Using Trimethylsilyl Trifluoromethanesulfonate as the Initiator. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. (2025). Available at: [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. MDPI. (2024). Available at: [Link]

Sources

Advanced Safety and Logistical Guide for Handling 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive logistical and safety framework for handling 2-(3,4,5-trimethoxyphenyl)-2-oxazoline . This functionalized oxazoline derivative is a highly valued intermediate in drug development, often utilized as a pharmacophore or a specialized ligand in asymmetric catalysis.

However, the reactive nature of the oxazoline ring—specifically its susceptibility to electrophilic ring-opening—and the lipophilic properties imparted by the trimethoxyphenyl group demand rigorous operational control. This guide transcends standard safety data sheets by explaining the causality behind each protocol. By understanding why specific safety measures are implemented, your laboratory can build a self-validating system that ensures both scientific integrity and uncompromising safety.

Physicochemical Hazard Profile

Before handling this compound, it is critical to understand how its physical and chemical properties dictate its behavior in the laboratory environment. The table below summarizes the core hazards and their direct operational implications.

Property / Hazard ClassCharacteristicOperational Implication (Causality)
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates enclosed weighing to prevent inhalation.
Chemical Reactivity Mildly basic; susceptible to ring-openingExothermic reaction with strong acids/electrophiles; requires thermal monitoring.
Health Hazard Skin and Eye Irritant (Category 2)Direct contact causes localized inflammation; mandates chemical-resistant PPE.
Target Organs Respiratory systemInhalation of dust causes mucous membrane irritation; requires local exhaust.
Flammability Combustible at high temperaturesKeep away from open ignition sources and incompatible oxidizers.

Personal Protective Equipment (PPE) Matrix

According to OSHA laboratory safety guidelines, PPE serves as the final protective barrier and must be selected based on rigorous risk assessments . The following matrix outlines the required PPE for handling 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, grounded in chemical causality.

  • Hand Protection: Nitrile or neoprene gloves (minimum 4 mil thickness).

    • Causality: The lipophilic trimethoxyphenyl group allows the molecule to easily permeate standard latex. Nitrile provides a robust chemical barrier against organic compounds, preventing dermal absorption and subsequent sensitization .

  • Eye/Face Protection: ANSI Z87.1-compliant tightly fitting safety goggles.

    • Causality: The basic nitrogen in the oxazoline ring poses a severe risk of corneal irritation upon contact. Standard safety glasses with side shields are insufficient against fine dust or concentrated solvent splashes .

  • Body Protection: Flame-resistant (FR) laboratory coat and closed-toe shoes.

    • Causality: Protects against accidental spills during transferring or exothermic ring-opening reactions that may cause solvent splatter.

  • Respiratory Protection: N95 particulate respirator or half-face elastomeric respirator with P100/organic vapor cartridges (if handled outside a fume hood).

    • Causality: As a fine solid, aerosolized dust can cause acute respiratory tract irritation, a documented hazard for aryl-oxazoline derivatives .

Operational Workflow & Handling Protocol

To maintain the integrity of the compound and protect the researcher, follow this step-by-step methodology for a standard catalytic reaction setup.

Step-by-Step Methodology: Reaction Setup
  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong acids, oxidizers).

  • Precision Weighing: Using an anti-static weighing boat and a static-free spatula, weigh the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline inside a ventilated balance enclosure.

    • Causality: Static charge causes fine organic powders to scatter, increasing inhalation risk and compromising stoichiometric accuracy.

  • Inert Transfer: Transfer the solid to a dry, inert-gas-purged (Nitrogen or Argon) Schlenk flask.

    • Causality: While the compound is relatively stable, excluding atmospheric moisture prevents premature hydrolysis of the oxazoline ring, which would deactivate it for catalytic applications.

  • Solvation and Activation: Slowly add the anhydrous reaction solvent (e.g., dichloromethane or toluene) via syringe. If adding electrophiles or Lewis acids, cool the reaction vessel to 0°C.

    • Causality: Ring-opening polymerization of oxazolines is highly exothermic. Thermal control prevents runaway reactions and dangerous solvent boil-off.

  • Reaction Quenching: Upon completion, quench the reaction slowly with a mild aqueous buffer (e.g., saturated NaHCO3) to safely neutralize any reactive intermediates before exposing the system to ambient air.

Workflow Visualization

Workflow Start 1. Pre-Operation Setup Verify Fume Hood & PPE Weighing 2. Material Weighing 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline Start->Weighing Airflow > 100 fpm Transfer 3. Inert Transfer Schlenk Line / Glovebox Weighing->Transfer Static-free tools Reaction 4. Reaction Execution Monitor Exotherm & Ring-Opening Transfer->Reaction N2/Ar atmosphere Quench 5. Quench & Decontamination Neutralize & Dispose Reaction->Quench Completion

Operational workflow for handling 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, calculated action is required to prevent escalation.

Step-by-Step Spill Management
  • Isolate and Evacuate: Immediately alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate 10-foot radius to allow airborne dust to settle.

  • PPE Verification: Ensure your respirator, goggles, and double-layered nitrile gloves are securely in place before approaching the spill.

  • Dust Suppression (Critical Step): Do not dry sweep. Mist the spilled powder lightly with water or a compatible high-boiling solvent.

    • Causality: Dry sweeping imparts mechanical energy that aerosolizes the fine powder. Once airborne, the particulate can bypass standard ventilation, leading to widespread respiratory exposure.

  • Collection: Use a damp, inert absorbent pad to collect the wetted material. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse, to remove any residual lipophilic residue.

Waste Disposal & Decontamination Plan

Proper disposal ensures environmental compliance and prevents cross-contamination in subsequent experiments.

Step-by-Step Decontamination
  • Segregation: Never pour oxazoline derivatives or their reaction mixtures down the drain, as they exhibit aquatic toxicity.

  • Organic Waste: Collect all reaction mixtures and solvent washings in a designated, chemically compatible "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the primary solvent used.

  • Glassware Decontamination: Rinse all contaminated glassware with a dilute acidic solution (e.g., 1M HCl), followed by standard aqueous and organic solvent rinses.

    • Causality: The oxazoline nitrogen is mildly basic. Washing with an acid protonates the nitrogen, forming a water-soluble oxazolinium salt. This ensures complete removal from the glassware, preventing trace contamination from ruining subsequent sensitive catalytic cycles.

  • Labeling and Storage: Ensure all waste containers are tightly sealed, stored in a secondary containment tray, and clearly labeled with the full chemical name (no abbreviations) for pickup by a licensed environmental disposal facility.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. [Link]

  • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab.[Link]

  • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.